Product packaging for Butyl decyl adipate(Cat. No.:CAS No. 71850-02-7)

Butyl decyl adipate

Cat. No.: B12647238
CAS No.: 71850-02-7
M. Wt: 342.5 g/mol
InChI Key: CQFSFICNQMMTDC-UHFFFAOYSA-N
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Description

Butyl Decyl Adipate (CAS Registry Number 71850-02-7) is a diester of adipic acid with the molecular formula C20H38O4 and a molecular weight of 342.52 g/mol . It is a chemical of interest in industrial and materials science research, particularly in the field of polymer plasticization. Adipate esters, as a class, are recognized as significant alternatives to ortho-phthalate plasticizers, which have faced regulatory restrictions due to their endocrine-disrupting properties . This compound is structurally designed to impart flexibility and processability to synthetic polymers like polyvinyl chloride (PVC) . Its primary research value lies in its application for developing specialized polymeric materials and in ecotoxicological studies. From an environmental safety perspective, adipate plasticizers are generally characterized by a shorter biodegradation period and are considered to have a more favorable toxicological profile than their phthalate counterparts . Ecotoxicity assessments suggest that certain adipate esters are biodegradable in soil, do not form stable toxic metabolites, and are not prone to accumulation in the environment, making them a subject of research for developing more sustainable plasticizers . This product is intended for research and laboratory use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4 B12647238 Butyl decyl adipate CAS No. 71850-02-7

Properties

CAS No.

71850-02-7

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

1-O-butyl 6-O-decyl hexanedioate

InChI

InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3

InChI Key

CQFSFICNQMMTDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC

Origin of Product

United States

Foundational & Exploratory

Synthesis of Butyl Decyl Adipate from Adipic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl decyl adipate, a mixed ester of adipic acid, which finds applications as a plasticizer and lubricant. This document details potential synthetic strategies, experimental protocols derived from established esterification procedures, and relevant quantitative data to inform laboratory-scale and pilot-plant production.

Introduction

This compound is an asymmetrical diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physical and chemical properties, making it a desirable component in various formulations. The synthesis of such mixed esters requires careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of symmetrical diesters (dibutyl adipate and didecyl adipate). This guide explores the prevalent methods for the synthesis of adipate esters and adapts them for the specific preparation of this compound.

Synthetic Strategies and Reaction Pathways

The synthesis of this compound from adipic acid, butanol, and decanol is a classic example of Fischer-Speier esterification. Due to the difunctional nature of adipic acid, a direct one-pot reaction with both alcohols will result in a mixture of three products: dibutyl adipate, didecyl adipate, and the desired this compound. To achieve a high yield of the asymmetric ester, a two-step sequential esterification is the most logical and controllable approach.

A plausible synthetic pathway involves the initial formation of a monoester, followed by the esterification of the remaining carboxylic acid group with the second alcohol.

Synthesis_Pathway Adipic_Acid Adipic Acid Monoester Butyl Adipate Monoester Adipic_Acid->Monoester + Butanol (Controlled Molar Ratio) Catalyst, Heat Butanol Butanol Decanol Decanol Butyl_Decyl_Adipate This compound Monoester->Butyl_Decyl_Adipate + Decanol Catalyst, Heat

Caption: Proposed two-step synthesis pathway for this compound.

An alternative, though potentially less selective, approach is a one-pot synthesis where a specific molar ratio of the two alcohols is used to statistically favor the formation of the mixed ester.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dialkyl adipates.[1][2][3] Researchers should optimize these protocols based on their specific laboratory conditions and desired product purity.

Two-Step Synthesis of this compound

This method involves the initial synthesis of the butyl adipate monoester, followed by esterification with decanol.

Step 1: Synthesis of Butyl Adipate Monoester

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reactants: Charge the flask with adipic acid (1.0 mol), n-butanol (1.0 - 1.2 mol), an acid catalyst such as p-toluenesulfonic acid (0.02 mol), and a water-entraining solvent like toluene (200 mL). The slight excess of butanol can be omitted if precise control is required, though this may lead to longer reaction times.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by periodically determining the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water (1 mol) for mono-esterification is collected.

  • Work-up: Once the mono-esterification is complete, cool the reaction mixture. The toluene and excess butanol can be removed under reduced pressure. The crude monoester may be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: To the flask containing the crude butyl adipate monoester, add n-decanol (1.0 - 1.2 mol), the acid catalyst (if not carried over from the previous step), and fresh toluene.

  • Reaction: Reheat the mixture to reflux and collect the water of esterification in the Dean-Stark trap. Monitor the reaction until the second theoretical amount of water is collected.

  • Purification:

    • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the toluene by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation to separate it from any remaining starting materials and symmetrical diester byproducts.

One-Pot Synthesis of this compound

This method is less controlled but may be suitable for some applications.

  • Reaction Setup: Use the same setup as for the two-step synthesis.

  • Reactants: Charge the flask with adipic acid (1.0 mol), n-butanol (1.0 mol), n-decanol (1.0 mol), an acid catalyst (e.g., concentrated sulfuric acid, 1-2% by weight of adipic acid), and toluene.[4]

  • Reaction: Heat the mixture to reflux and continuously remove the water formed using the Dean-Stark trap. The reaction is typically continued until no more water is collected.

  • Work-up and Purification: Follow the same neutralization, washing, drying, and purification steps as described in the two-step synthesis. The final product will be a mixture of the three possible diesters and will require careful fractional distillation to isolate the this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Adipic Acid, Butanol, Decanol, Catalyst, Solvent Heating Heating under Reflux with Water Removal Reactants->Heating Neutralization Neutralization (e.g., NaHCO3 wash) Heating->Neutralization Washing Washing (e.g., Brine) Neutralization->Washing Drying Drying (e.g., MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data and Reaction Parameters

Table 1: Reaction Conditions for the Synthesis of Dialkyl Adipates

Ester ProductAlcoholsCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield (%)Reference
Di-n-butyl adipaten-ButanolIonic Liquid4:180120 min>99[5]
Di-n-butyl adipaten-ButanolMOFs10:119060 min99.9[5]
Di(2-ethylhexyl) adipate2-EthylhexanolCandida Antarctica Lipase B-50180 min~100[5]
Butyl phenoxyethyl adipateButanol, Phenoxyethanol-1:1 (step 1), 1.2:1 (step 2)Reflux1h (step 1), 2h (step 2)86.7[3]
Dibutyl adipaten-ButanolFeCl₃·6H₂O (Microwave)40:1-30 min88.8

Table 2: Catalyst Performance in Adipate Ester Synthesis

Catalyst TypeAdvantagesDisadvantagesTypical Loading
Mineral Acids (H₂SO₄) Low cost, high activity.Equipment corrosion, difficult to remove, environmental concerns.1-2 wt% of acid
p-Toluenesulfonic acid Solid, easier to handle than H₂SO₄.Still corrosive and requires neutralization.1-5 mol%
Ionic Liquids High activity and selectivity, recyclable.Higher cost.15 mol%
Enzymes (Lipases) High selectivity, mild reaction conditions, environmentally friendly.Higher cost, potential for denaturation at high temperatures.Varies
Metal-Organic Frameworks (MOFs) High catalytic activity.Cost and stability can be concerns.1 mol%

Conclusion

The synthesis of this compound from adipic acid is best approached through a two-step sequential esterification to ensure high product selectivity. By first synthesizing the butyl adipate monoester and then reacting it with decanol, the formation of symmetric diester byproducts can be minimized. The choice of catalyst and reaction conditions will depend on the desired purity, cost considerations, and environmental impact. The provided protocols and data serve as a robust starting point for the development and optimization of a laboratory-scale synthesis of this compound. Further research could focus on the development of a selective one-pot synthesis method, potentially through the use of highly specific catalysts or by carefully controlling the reactivity of the two alcohols.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Butyl decyl adipate" is not a standard chemical name and does not have a registered CAS number. This guide provides information on a hypothetical unsymmetrical diester of adipic acid with one butyl and one decyl alkyl chain, based on the properties and synthesis of similar mixed alkyl adipates. The quantitative data presented are estimations derived from related compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the anticipated chemical and physical properties of this compound, along with experimental protocols for its synthesis and characterization.

Chemical Identity and Structure

This compound is an unsymmetrical diester of adipic acid, featuring both a butyl and a decyl ester group. The structure consists of a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with butanol at one carboxyl group and decanol at the other.

Molecular Formula: C₂₀H₃₈O₄

Molecular Weight: 342.51 g/mol

Structure:

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from known data for symmetrical and other unsymmetrical adipate esters, such as dibutyl adipate and dioctyl adipate.

PropertyEstimated Value
Physical State Colorless to pale yellow oily liquid
Boiling Point > 300 °C (at atmospheric pressure)
Melting Point < -20 °C
Density Approximately 0.93 - 0.95 g/cm³ at 20 °C
Solubility in Water Very low (< 0.1 g/L)
Solubility in Organic Solvents Soluble in alcohols, ethers, and other common organic solvents
Vapor Pressure Low
Refractive Index Approximately 1.44 - 1.45

Experimental Protocols

The synthesis of unsymmetrical adipates like this compound is typically achieved through a two-stage esterification process to control the introduction of the different alcohol groups.[1]

Materials:

  • Adipic acid

  • Butan-1-ol

  • Decan-1-ol

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Stage 1: Monoester Formation

  • To a round-bottom flask, add adipic acid (1 molar equivalent) and the less reactive or more volatile alcohol, in this case, butan-1-ol (1 molar equivalent).

  • Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Once the formation of the mono-butyl adipate is maximized, cool the reaction mixture.

Stage 2: Diester Formation

  • To the cooled reaction mixture containing the mono-butyl adipate, add decan-1-ol (1.1 molar equivalents).

  • Reheat the mixture to reflux and continue to remove water azeotropically.

  • Continue the reaction until TLC or acid value indicates the complete consumption of the monoester.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Density: The density of the liquid this compound can be determined at a specific temperature (e.g., 20 °C) using a pycnometer or a digital density meter.

Boiling Point: The boiling point at atmospheric pressure can be determined by distillation. Due to the high estimated boiling point, vacuum distillation is recommended to prevent thermal decomposition, and the boiling point at atmospheric pressure can be extrapolated using a nomograph.

Melting Point: The melting point can be determined using a differential scanning calorimeter (DSC), which will also provide information on the glass transition temperature.[1]

Solubility:

  • Water Solubility: A known amount of this compound is added to a known volume of water. The mixture is stirred for an extended period, and the concentration of the ester in the aqueous phase is determined by a suitable analytical method like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Organic Solvent Solubility: This is determined by titrating a known amount of the ester with the solvent until a clear solution is obtained.

Purity and Characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized ester.[1] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV or refractive index detector can be employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of the ester functional group (C=O stretch around 1730 cm⁻¹) and the absence of carboxylic acid (broad O-H stretch around 3000 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Monoesterification cluster_stage2 Stage 2: Diesterification cluster_purification Work-up and Purification A Adipic Acid + Butanol + Toluene + Acid Catalyst B Reflux with Dean-Stark Trap A->B Heat C Formation of Mono-butyl Adipate B->C D Add Decanol C->D E Reflux with Dean-Stark Trap D->E Heat F Formation of This compound E->F G Neutralization and Washing F->G H Drying G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Pure this compound J->K Property_Analysis cluster_physical Physical Properties cluster_chemical Chemical Properties & Purity Density Density (Pycnometer/Digital Meter) BoilingPoint Boiling Point (Vacuum Distillation) MeltingPoint Melting Point / Tg (DSC) Solubility Solubility (GC/HPLC for water, Titration for organic) Purity Purity (HPLC/GC) Structure Structural Confirmation (FTIR, NMR) Sample Synthesized This compound Sample->Density Sample->BoilingPoint Sample->MeltingPoint Sample->Solubility Sample->Purity Sample->Structure

References

An In-depth Technical Guide to Butyl Decyl Adipate (CAS Number: 71850-02-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl decyl adipate (BDA), identified by the CAS number 71850-02-7, is an unsymmetrical diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physicochemical properties that make it a subject of interest in various industrial and research applications, including its potential use as a plasticizer, emollient, and solvent. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, with a focus on its chemical and physical properties, synthesis, analytical methods, safety, and environmental considerations. Due to the limited specific data for this compound, information from closely related adipate esters, such as dibutyl adipate (DBA) and dioctyl adipate (DOA), is included for comparative purposes and to provide a broader context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications. While specific experimental data for BDA is limited, some properties have been reported or can be estimated based on its chemical structure and comparison with other adipate esters.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDibutyl Adipate (for comparison)Source
CAS Number 71850-02-7105-99-7General
Molecular Formula C20H38O4C14H26O4[1]
Molecular Weight 342.51 g/mol 258.35 g/mol [1]
IUPAC Name 1-O-butyl 6-O-decyl hexanedioateDibutyl hexanedioate[1]
Density 0.936 g/cm³0.962 g/mL at 25 °C[1][2]
Boiling Point Data not available305 °C[2]
Melting Point Data not available-32 °C[2]
Water Solubility Expected to be very low0.0035 g/100mL at 25 °C (very poor)[2]
LogP (Octanol/Water Partition Coefficient) Data not available4.17[3]

Synthesis of this compound

The synthesis of unsymmetrical adipate esters like this compound typically involves a two-stage esterification of adipic acid.[4] This method allows for the sequential introduction of the two different alcohol groups.

General Experimental Protocol for Two-Stage Esterification

This protocol describes a general method for the synthesis of unsymmetrical adipate esters, which can be adapted for this compound.

Materials:

  • Adipic acid

  • Decyl alcohol (1-decanol)

  • Butyl alcohol (1-butanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (as an azeotropic solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Monoesterification:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1 molar equivalent), decyl alcohol (1 molar equivalent), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux under an inert atmosphere. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water for monoester formation is collected.

    • Cool the reaction mixture.

  • Diesterification:

    • To the cooled reaction mixture containing the mono-decyl adipate, add butyl alcohol (at least 1 molar equivalent, an excess can be used to drive the reaction to completion).

    • Reheat the mixture to reflux and continue to remove the water azeotropically.

    • Monitor the reaction until the theoretical amount of water for the second esterification is collected.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the toluene and excess butanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound A Adipic Acid + Decyl Alcohol (Monoesterification) B Mono-decyl Adipate A->B Reflux with acid catalyst C Addition of Butyl Alcohol (Diesterification) B->C D Crude this compound C->D Reflux E Work-up (Neutralization, Washing, Drying) D->E F Purification (Vacuum Distillation/Chromatography) E->F G Pure this compound F->G Analytical_Workflow cluster_analysis Analytical Workflow for this compound Sample Sample containing This compound Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Analysis Chromatographic Analysis (GC-MS or HPLC) Concentration->Analysis Data Data Acquisition and Processing Analysis->Data Result Quantification and Identification Data->Result

References

Butyl decyl adipate mechanism as a plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Butyl Decyl Adipate as a Plasticizer

Introduction

Plasticizers are additives incorporated into materials, typically polymers, to increase their flexibility, workability, and distensibility.[1][2] They function by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and elastic modulus of the final product.[1] this compound (BDA) is a diester of adipic acid, belonging to the family of aliphatic dibasic esters, which are recognized for their efficacy as plasticizers, particularly in enhancing low-temperature flexibility in polymers like polyvinyl chloride (PVC).[1][3] This guide provides a detailed examination of the molecular mechanism by which BDA plasticizes polymers, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

The plasticizing effect of this compound is primarily explained by the lubricity and gel theories of plasticization . At a molecular level, the process involves the insertion of BDA molecules between the long polymer chains.[1]

  • Interposition and Swelling: When mixed with a polymer resin such as PVC, BDA molecules penetrate the amorphous regions of the polymer matrix.

  • Reduction of Intermolecular Forces: The bulky BDA molecules physically separate the polymer chains, increasing the "free volume" between them.[1] This separation weakens the polymer-polymer secondary bonding (van der Waals forces).

  • Increased Molecular Mobility: With the intermolecular forces diminished, the polymer chains can slide past one another with greater ease. This increased mobility is the essence of plasticization.

  • Lowering of Glass Transition Temperature (Tg): The most significant measurable effect of this increased mobility is a marked decrease in the glass transition temperature (Tg) of the polymer. Below its Tg, a polymer is rigid and glassy; above it, it becomes soft and rubbery.[4] By lowering the Tg, BDA expands the temperature range in which the polymer exhibits a flexible, highly elastic state.[5][6]

The linear structure of the adipate molecule contributes significantly to improving the flexibility of the material, especially at low temperatures.[3]

Molecular Interaction with Polymer Chains

The specific chemical structure of this compound dictates its interaction with polymer chains. BDA is an asymmetric ester with a central adipic acid backbone, a four-carbon butyl group at one end, and a ten-carbon decyl group at the other.

  • Polar Interactions: The ester groups (-COO-) in the BDA molecule are polar. These groups form secondary bonds with polar sites on the polymer chains, such as the carbon-chlorine dipoles in PVC. This interaction helps to anchor the plasticizer within the polymer matrix, ensuring a degree of compatibility.[1][7]

  • Apolar (Non-polar) Shielding: The butyl and, more significantly, the longer decyl alkyl chains are non-polar. These aliphatic chains create a shielding effect, preventing the polymer chains from getting too close and re-establishing strong intermolecular attractions. The long decyl group is particularly effective at creating space and preventing polymer chain interactions, which enhances flexibility and ductility.[5]

This dual nature—polar groups for compatibility and non-polar chains for separation—is fundamental to BDA's function as an effective plasticizer.

Diagram 1: General Plasticization Mechanism cluster_0 Rigid Polymer (Unplasticized) cluster_1 Flexible Polymer (Plasticized) p1 Polymer Chain p2 Polymer Chain p1->p2 p3 Polymer Chain p2->p3 add + this compound label_a Strong Intermolecular Forces p4 Polymer Chain plast1 BDA p5 Polymer Chain plast2 BDA p6 Polymer Chain plast3 BDA label_b Weakened Intermolecular Forces Diagram 2: Experimental Workflow for Plasticizer Evaluation start Start: Polymer Resin + this compound mix 1. Compounding (e.g., Two-stage laboratory mixer) start->mix film 2. Sample Preparation (e.g., Rolling into films at 165-175°C) mix->film split film->split dsc 3a. Thermal Analysis (DSC) Determine Glass Transition (Tg) split->dsc tensile 3b. Mechanical Testing (Tensile Tester) Measure Tensile Strength, Elongation split->tensile migration 3c. Migration Test (Solvent/Solid Contact) Measure Weight Loss split->migration end End: Characterized Plasticized Material dsc->end tensile->end migration->end

References

Biodegradation pathways of Butyl decyl adipate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biodegradation Pathways of Butyl Decyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mixed ester of adipic acid, is utilized as a plasticizer in various industrial applications. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the putative biodegradation pathways of this compound, drawing upon established principles of ester hydrolysis and microbial metabolism of similar adipate esters. While direct studies on this compound are not extensively available in public literature, this guide synthesizes data from structurally related symmetric and asymmetric adipate esters to propose a scientifically grounded degradation cascade. This document outlines the key microbial players, enzymatic reactions, and metabolic intermediates involved in the breakdown of this compound. Furthermore, it presents detailed experimental protocols for studying its biodegradation and summarizes relevant quantitative data to aid researchers in this field.

Introduction

Adipate esters are a significant class of plasticizers used to impart flexibility to polymers. This compound, an asymmetric diester of adipic acid with butanol and decanol, is part of this family. The environmental persistence and potential for bioaccumulation of plasticizers necessitate a thorough understanding of their biodegradation mechanisms. Microbial degradation is the primary route for the removal of these compounds from the environment. This guide focuses on the enzymatic and metabolic pathways that microorganisms likely employ to break down this compound.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is proposed to occur through a stepwise process initiated by the enzymatic hydrolysis of its ester bonds. This process can be broken down into three main stages:

  • Stage 1: Initial Ester Bond Hydrolysis. The degradation is initiated by microbial extracellular or cell-associated esterases and lipases. These enzymes catalyze the hydrolysis of one of the two ester linkages in this compound. Due to the asymmetry of the molecule, this can result in two different monoesters and the release of either butanol or decanol.

  • Stage 2: Secondary Ester Bond Hydrolysis. The resulting monoester intermediates, Butyl adipate and Decyl adipate, are then subjected to a second hydrolysis step, again catalyzed by esterases. This reaction cleaves the remaining ester bond, releasing adipic acid and the other alcohol (decanol or butanol, respectively).

  • Stage 3: Metabolism of Intermediates. The primary breakdown products—adipic acid, butanol, and decanol—are readily metabolized by a wide range of microorganisms. The alcohols are typically oxidized to their corresponding carboxylic acids (butyric acid and decanoic acid). Adipic acid, butyric acid, and decanoic acid can then enter central metabolic pathways, such as the β-oxidation cycle, where they are further broken down to generate energy for the cell.

Microorganisms Involved

Several genera of bacteria and fungi have been identified as capable of degrading adipate esters and other plasticizers. These include:

  • Rhodococcus : Species like Rhodococcus rhodochrous are well-documented for their ability to co-metabolize adipate esters.[1][2]

  • Pseudomonas : Various Pseudomonas species are known for their metabolic versatility and capacity to degrade a wide array of organic compounds, including esters.[3][4]

  • Fungi : Various soil fungi, such as Aspergillus niger, Pénicillium funiculosum, and Trichoderma lignorum, have been shown to utilize adipate esters as a carbon source.[5]

Visualization of the Biodegradation Pathway

The following diagram illustrates the proposed biodegradation pathway of this compound.

Biodegradation_Pathway BDA This compound MA1 Mono-butyl Adipate BDA->MA1 Esterase/Lipase + H₂O MA2 Mono-decyl Adipate BDA->MA2 Esterase/Lipase + H₂O Decanol Decanol BDA->Decanol Esterase/Lipase + H₂O Butanol Butanol BDA->Butanol Esterase/Lipase + H₂O AdipicAcid Adipic Acid MA1->AdipicAcid Esterase/Lipase + H₂O MA2->AdipicAcid Esterase/Lipase + H₂O DecanoicAcid Decanoic Acid Decanol->DecanoicAcid Alcohol Dehydrogenase ButyricAcid Butyric Acid Butanol->ButyricAcid Alcohol Dehydrogenase BetaOxidation β-Oxidation & Central Metabolism AdipicAcid->BetaOxidation DecanoicAcid->BetaOxidation ButyricAcid->BetaOxidation

Proposed biodegradation pathway of this compound.

Quantitative Data on Adipate Ester Biodegradation

While specific quantitative data for this compound is limited, the following table summarizes representative biodegradation data for other adipate esters from studies using activated sludge and soil microorganisms. This data provides a baseline for expected degradation efficiencies and timelines.

Adipate EsterMicroorganism/SystemConcentration (mg/L)DurationDegradation (%)Reference
Di-n-hexyl adipateActivated sludge3 and 1324 hours67 - >99[1][6]
Di(2-ethylhexyl) adipate (DEHA)Activated sludge3 and 1324 hours67 - >99[1][6]
Di(heptyl, nonyl) adipateActivated sludge3 and 1324 hours67 - >99[1][6]
Alkyl butoxyethyl adipatesSoil microorganisms10 g/kg soil28 daysSignificant degradation observed[5][7]
Bis(2-ethylhexyl) adipate (BEHA)Rhodococcus rhodochrous (co-metabolism with hexadecane)Not specifiedNot specifiedComplete degradation[2]

Experimental Protocols

The following section details generalized experimental protocols for studying the biodegradation of this compound.

Microbial Culture and Acclimation
  • Source of Microorganisms : Isolate microorganisms from environments likely to be contaminated with plasticizers, such as industrial wastewater, landfill soil, or activated sludge.

  • Culture Medium : Use a minimal salt medium (MSM) with this compound as the sole carbon source to enrich for and isolate degrading strains. For co-metabolism studies, a primary carbon source like hexadecane may be required.[2]

  • Acclimation : Before initiating biodegradation experiments, acclimate the microbial culture to this compound by gradually increasing its concentration in the culture medium over several transfers.

Biodegradation Assay
  • Experimental Setup : In sterile flasks, combine the acclimated microbial culture with MSM containing a known concentration of this compound.

  • Incubation : Incubate the flasks under controlled conditions of temperature and agitation. Include sterile controls (no microorganisms) to account for abiotic degradation and biotic controls (no this compound) to monitor microbial growth.

  • Sampling : At regular time intervals, withdraw aliquots from the flasks for analysis.

Analytical Methods for Metabolite Identification and Quantification
  • Sample Preparation :

    • Liquid-Liquid Extraction : Extract the aqueous sample with an organic solvent such as chloroform or ethyl acetate to isolate this compound and its metabolites.[7]

    • Solid-Phase Extraction (SPE) : Alternatively, pass the sample through an SPE cartridge (e.g., Oasis MAX) to concentrate the analytes of interest.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Purpose : To identify and quantify this compound and its volatile metabolites (e.g., butanol, decanol, and their corresponding acids after derivatization).

    • Typical Conditions : Use a capillary column (e.g., DB-5MS) with a temperature program. The mass spectrometer is operated in scan mode for identification and selected ion monitoring (SIM) mode for quantification.[8][10][11]

  • High-Performance Liquid Chromatography (HPLC) :

    • Purpose : To quantify this compound and its non-volatile metabolites (e.g., monoesters and adipic acid).

    • Typical Conditions : A reversed-phase C18 column is commonly used with a mobile phase gradient of methanol and water or acetonitrile and water. Detection is typically performed using a UV detector.[12][13]

Experimental Workflow Diagram

Experimental_Workflow Start Start Isolation Isolate/Acclimate Microorganisms Start->Isolation Biodegradation Set up Biodegradation Experiment Isolation->Biodegradation Sampling Collect Samples Over Time Biodegradation->Sampling Extraction Sample Extraction (LLE or SPE) Sampling->Extraction Analysis Instrumental Analysis (GC-MS, HPLC) Extraction->Analysis Data Data Analysis and Pathway Elucidation Analysis->Data End End Data->End

General experimental workflow for studying biodegradation.

Signaling Pathways

Detailed information on the specific signaling pathways in microorganisms that are induced during the biodegradation of this compound is not extensively documented in the current scientific literature. The expression of catabolic genes for xenobiotic degradation is often controlled by complex regulatory networks. For many environmental contaminants, the presence of the substrate or its metabolites can induce the expression of the necessary degradative enzymes through interactions with transcriptional regulators. Further research, including transcriptomics and proteomics studies, would be necessary to elucidate the specific signaling cascades involved in the microbial response to this compound.

Conclusion

The biodegradation of this compound is likely to proceed through a series of enzymatic hydrolysis reactions, leading to the formation of adipic acid, butanol, and decanol, which are then integrated into central metabolic pathways. While direct experimental data for this specific compound is scarce, the proposed pathway is well-supported by studies on analogous adipate esters. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the biodegradation of this compound and similar compounds. Further studies are warranted to isolate and characterize the specific enzymes involved, quantify the degradation kinetics, and explore the genetic and regulatory mechanisms that govern this process. Such research will be invaluable for a comprehensive environmental risk assessment and the development of bioremediation strategies for sites contaminated with adipate plasticizers.

References

An In-depth Technical Guide to the Solubility of Butyl Decyl Adipate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl decyl adipate (CAS No. 71850-02-7), a significant ester used as a plasticizer and solvent in various industrial and research applications. Understanding its solubility profile is critical for formulation development, chemical synthesis, and ensuring compatibility in complex mixtures.

Introduction to this compound

This compound is an asymmetric diester of adipic acid, featuring both a butyl and a decyl alkyl chain. This structure imparts specific physicochemical properties, including a high boiling point, low volatility, and excellent compatibility with a range of polymers. In the pharmaceutical and cosmetic industries, adipate esters are valued as emollients, skin-conditioning agents, and solvents for active ingredients. Their solubility characteristics are paramount to their function, influencing everything from the stability of a formulation to the efficacy of a drug delivery system.

Solubility Profile of Adipate Esters

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the general principle for diesters is that they are readily soluble in non-polar and moderately polar organic solvents due to their lipophilic nature, while exhibiting very low solubility in water.

To provide a practical reference for researchers, the following table includes qualitative solubility information for adipate esters and quantitative data for a structurally similar compound, dibutyl adipate (DBA). The solubility of DBA can serve as a useful proxy for estimating the behavior of this compound, although experimental verification is always recommended. The longer decyl chain in this compound may slightly decrease its solubility in more polar solvents compared to dibutyl adipate.

Table 1: Solubility Data of Adipate Esters

SolventCompoundTemperature (°C)SolubilityData Type
Water Dibutyl Adipate250.0035 g / 100 mL[1]Quantitative
Ethanol Dibutyl AdipateNot SpecifiedSoluble[2]Qualitative
Alcohols Dibutyl AdipateNot SpecifiedSoluble[2]Qualitative
Ether Dibutyl AdipateNot SpecifiedSolubleQualitative
Acetone Ethyl Acetate (Ester)Not SpecifiedSoluble[3]Qualitative (Analog)
Toluene Decyl Butoxyethyl AdipateSynthesis Temp. (90-95)Soluble (as reaction medium)[4]Qualitative (Analog)
Organic Solvents (General) Dibutyl AdipateNot SpecifiedSoluble[5]Qualitative

Note: Data for ethyl acetate and decyl butoxyethyl adipate are provided as qualitative analogs to infer the general behavior of esters in these common organic solvents.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section details two standard experimental methodologies.

The isothermal shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solute is necessary to ensure saturation.

  • Equilibration: Seal the flasks and place them in an orbital shaker with a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Sample Collection: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a clear aliquot of the supernatant.

  • Separation: Immediately filter the aliquot using a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L.

The gravimetric method is a straightforward and effective technique for determining solubility, particularly when the solute is non-volatile.

Methodology:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

  • Sampling: Using a pre-weighed pipette, carefully transfer a precise volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a fume hood or a vacuum oven at a controlled temperature sufficient to evaporate the solvent without degrading the this compound.

  • Drying to Constant Weight: Continue drying the dish until all the solvent has been removed and the dish with the solute residue reaches a constant weight upon successive weighings.

  • Calculation:

    • Determine the weight of the solute (this compound) by subtracting the initial weight of the empty dish from the final constant weight of the dish plus residue.

    • Determine the weight of the solvent by subtracting the weight of the solute from the initial weight of the solution transferred.

    • Calculate the solubility as the mass of solute per mass or volume of the solvent (e.g., g solute / 100 g solvent).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining solubility.

Solubility_Workflow A Preparation: Add excess this compound to solvent in a flask. B Equilibration: Agitate at constant temperature (e.g., 24-72h). A->B C Phase Separation: Cease agitation, allow solid to settle. Withdraw supernatant. B->C D Filtration: Filter supernatant through a 0.45 µm filter. C->D E Analysis: Quantify concentration via GC or HPLC. D->E F Result: Calculate Equilibrium Solubility. E->F

Caption: Workflow for Solubility Determination via Isothermal Shake-Flask Method.

References

An In-depth Technical Guide to the Thermal Stability of Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Butyl Decyl Adipate, a subject of interest for its applications in various industrial and pharmaceutical formulations. Due to the limited direct data on this compound, this guide establishes a baseline understanding by examining the thermal properties of structurally related adipate esters. The thermal stability of these compounds is crucial for determining their processing parameters, shelf-life, and safety profile in final products.

Introduction to Adipate Esters and Thermal Stability

Adipate esters are diesters of adipic acid, widely employed as plasticizers, solvents, and emollients. Their thermal stability is a critical parameter, dictating the upper-temperature limits of their application and storage. Thermal decomposition of these esters can lead to the formation of volatile organic compounds and degradation of the material properties they are intended to enhance. The stability is largely influenced by the chemical structure of the alcohol moieties. Generally, longer and branched alkyl chains can influence the thermal degradation profile of the ester.

Thermal Decomposition of Adipate Esters

The thermal degradation of adipate esters primarily proceeds through a non-radical, intramolecular elimination reaction, often referred to as a cis-elimination or β-elimination. This process involves the formation of a six-membered cyclic transition state, leading to the generation of an alkene and a carboxylic acid. The temperature at which this decomposition begins is a key indicator of the ester's thermal stability.

Adipate EsterAlkyl ChainsOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Observations and Remarks
Dibutyl Adipaten-Butyl~200 - 250Not SpecifiedExhibits moderate thermal stability.
Dihexyl Adipaten-HexylNot SpecifiedNot SpecifiedExpected to have slightly higher thermal stability than dibutyl adipate due to increased chain length.
Di(2-ethylhexyl) Adipate (DEHA/DOA)2-Ethylhexyl~200 - 260~280 - 320Widely studied as a plasticizer. The branched structure may influence the decomposition pathway.
Diisononyl Adipate (DINA)Isononyl> 232Not SpecifiedNoted for its good stability to heat.[1]
Diisodecyl Adipate (DIDA)IsodecylNot SpecifiedNot SpecifiedGenerally considered to have good thermal stability, suitable for high-temperature applications.

Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate, atmosphere, and sample purity. The data presented is an aggregation from various sources and should be considered as an estimation.

Based on the trend of increasing thermal stability with longer alkyl chains, it can be inferred that this compound would exhibit robust thermal stability, likely with an onset of decomposition in the range of 220-270°C.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant linear rate, commonly 10°C/min, to a final temperature well above the expected decomposition range (e.g., 600°C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, obtained from the first derivative of the TGA curve, DTG).

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, which can also provide insights into the material's thermal stability.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected decomposition point (e.g., 250°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • A second heating scan is often performed to observe the behavior of the material after a controlled thermal history.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (crystallization) peaks, as well as shifts in the baseline indicating a glass transition.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Sample This compound Sample Weighing Accurate Weighing (5-10 mg) Sample->Weighing Pan_TGA TGA Pan (Alumina/Pt) Weighing->Pan_TGA Pan_DSC DSC Pan (Aluminum) Weighing->Pan_DSC TGA_Instrument TGA Instrument Pan_TGA->TGA_Instrument Sealing Hermetic Sealing Pan_DSC->Sealing DSC_Instrument DSC Instrument Sealing->DSC_Instrument TGA_Program Heating Program (e.g., 10°C/min in N2) TGA_Instrument->TGA_Program TGA_Data Mass vs. Temperature Data TGA_Program->TGA_Data TGA_Analysis Determine Onset & Peak Decomposition Temp. TGA_Data->TGA_Analysis Stability_Report Thermal Stability Profile of This compound TGA_Analysis->Stability_Report DSC_Program Heat-Cool-Heat Cycle (e.g., 10°C/min in N2) DSC_Instrument->DSC_Program DSC_Data Heat Flow vs. Temperature Data DSC_Program->DSC_Data DSC_Analysis Identify Melting Point, Glass Transition, etc. DSC_Data->DSC_Analysis DSC_Analysis->Stability_Report

Thermal Analysis Workflow for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, a review of analogous adipate esters suggests it possesses good thermal stability, with decomposition likely initiating above 220°C. For precise characterization, Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess the thermal properties of this compound and ensure its suitability for its intended applications. This systematic approach will enable the determination of critical processing and storage parameters, contributing to product quality and safety.

References

An In-depth Technical Guide to the Environmental Impact of Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of Butyl Decyl Adipate, a chemical compound used in various industrial applications. Given the limited direct experimental data on this compound, this document synthesizes information on structurally similar adipate esters to provide a robust assessment of its likely environmental fate and ecotoxicity. This guide includes detailed experimental protocols for key environmental tests and visual representations of environmental pathways and assessment workflows.

Environmental Fate and Transport

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. As an adipate ester, it is expected to exhibit low water solubility and a tendency to partition to soil and sediment.

Biodegradation

Adipate esters are generally considered to be readily biodegradable.[1] The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, which breaks the molecule down into adipic acid, butanol, and decanol. These smaller molecules are then readily mineralized by a wide range of microorganisms present in the environment.[2]

Expected Biodegradation Pathway:

The biodegradation of this compound is anticipated to follow a sequential hydrolysis of its ester linkages. This process is initiated by microbial esterases, leading to the formation of monoesters of adipic acid as intermediates. Due to the comparable reactivity of both carboxyl groups of adipic acid, these monoesters are not expected to persist in the environment.[2]

Bioaccumulation

Based on the properties of similar adipate esters, this compound is not expected to significantly bioaccumulate in aquatic organisms. While many plasticizers are lipophilic, adipates are generally metabolized and eliminated by organisms more effectively than other classes of plasticizers like phthalates.

Environmental Distribution

Due to its likely low water solubility, this compound released into the environment is expected to predominantly partition to soil and sediment. Its mobility in soil will be limited by its adsorption to organic matter.

Ecotoxicity

The ecotoxicity of adipate plasticizers is generally considered to be lower than that of phthalates.[1][3][4] Studies on various dialkyl adipates indicate moderate toxicity to aquatic organisms.

Table 1: Summary of Aquatic Ecotoxicity Data for Analogue Adipate Esters

Test OrganismAnalogue SubstanceEndpointValue (mg/L)Reference
Fish (species not specified)Dibutyl adipate96h LC503.7[5]
Daphnia magnaDibutyl adipate48h EC5017[5]
Algae (Selenastrum capricornutum)Dibutyl adipateNOEC2.0[5]
Daphnia magna (reproduction)Dibutyl adipateNOEC5.6[5]

Note: The data presented in this table is for Dibutyl Adipate, a structurally similar compound to this compound, and is intended to be representative of the potential ecotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the environmental impact of chemical substances like this compound.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

Objective: To determine the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

  • Test System: A defined volume of mineral medium is inoculated with a small amount of a mixed population of aerobic microorganisms (e.g., activated sludge from a wastewater treatment plant).

  • Test Substance Addition: The test substance is added to the inoculated medium as the sole source of organic carbon at a concentration typically between 2 and 10 mg/L.

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (usually 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer. This is compared to the theoretical oxygen demand (ThOD) calculated from the molecular formula of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches at least 60% of the ThOD within a 10-day window during the 28-day test period.

Fish, Acute Toxicity Test - OECD 203

Objective: To determine the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organism: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is exposed to water without the test substance.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Daphnia sp. Acute Immobilisation Test - OECD 202

Objective: To determine the acute toxicity of a substance to Daphnia magna.

Methodology:

  • Test Organism: Young female Daphnia magna (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance in water for 48 hours. A control group is maintained in clean water.

  • Test Conditions: The test is carried out in the dark at a constant temperature (e.g., 20°C).

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.

  • Endpoint: The EC50 (Effective Concentration 50%) is calculated, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours.

Visualizations

The following diagrams illustrate key environmental processes and assessment workflows relevant to this compound.

Environmental_Fate_of_Butyl_Decyl_Adipate cluster_environment Aquatic Environment Water Water Column Biota Aquatic Biota Water->Biota Uptake Biodegradation Biodegradation Water->Biodegradation Sediment Sediment Sediment->Biodegradation Bioaccumulation Bioaccumulation Biota->Bioaccumulation Release Release of This compound Partitioning Partitioning Release->Partitioning Partitioning->Water Dissolution Partitioning->Sediment Sorption Metabolites Adipic Acid, Butanol, Decanol Biodegradation->Metabolites

Caption: Environmental fate and transport pathways of this compound.

Environmental_Risk_Assessment_Workflow cluster_assessment Environmental Risk Assessment Hazard_ID Hazard Identification (Ecotoxicity Data) Dose_Response Dose-Response Assessment (PNEC Derivation) Hazard_ID->Dose_Response Exposure_Assessment Exposure Assessment (Environmental Fate Data) Risk_Characterization Risk Characterization (PEC/PNEC Ratio) Exposure_Assessment->Risk_Characterization Dose_Response->Risk_Characterization Risk_Management Risk Management (e.g., Use Restrictions) Risk_Characterization->Risk_Management Risk Identified No_Significant_Risk No Significant Risk Risk_Characterization->No_Significant_Risk Risk Acceptable Data_Collection Data Collection (Physicochemical, Ecotox, Fate) Data_Collection->Hazard_ID Data_Collection->Exposure_Assessment

Caption: Standard workflow for environmental risk assessment of a chemical.

References

Butyl Decyl Adipate: A Technical Guide to a Non-Phthalate Plasticizer Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive data on Butyl Decyl Adipate is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented properties and performance of analogous adipate esters, particularly Dibutyl Adipate (DBA) and other long-chain adipates. The principles, experimental protocols, and performance characteristics described herein are representative of the adipate class of non-phthalate plasticizers and serve as a robust framework for the evaluation of this compound.

Introduction

The demand for high-performance, safe, and environmentally benign plasticizers has driven significant research into alternatives for traditional phthalate-based compounds. Adipate esters have emerged as a leading class of non-phthalate plasticizers, offering excellent compatibility with a range of polymers, superior low-temperature flexibility, and a favorable toxicological profile. This compound, an asymmetric diester of adipic acid with butyl and decyl alcohols, represents a strategic molecular design to balance plasticizing efficiency, permanence, and processing characteristics. This technical guide delves into the synthesis, properties, and evaluation of this compound as a non-phthalate plasticizer, providing researchers and drug development professionals with the foundational knowledge for its application.

Synthesis of this compound

The synthesis of this compound, an asymmetric adipate ester, can be achieved through a two-step esterification of adipic acid. This method allows for controlled introduction of the different alcohol moieties.

A general enzymatic synthesis approach, which offers high selectivity and mild reaction conditions, is outlined below.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Adipic_Acid Adipic Acid Step1 Step 1: Monoesterification Adipic Acid + n-Butanol -> Butyl Adipate Monoester Adipic_Acid->Step1 n_Butanol n-Butanol n_Butanol->Step1 n_Decanol n-Decanol Step2 Step 2: Diesterification Butyl Adipate Monoester + n-Decanol -> this compound n_Decanol->Step2 Enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) Enzyme->Step1 Catalyst Enzyme->Step2 Catalyst Step1->Step2 Purification Purification (Filtration, Solvent Removal, Chromatography) Step2->Purification BDA This compound Purification->BDA

Caption: Proposed enzymatic synthesis of this compound.

Physicochemical and Performance Properties

The properties of this compound can be inferred by examining related adipate esters. The asymmetric structure with C4 and C10 alkyl chains is expected to offer a balance of properties between shorter-chain adipates (like DBA) and longer-chain adipates (like didecyl adipate).

Table 1: Comparison of Physicochemical Properties of Adipate Esters

PropertyDibutyl Adipate (DBA)Di(2-ethylhexyl) Adipate (DEHA/DOA)This compound (BDA) (Estimated)
CAS Number 105-99-7[1]103-23-1N/A
Molecular Formula C14H26O4[1]C22H42O4C20H38O4
Molecular Weight ( g/mol ) 258.36[1]370.58342.52
Boiling Point (°C) 300-305[1]~214 (at 5 mmHg)~320-340
Density (g/mL at 25°C) 0.96[1]~0.922~0.94
Water Solubility Practically insoluble (4-6 mg/L)[1]InsolubleInsoluble
Volatility Low (Vapor Pressure: 0.001-0.002 mmHg at 25°C)[1]LowVery Low

Table 2: Performance Characteristics of Adipate Plasticizers in PVC

Performance MetricGeneral Adipate CharacteristicsExpected Performance of this compound
Plasticizing Efficiency Good, lowers glass transition temperature (Tg) effectively.[2]High efficiency, comparable to or better than DBA due to the longer decyl chain.
Low-Temperature Flexibility Excellent, a key advantage of adipates.[3]Excellent, maintaining flexibility at low temperatures.
Migration Resistance Moderate; higher than phthalates of similar molecular weight.[3]Improved resistance compared to DBA due to higher molecular weight.
Volatility Generally low, increases with decreasing alkyl chain length.Lower volatility than DBA, leading to better permanence.
Compatibility with PVC Good for alkyl chain lengths up to C10.[3]Expected to have good compatibility with PVC.

Mechanism of Action as a Plasticizer

Adipate plasticizers function by embedding themselves between polymer chains, disrupting the intermolecular forces that hold the chains together. This increases the free volume and mobility of the polymer chains, resulting in a more flexible material with a lower glass transition temperature (Tg).

G cluster_unplasticized Unplasticized Polymer (e.g., PVC) cluster_plasticized Plasticized Polymer p1 ~~~ p2 ~~~ p3 ~~~ p4 ~~~ Addition Addition of This compound Rigid Rigid, Brittle State (Strong Intermolecular Forces) pp1 ~~~ pl1 BDA pp2 ~~~ pl2 BDA pp3 ~~~ Flexible Flexible, Ductile State (Reduced Intermolecular Forces)

Caption: Mechanism of polymer plasticization by this compound.

Experimental Protocols

The evaluation of a novel plasticizer like this compound involves a series of standardized tests to characterize its performance in a polymer matrix. The following are detailed methodologies for key experiments, based on established ASTM and ISO standards.

Synthesis of Asymmetric Adipate Ester (this compound)

This protocol describes a general two-step enzymatic synthesis.

  • Monoesterification:

    • In a round-bottom flask, combine adipic acid (1.0 mmol), n-butanol (1.0 mmol), and an immobilized lipase (e.g., Novozym 435, 10-200 mg) in a suitable solvent (e.g., cyclohexane, 2 mL).

    • Place the reaction mixture in a thermostatic shaker at 45°C and 250 rpm.

    • Monitor the reaction progress by periodically taking small samples and analyzing for the formation of the monoester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Once the desired conversion to the monoester is achieved, filter to remove the enzyme.

  • Diersterification:

    • To the filtrate containing the butyl adipate monoester, add n-decanol (1.0 mmol) and fresh immobilized lipase.

    • Continue the reaction under the same conditions (45°C, 250 rpm).

    • Monitor the formation of this compound by GC or HPLC.

  • Purification:

    • After the reaction is complete, filter to remove the enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings and remove the solvent and any excess alcohol using a rotary evaporator.

    • Purify the resulting this compound using column chromatography.

Evaluation of Plasticizer Efficiency (Based on ASTM D2284)

This test determines the effect of the plasticizer on the mechanical properties of a polymer, typically PVC.[4]

  • Sample Preparation:

    • Prepare several PVC formulations with varying concentrations of this compound (e.g., 20, 30, 40, 50 parts per hundred of resin - phr). Each formulation should also contain a standard amount of heat stabilizer.

    • Mix the components thoroughly in a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) until a homogeneous sheet is formed.

    • Mold the sheets into standard dumbbell-shaped tensile test specimens using a compression molder according to ASTM D638.

  • Conditioning:

    • Condition the test specimens in a controlled environment as per ASTM D618 (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[4]

  • Tensile Testing:

    • Conduct tensile tests on the conditioned specimens using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength at break, elongation at break, and modulus of elasticity for each specimen.[4]

  • Data Analysis:

    • Plot the measured tensile properties as a function of plasticizer concentration to evaluate the efficiency of this compound. A significant decrease in modulus and increase in elongation with increasing concentration indicates good plasticizing efficiency.

Determination of Plasticizer Migration (Based on ISO 177)

This method assesses the tendency of a plasticizer to migrate from a plasticized material into an absorbent material.[1][5][6]

  • Apparatus and Materials:

    • Analytical balance (accurate to 0.001 g).

    • Air-circulating oven.

    • Test specimens: 50 mm diameter discs of the plasticized PVC.[6]

    • Absorbent discs: A material with an affinity for the plasticizer (e.g., standard rubber or unplasticized polyethylene).[6]

  • Procedure:

    • Condition the test specimens and absorbent discs in a standard atmosphere.

    • Weigh the test specimen (m1) and a pair of absorbent discs (m2) accurately.

    • Create a "sandwich" by placing the test specimen between the two absorbent discs.

    • Place the assembly between two glass plates and apply a specified pressure (e.g., with a 5 kg weight).[6]

    • Heat the assembly in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After heating, cool the assembly to room temperature and carefully separate the components.

    • Re-weigh the test specimen (m3) and the pair of absorbent discs (m4).

  • Calculation:

    • Calculate the mass loss of the test specimen: Δm_specimen = m1 - m3.

    • Calculate the mass gain of the absorbent discs: Δm_absorbent = m4 - m2.

    • The migration is reported as the mass loss of the specimen and/or the mass gain of the absorbent discs.

Thermal Analysis (DSC and TGA)

Thermal analysis provides insights into the thermal stability of the plasticizer and its effect on the polymer's thermal transitions.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -50°C to 150°C).[7]

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.[8]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample (10-20 mg) of this compound into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600°C).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition and the temperature of maximum weight loss provide information on the thermal stability of the plasticizer.

Experimental and Evaluation Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a non-phthalate plasticizer.

G Start Start: Define Project Scope (e.g., this compound in PVC) Synthesis Synthesis and Purification of this compound Start->Synthesis Characterization Physicochemical Characterization (NMR, FT-IR, Purity) Synthesis->Characterization Formulation Formulation of PVC Blends (Varying Plasticizer Concentration) Characterization->Formulation Processing Compounding and Specimen Preparation (Milling, Molding) Formulation->Processing Testing Performance Testing Processing->Testing Mechanical Mechanical Properties (ASTM D2284) Testing->Mechanical Thermal Thermal Properties (DSC, TGA) Testing->Thermal Migration Migration Resistance (ISO 177) Testing->Migration Toxicology Toxicological Assessment (In vitro/In vivo assays) Testing->Toxicology Analysis Data Analysis and Comparison (vs. Control Plasticizers) Mechanical->Analysis Thermal->Analysis Migration->Analysis Toxicology->Analysis Conclusion Conclusion and Reporting Analysis->Conclusion

Caption: Workflow for the evaluation of this compound.

Toxicological Profile

Conclusion

This compound holds promise as a high-performance, non-phthalate plasticizer. Its asymmetric design suggests a favorable balance of plasticizing efficiency, low-temperature performance, and permanence. While direct experimental data is sparse, the extensive knowledge base on related adipate esters provides a strong foundation for its development and application. The experimental protocols and evaluation workflow detailed in this guide offer a comprehensive framework for researchers to systematically characterize this compound and unlock its potential in a variety of applications, from industrial polymers to sensitive drug delivery systems. Further research is warranted to generate specific data for this promising compound and validate its performance characteristics.

References

Synthesis of Asymmetric Adipate Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipate esters, traditionally utilized as plasticizers and lubricants, are increasingly gaining attention in the pharmaceutical industry for their potential in drug delivery systems and as prodrugs. Their biocompatibility and biodegradability make them attractive candidates for these applications. Asymmetric adipate esters, which possess two different alcohol moieties, offer the potential for fine-tuning physicochemical properties such as solubility, lipophilicity, and drug release kinetics. This technical guide provides an in-depth overview of the synthesis of asymmetric adipate esters, focusing on methodologies relevant to researchers, scientists, and drug development professionals.

Synthetic Strategies for Asymmetric Adipate Esters

The synthesis of asymmetric adipate esters (R¹-OOC-(CH₂)₄-COO-R²) presents a unique challenge compared to their symmetric counterparts. The primary difficulty lies in selectively esterifying the two carboxylic acid groups of adipic acid with two different alcohols. Two main strategies are employed to achieve this: stepwise chemical synthesis and enzymatic synthesis.

Stepwise Chemical Synthesis

This approach involves a two-step process to ensure the introduction of two different alcohol groups.

Step 1: Synthesis of Monoalkyl Adipate

The first step is the mono-esterification of adipic acid. This can be achieved by several methods:

  • Anhydride Method: Adipic acid is first converted to adipic anhydride. The anhydride is then reacted with one equivalent of the first alcohol (R¹OH) to yield the monoester. This method effectively reduces the formation of the diester byproduct.[1] A patent describes a method for synthesizing adipic acid monoethyl ester where adipic acid is heated with sulfuric acid in an organic solvent to form the anhydride, which is then subjected to alcoholysis with ethanol.[1] This process reportedly achieves a high yield (96-97%) and purity (over 99.0%).[1]

  • Using a Large Excess of Adipic Acid: By using a significant excess of adipic acid relative to the first alcohol, the statistical probability of forming the monoester is increased. The unreacted adipic acid can then be separated.

  • Catalytic Methods: Macroporous cation exchange resins can be used as catalysts for the mono-esterification of adipic acid with an alcohol in a suitable solvent like toluene.[2]

Step 2: Esterification of the Second Carboxylic Acid Group

Once the monoalkyl adipate is isolated and purified, the second carboxylic acid group is esterified with a different alcohol (R²OH). This is a standard Fischer-Speier esterification, typically carried out in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and with removal of water to drive the reaction to completion.[3]

A study on the synthesis of asymmetric esters of adipic acid and ethoxylated butanol employed a two-stage azeotropic esterification.[4] In the first stage, adipic acid was reacted with one alcohol, and without isolating the monoester, the second alcohol was added to complete the reaction.[4]

Enzymatic Synthesis

Enzymatic methods offer a milder and often more selective alternative to chemical synthesis. Lipases are commonly used enzymes for esterification reactions and can be employed for the synthesis of asymmetric adipate esters.

One approach involves the alcoholysis of a symmetric dialkyl adipate. For instance, methyl-2-ethylhexyl adipate was synthesized through the alcoholysis of dimethyl adipate with racemic 2-ethylhexanol using lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme IM).[5] Novozym 435 was found to be more reactive but less enantioselective in this process.[5]

Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused.[6] The synthesis of adipate esters using immobilized Candida antarctica lipase has been optimized using Response Surface Methodology (RSM), leading to high yields.[6]

Experimental Protocols

Chemical Synthesis of Monoethyl Adipate via Anhydride Formation[1]

Materials:

  • Adipic acid

  • Concentrated sulfuric acid (98%)

  • Organic solvent (e.g., trimethylbenzene)

  • Absolute ethanol

Procedure:

  • Anhydride Formation: A mixture of adipic acid, concentrated sulfuric acid, and the organic solvent (weight ratio of 1-2 : 0.1-0.3 : 2-3) is heated to reflux at 145-170 °C for 4-6 hours, with continuous removal of water.

  • Acid Separation: The reaction mixture is cooled to 15-35 °C and allowed to stand, leading to the separation of the sulfuric acid layer, which is then removed.

  • Alcoholysis: Absolute ethanol is added dropwise to the remaining organic layer. The mixture is then maintained at 45-65 °C for 1-4 hours.

  • Purification: The organic solvent is removed under reduced pressure, and the resulting crude product is distilled to obtain pure adipic acid monoethyl ester.

Two-Stage Azeotropic Synthesis of Asymmetric Adipates[4]

Materials:

  • Adipic acid

  • First alcohol (e.g., butoxyethanol)

  • Second aliphatic alcohol

  • Toluene (as azeotropic agent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • First Stage (Monoesterification): Adipic acid is reacted with the first alcohol (e.g., butoxyethanol) in the presence of toluene and an acid catalyst. The reaction is heated to reflux with a Dean-Stark trap to remove the water formed.

  • Second Stage (Diesterification): After the theoretical amount of water from the first esterification is collected, the second aliphatic alcohol (1.2 mol equivalent) is added to the reaction mixture.

  • Completion and Work-up: Boiling is continued for another 2-3 hours. The reaction mixture is then cooled.

  • Purification: The target asymmetric ester is isolated from the reaction mixture. The purity of the esters can be determined by HPLC.

Enzymatic Synthesis of Methyl-2-ethylhexyl Adipate[5]

Materials:

  • Dimethyl adipate

  • Racemic 2-ethylhexanol

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme IM)

  • Organic solvent (optional, can be performed solvent-free)

Procedure:

  • Reaction Setup: Dimethyl adipate and racemic 2-ethylhexanol are mixed, and the immobilized lipase is added. The reaction can be carried out in a stirred-tank reactor.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 50-60 °C) with agitation.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of dimethyl adipate and the formation of the asymmetric ester.

  • Enzyme Removal: After the reaction, the immobilized enzyme is separated by filtration.

  • Purification: The product is purified from the reaction mixture, for example, by distillation under reduced pressure.

Quantitative Data Presentation

The following tables summarize quantitative data from the cited literature for the synthesis of adipate esters.

Table 1: Chemical Synthesis of Monoethyl Adipate [1]

ParameterValue
Method Anhydride formation followed by alcoholysis
Catalyst Sulfuric Acid
Yield 96-97%
Purity >99.0%

Table 2: Two-Stage Azeotropic Synthesis of Asymmetric Adipates [4]

ProductYield
Butyl butoxyethyl adipate (BBEA)88.0%
Hexyl butoxyethyl adipate (HBEA)88.1%
Octyl butoxyethyl adipate (OBEA)88.9%
Decyl butoxyethyl adipate (DBEA)88.4%

Table 3: Enzymatic Synthesis of Dimethyl Adipate [5]

ParameterOptimal Value
Enzyme Immobilized Candida antarctica lipase B
Temperature 58.5 °C
Enzyme Concentration 54.0 mg
Reaction Time 358.0 min
Molar Ratio (Methanol:Adipic Acid) 12:1
Predicted Conversion Yield 97.6%

Applications in Drug Development

Asymmetric adipate esters and related polyester structures are emerging as valuable tools in drug development, primarily in drug delivery and as prodrugs.

Adipate-Based Drug Delivery Systems

Poly(glycerol adipate) (PGA) is an enzymatically synthesized polyester that has shown significant promise as a drug delivery carrier.[7] Its biocompatibility, biodegradability, and the presence of functionalizable hydroxyl groups make it a versatile platform.[7] PGA can self-assemble into nanoparticles, which can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[7] Furthermore, the pendant hydroxyl groups on the PGA backbone can be conjugated with drug molecules to form polymer-drug conjugates, creating advanced drug delivery systems.[7][8]

Asymmetric Adipate Esters as Prodrugs

The prodrug approach involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. Ester prodrugs are a common strategy to enhance the lipophilicity and membrane permeability of polar drugs.[9] Asymmetric adipate esters can be designed as prodrugs where one alcohol moiety is the active drug, and the other is a promoiety designed to control properties like solubility or targeting. The ester linkage is designed to be cleaved in vivo by esterases to release the active drug. This strategy can be particularly useful for anticancer drugs to improve their selectivity and reduce systemic toxicity.[10][11]

Adipate-Based Linkers in Drug Conjugates

In more complex drug delivery systems like antibody-drug conjugates (ADCs), a linker connects the antibody to the cytotoxic payload.[12][13][14] The linker's stability in circulation and its cleavability at the target site are crucial for the ADC's efficacy and safety.[12][15] While specific examples of adipate-based linkers in clinically approved ADCs are not prominent in the reviewed literature, the dicarboxylic acid structure of adipic acid makes it a potential candidate for designing cleavable linkers. The two ester bonds could be engineered to have different hydrolysis rates, allowing for a controlled release of the drug.

Visualization of Workflows and Relationships

Logical Relationship of Adipate Ester Applications in Drug Development

DrugDevelopment cluster_synthesis Synthesis cluster_applications Applications in Drug Development Asymmetric Adipate Ester Asymmetric Adipate Ester Prodrugs Prodrugs Asymmetric Adipate Ester->Prodrugs Improved lipophilicity & targeted release Drug Delivery Systems Drug Delivery Systems Asymmetric Adipate Ester->Drug Delivery Systems Component of nanocarriers Linkers in Conjugates Linkers in Conjugates Asymmetric Adipate Ester->Linkers in Conjugates Controlled drug release

Caption: Logical flow from synthesis to application of asymmetric adipate esters in drug development.

Experimental Workflow for Stepwise Chemical Synthesis

StepwiseSynthesis Adipic Acid Adipic Acid Monoalkyl Adipate Monoalkyl Adipate Adipic Acid->Monoalkyl Adipate Step 1: Mono-esterification Alcohol 1 (R1OH) Alcohol 1 (R1OH) Alcohol 1 (R1OH)->Monoalkyl Adipate Asymmetric Adipate Ester Asymmetric Adipate Ester Monoalkyl Adipate->Asymmetric Adipate Ester Step 2: Esterification Alcohol 2 (R2OH) Alcohol 2 (R2OH) Alcohol 2 (R2OH)->Asymmetric Adipate Ester

Caption: Stepwise chemical synthesis of asymmetric adipate esters.

Experimental Workflow for Enzymatic Synthesis

EnzymaticSynthesis Symmetric Diester (e.g., Dimethyl Adipate) Symmetric Diester (e.g., Dimethyl Adipate) Reaction Mixture Reaction Mixture Symmetric Diester (e.g., Dimethyl Adipate)->Reaction Mixture Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Reaction Mixture Asymmetric Adipate Ester Asymmetric Adipate Ester Reaction Mixture->Asymmetric Adipate Ester Lipase-catalyzed Alcoholysis

Caption: Enzymatic synthesis of asymmetric adipate esters via alcoholysis.

Purification and Characterization

The purification of asymmetric adipate esters from the reaction mixture is crucial to remove unreacted starting materials, catalysts, and any symmetric diester byproducts. Common purification techniques include:

  • Distillation: For volatile esters, fractional distillation under reduced pressure is an effective method.[1]

  • Chromatography: Column chromatography can be used to separate the asymmetric ester from other components based on polarity.

  • Extraction and Washing: Liquid-liquid extraction can be employed to remove water-soluble impurities and catalysts. Washing with a mild base (e.g., sodium bicarbonate solution) can remove acidic catalysts and unreacted adipic acid.[16]

Characterization of the synthesized asymmetric adipate esters is essential to confirm their structure and purity. Standard analytical techniques include:

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the ester carbonyl group (C=O stretch typically around 1735 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid.[6][17]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the ester, including the confirmation of the two different alcohol moieties attached to the adipate backbone.

  • Chromatography:

    • GC (Gas Chromatography) and HPLC (High-Performance Liquid Chromatography): To determine the purity of the synthesized ester and to quantify the yield.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the ester and confirm its identity.

The synthesis of asymmetric adipate esters offers a promising avenue for the development of novel drug delivery systems and prodrugs. Both stepwise chemical synthesis and enzymatic methods provide viable routes to these valuable compounds. The choice of synthetic strategy will depend on factors such as the desired scale of production, the required purity, and the sensitivity of the alcohol moieties. For drug development professionals, the ability to tailor the properties of adipate esters by introducing asymmetry opens up new possibilities for creating more effective and safer therapeutics. Further research into adipate-based linkers for drug conjugates could also expand their application in targeted therapies.

References

Butyl Decyl Adipate: A Comprehensive Technical Guide for Polymer Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of butyl decyl adipate (BDA) and its applications in polymer science. This compound, a high-molecular-weight, low-volatility ester, is gaining prominence as a versatile plasticizer. This document details its physicochemical properties, its role in modifying polymer characteristics, and its performance in various polymer systems, with a primary focus on polyvinyl chloride (PVC) and potential applications in bioplastics like polylactic acid (PLA). The guide includes a compilation of available quantitative data, detailed experimental protocols for performance evaluation, and visual representations of experimental workflows to facilitate understanding and replication of key studies.

Introduction

Plasticizers are essential additives in the polymer industry, incorporated into materials to enhance flexibility, processability, and durability. Traditional plasticizers, such as phthalates, have faced increasing scrutiny due to health and environmental concerns, leading to a growing demand for safer and more effective alternatives. Adipate esters, a class of non-phthalate plasticizers, have emerged as a promising solution. Among these, this compound (BDA) offers a unique balance of properties, including low volatility, good compatibility with various polymers, and favorable toxicological profiles. This guide aims to be a comprehensive resource for researchers and professionals exploring the use of this compound in polymer formulations.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a plasticizer is crucial for predicting its behavior and performance in a polymer matrix.

PropertyValueReference
CAS Number 71850-02-7[1][2]
Molecular Formula C20H38O4[1][2]
Molecular Weight 342.52 g/mol [1][2]
Density 0.936 g/cm³[1][2]
Boiling Point 375.2 °C at 760 mmHg[1]
Flash Point 168.2 °C[1]
Refractive Index 1.449[1]

Applications in Polymer Science

The primary application of this compound in polymer science is as a plasticizer. It functions by embedding itself between the polymer chains, reducing intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility and workability of the polymer.

Polyvinyl Chloride (PVC)

PVC is a widely used but inherently rigid polymer. The addition of plasticizers is essential for most of its applications. While specific quantitative data for this compound in PVC is limited in publicly available literature, studies on similar long-chain adipate esters, such as decyl butoxyethyl adipate, demonstrate their effectiveness. These adipates show a pronounced plasticizing effect, significantly increasing the melt flow rate of PVC compounds.[3][4] They have also been found to exhibit slightly higher thermal stability compared to the commonly used plasticizer dioctyl phthalate (DOP).[3] The fluidity of PVC compositions plasticized with decyl butoxyethyl adipate in the temperature range of 170–190 °C is comparable to that of dioctyl adipate (DOA).[3][4]

Bioplastics (e.g., Polylactic Acid - PLA)

The use of adipate-based plasticizers is also being explored in biodegradable polymers like PLA to overcome their inherent brittleness. While direct studies on this compound in PLA are not widely available, the principles of plasticization remain the same. The incorporation of a suitable plasticizer can significantly improve the flexibility and toughness of PLA, expanding its range of applications in areas such as packaging films.

Performance Evaluation in Polymers

The effectiveness of a plasticizer is evaluated through a series of standardized tests that measure its impact on the mechanical, thermal, and long-term performance of the polymer.

Mechanical Properties

The addition of a plasticizer is expected to decrease tensile strength and modulus while increasing the elongation at break, signifying a transition from a rigid to a more flexible material.

Note: The following table presents hypothetical data for PVC plasticized with this compound to illustrate the expected trends. Actual values would need to be determined experimentally.

PropertyUnplasticized PVCPVC + 40 phr BDA (Hypothetical)
Tensile Strength (MPa) 5025
Elongation at Break (%) 5250
Young's Modulus (MPa) 3000100
Thermal Properties

Thermal analysis techniques are crucial for determining the effect of a plasticizer on the processing and service temperature range of a polymer.

PropertyUnplasticized PVCPVC + 40 phr BDA (Hypothetical)
Glass Transition Temp. (Tg) (°C) 8530
Decomposition Temp. (TGA, 5% wt loss) (°C) 250260

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the performance of this compound as a plasticizer.

Synthesis of this compound

Objective: To synthesize this compound via esterification of adipic acid with butanol and decanol.

Materials:

  • Adipic acid

  • n-Butanol

  • n-Decanol

  • Toluene (as azeotropic solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Charge the flask with adipic acid, n-butanol, n-decanol, and toluene. The molar ratio of acid to total alcohol should be approximately 1:2.2.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and again with water to remove the catalyst and any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and excess alcohols by distillation under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Preparation of Plasticized Polymer Samples

Objective: To prepare polymer sheets with a specific concentration of this compound for subsequent testing.

Materials:

  • Polymer resin (e.g., PVC)

  • This compound

  • Thermal stabilizer (e.g., a Ca/Zn stabilizer for PVC)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sheet preparation

Procedure:

  • Dry the polymer resin to remove any moisture.

  • On a two-roll mill heated to the appropriate processing temperature for the polymer (e.g., 160-170 °C for PVC), add the polymer resin.

  • Once the polymer has formed a molten sheet, gradually add the pre-weighed this compound and thermal stabilizer.

  • Continuously mill the mixture until a homogeneous blend is obtained.

  • Remove the plasticized polymer sheet from the mill.

  • Place a portion of the sheet into a preheated mold in the hydraulic press.

  • Press the sheet at a specific temperature and pressure for a set duration to form a plaque of the desired thickness.

  • Cool the mold under pressure to solidify the plasticized polymer sheet.

  • Remove the sheet from the mold and condition it at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours before testing.

Mechanical Testing: Tensile Properties (ASTM D882)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for measuring specimen thickness

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned polymer sheets according to the dimensions specified in ASTM D882.

  • Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.

  • Set the initial grip separation on the UTM.

  • Mount the specimen in the grips, ensuring it is aligned vertically and not under any initial stress.

  • Set the crosshead speed to the rate specified in the standard.

  • Start the test and record the load and elongation data until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity from the recorded data.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan.

  • Crimp a lid onto the pan to encapsulate the sample.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve. It is common to perform a second heating scan after a controlled cooling cycle to erase the thermal history of the sample.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized polymer.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans

Procedure:

  • Accurately weigh a sample (10-20 mg) of the plasticized polymer into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under a specified atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Plasticizer Migration/Volatility (ASTM D1203)

Objective: To determine the loss of plasticizer from the polymer due to volatilization.

Apparatus:

  • Forced-air oven

  • Activated carbon

  • Containers with vented lids

  • Analytical balance

Procedure:

  • Cut circular specimens of a specified diameter from the plasticized polymer sheet.

  • Accurately weigh each specimen.

  • Place a layer of activated carbon at the bottom of a container.

  • Place a specimen on the carbon and cover it with another layer of activated carbon.

  • Place the container in a forced-air oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).

  • After the specified time, remove the container from the oven and allow it to cool to room temperature.

  • Carefully remove the specimen from the activated carbon and clean off any adhering particles.

  • Re-weigh the specimen.

  • Calculate the percentage weight loss, which is attributed to the loss of volatile components, primarily the plasticizer.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Synthesis_Workflow Synthesis of this compound A Reactants Charging (Adipic Acid, Butanol, Decanol, Toluene, Catalyst) B Azeotropic Reflux (Water Removal) A->B C Reaction Monitoring (Water Collected) B->C D Cooling C->D Reaction Complete E Neutralization Wash D->E F Drying E->F G Solvent Removal (Reduced Pressure) F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Sample_Preparation_Workflow Plasticized Polymer Sample Preparation A Material Weighing (Polymer, BDA, Stabilizer) B Two-Roll Milling (Homogeneous Blending) A->B C Compression Molding (Sheet Formation) B->C D Cooling Under Pressure C->D E Specimen Conditioning (23°C, 50% RH) D->E F Ready for Testing E->F

Caption: Workflow for preparing plasticized polymer test samples.

Mechanical_Testing_Workflow Tensile Properties Testing (ASTM D882) A Specimen Preparation (Dumbbell Shape) B Measure Dimensions (Width & Thickness) A->B C Mount in UTM B->C D Apply Tensile Load (Constant Speed) C->D E Record Load vs. Elongation D->E F Data Analysis E->F G Tensile Strength, Elongation, Modulus F->G

Caption: Workflow for determining the tensile properties of plasticized films.

Thermal_Analysis_Workflow Thermal Analysis (DSC & TGA) cluster_DSC DSC cluster_TGA TGA A1 Sample Preparation (5-10 mg in pan) A2 Heat at Controlled Rate A1->A2 A3 Measure Heat Flow A2->A3 A4 Determine Tg A3->A4 B1 Sample Preparation (10-20 mg in pan) B2 Heat at Controlled Rate B1->B2 B3 Measure Weight Loss B2->B3 B4 Determine Thermal Stability B3->B4

Caption: Workflow for thermal analysis of plasticized polymers.

Conclusion

This compound presents a viable and promising alternative to traditional plasticizers in various polymer applications. Its favorable physicochemical properties, including high molecular weight and low volatility, suggest good permanence and performance. While direct, comprehensive quantitative data on its effects in specific polymer systems like PVC and PLA are still emerging, the established performance of similar long-chain adipates provides a strong indication of its potential. This technical guide offers a foundational understanding of this compound, along with detailed experimental protocols to enable further research and development. The continued investigation into such alternative plasticizers is crucial for the advancement of safer and more sustainable polymer materials.

References

Butyl Decyl Adipate as an Emollient in Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Butyl Decyl Adipate, a lesser-documented emollient ester, within the broader context of adipate esters used in cosmetic and pharmaceutical formulations. Due to a notable lack of specific performance data on this compound in publicly available literature, this document synthesizes its known physicochemical properties with general principles of emollient science and comparative data from related adipate esters. It is designed to offer researchers and formulators a foundational understanding of this ingredient, detailing its likely characteristics and providing the necessary experimental frameworks to thoroughly evaluate its performance. The guide covers its chemical structure, physical properties, and the established roles of adipate esters as emollients. Furthermore, it presents detailed protocols for key in-vitro and in-vivo evaluations and visualizes both the experimental workflows and the molecular mechanisms of emollient action on the skin barrier.

Introduction to Adipate Esters as Emollients

Adipate esters are diesters of adipic acid and various alcohols, widely utilized in the cosmetics and pharmaceutical industries as emollients, plasticizers, and solvents. Their primary function as emollients is to soften and smooth the skin by forming a semi-occlusive film on the stratum corneum. This film helps to reduce transepidermal water loss (TEWL) and improve skin hydration. The sensory profile of an emollient, a critical factor for consumer acceptance, is largely determined by its chemical structure, molecular weight, and viscosity.

Adipate esters are valued for their non-greasy feel, good spreadability, and ability to dissolve crystalline UV filters in sunscreen formulations. The properties of a specific adipate ester are a function of the alcohol moieties used in its synthesis. Shorter, branched-chain alcohols tend to produce lighter, more spreadable esters, while longer-chain alcohols result in esters with a more substantive and richer feel.

This compound: Physicochemical Properties

This compound (CAS No. 71850-02-7) is the ester of adipic acid with a butyl and a decyl alcohol chain. This asymmetric structure suggests a unique sensory profile, likely balancing the lighter feel of a butyl ester with the increased substantivity of a decyl ester. While specific performance data is scarce, its fundamental physicochemical properties have been reported and are summarized below.

PropertyValue
CAS Number 71850-02-7
Molecular Formula C20H38O4
Molecular Weight 342.52 g/mol
Density 0.936 g/cm³
Boiling Point 375.2°C at 760 mmHg
Flash Point 168.2°C
Refractive Index 1.449

Note: Data sourced from chemical supplier specifications. Performance characteristics such as viscosity and spreadability are not publicly available.

For context, a comparison with other well-characterized adipate esters is useful.

EmollientMolecular Weight ( g/mol )Typical Use LevelKey Characteristics
Diisopropyl Adipate202.251-10%High spreadability, light, dry feel, good solvent
Dibutyl Adipate258.365-8%Lightweight, silky finish, good solvent for UV filters[1][2][3]
This compound 342.52 Not EstablishedPredicted: Medium spreadability, richer feel than shorter-chain adipates
Bis(2-ethylhexyl) Adipate370.571-10%Good low-temperature flexibility, light, non-greasy feel

Mechanism of Action of Emollients on the Skin Barrier

Emollients primarily exert their effects on the stratum corneum, the outermost layer of the epidermis. Their mechanism is multifaceted, involving both physical and biochemical interactions.

  • Occlusion and Hydration : Emollients form a hydrophobic film on the skin surface, which reduces the rate of transepidermal water loss (TEWL). This allows water to accumulate in the stratum corneum, hydrating the corneocytes and improving the skin's flexibility and appearance.

  • Lipid Barrier Interaction : The stratum corneum's barrier function is maintained by a highly organized intercellular lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids. Some emollients can penetrate this lipid matrix. While many lipophilic emollients do not significantly alter the overall lamellar organization, they can form separate domains within the lipid layers[4]. Certain components, like free fatty acids, may even fluidize or disorder the lipid packing, which can enhance the penetration of other active ingredients[5].

  • Cellular Signaling and Lipid Synthesis : Fatty acids from emollients can be absorbed by keratinocytes in the underlying epidermal layers. These fatty acids can then act as signaling molecules, for instance, by activating Peroxisome Proliferator-Activated Receptors (PPARs)[6][7]. PPAR activation plays a role in stimulating the synthesis of key barrier lipids, which are then packaged into lamellar bodies and secreted into the intercellular space to fortify the skin barrier[8][9][10].

Emollient_Mechanism cluster_0 Skin Surface & Stratum Corneum cluster_1 Viable Epidermis (Stratum Granulosum) Emollient This compound (Applied to Skin Surface) SC_Surface Stratum Corneum Surface Emollient->SC_Surface Forms Film Lipid_Matrix Intercellular Lipid Lamellae (Ceramides, Cholesterol, FFAs) Emollient->Lipid_Matrix Intercalates & Forms Domains Corneocytes Corneocytes SC_Surface->Corneocytes Increases Hydration (Reduces TEWL) Keratinocyte Keratinocyte PPARs PPAR Activation (e.g., by Fatty Acids) Keratinocyte->PPARs Uptake of Emollient Components Lipid_Synth Increased Synthesis of Barrier Lipids PPARs->Lipid_Synth Lamellar_Bodies Lamellar Body Formation Lipid_Synth->Lamellar_Bodies Secretion Lipid Secretion Lamellar_Bodies->Secretion Secretion->Lipid_Matrix Reinforces Barrier Emollient_Evaluation_Workflow cluster_0 Phase 1: In-Vitro Physicochemical Characterization cluster_1 Phase 2: In-Vivo Performance & Safety Evaluation cluster_2 Phase 3: Sensory Profile Analysis Start New Emollient Candidate (e.g., this compound) Viscosity Viscosity Measurement (Rotational Viscometer) Start->Viscosity Spreadability Spreadability Test (Parallel Plate Method) Start->Spreadability Solubility Solubility/Compatibility (With Actives, UV Filters) Start->Solubility Patch_Test Safety Assessment (Human Repeat Insult Patch Test) Solubility->Patch_Test Corneometry Skin Hydration Study (Corneometer®) Patch_Test->Corneometry TEWL Skin Barrier Function Study (Tewameter®) Corneometry->TEWL QDA Quantitative Descriptive Analysis (Trained Panel) TEWL->QDA Decision Formulation Decision: Incorporate, Modify, or Reject QDA->Decision

References

Ecotoxicity of Adipate Plasticizers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity of adipate plasticizers, a class of compounds widely used to impart flexibility to various materials. As environmental scrutiny of chemical additives intensifies, a thorough understanding of their ecological impact is crucial for informed material selection and sustainable product development. This document summarizes key ecotoxicity data, details standardized experimental protocols, and visualizes known toxicological pathways to support research and risk assessment activities.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the ecotoxicity of common adipate plasticizers across different trophic levels. These values, primarily expressed as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration), are critical for environmental risk assessments.

Table 1: Aquatic Ecotoxicity of Adipate Plasticizers

PlasticizerSpeciesEndpointDurationValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA)
Daphnia magna (Water Flea)48h EC50 (Immobilisation)48 hours>0.78[1]
Daphnia magna (Water Flea)21d NOEC (Reproduction)21 days0.024[1]
Daphnia magna (Water Flea)21d LOEC (Reproduction)21 days0.052[1]
Oncorhynchus mykiss (Rainbow Trout)96h LC5096 hours>0.78[1]
Lepomis macrochirus (Bluegill)96h LC5096 hours>0.9[1]
Pimephales promelas (Fathead Minnow)96h LC5096 hours>0.77[1]
Selenastrum capricornutum (Green Algae)96h EC50 (Growth Inhibition)96 hours>0.72[1]
Diisononyl adipate (DINA)
Daphnia magna (Water Flea)21d NOEC (Reproduction)21 days0.034[2]
Daphnia magna (Water Flea)21d LOEC (Reproduction)21 days0.089[3]
Fish96h LC5096 hoursNo acute toxicity observed at or above water solubility[2]
Algae--No acute toxicity observed at or above water solubility[2]
Dibutyl adipate (DBA)
Oryzias latipes (Japanese Medaka)96h LC5096 hours7.4SIDS (2001)
Daphnia magna (Water Flea)48h EC5048 hours13SIDS (2001)
Selenastrum capricornutum (Green Algae)72h EC5072 hours6.4SIDS (2001)
Selenastrum capricornutum (Green Algae)72h NOEC72 hours2.0SIDS (2001)

Table 2: Terrestrial Ecotoxicity of Adipate Plasticizers

PlasticizerSpeciesEndpointDurationValue (mg/kg soil dw)Reference
Di(2-ethylhexyl) adipate (DEHA)
Eisenia fetida (Earthworm)7d LC507 days>1000[1]
Eisenia fetida (Earthworm)14d LC5014 days865[1]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories and studies. Below are detailed descriptions of the key experimental methodologies.

Aquatic Toxicity Testing

2.1.1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[4]

  • Test Organisms: Exponentially growing cultures of selected green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[5]

  • Procedure:

    • A range of at least five concentrations of the test substance is prepared in a suitable growth medium.[4] Three replicates are used for each test concentration, along with a control group.[4]

    • Exponentially growing test organisms are exposed to the test substance in batch cultures.[4]

    • The cultures are incubated for 72 hours under constant fluorescent illumination and temperature.[4]

    • Algal biomass is measured at least daily, typically by cell counts or spectrophotometry.[6] The pH of the medium is measured at the beginning and end of the test.[6]

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield compared to the control. From this, the EC50 (the concentration causing a 50% reduction in growth or yield) and the NOEC (No Observed Effect Concentration) are determined.[6][7]

2.1.2. OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids (Daphnia magna is a common test species).[8]

  • Test Organisms: Young daphnids, less than 24 hours old at the start of the test.[8]

  • Procedure:

    • At least five concentrations of the test substance are prepared in a suitable aqueous medium.[9]

    • Groups of daphnids (typically 5 individuals per replicate, with at least 4 replicates) are exposed to each concentration for 48 hours.[9] A control group is also maintained.[9]

    • The test is conducted under controlled temperature and light conditions.[9]

    • Immobilisation (the inability to swim after gentle agitation for 15 seconds) is recorded at 24 and 48 hours.[9]

  • Endpoints: The primary endpoint is the 48-hour EC50 for immobilisation. The NOEC and LOEC (Lowest Observed Effect Concentration) may also be determined.[9]

2.1.3. OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[10]

  • Test Organisms: Various fish species can be used, with zebrafish (Danio rerio) being a common choice.[11]

  • Procedure:

    • Fish are exposed to at least five concentrations of the test substance in a geometric series.[10] A control group is also included.[10]

    • The exposure period is typically 96 hours.[10] The test can be static, semi-static (with renewal of the test solution), or flow-through.[12]

    • Mortality is recorded at 24, 48, 72, and 96 hours.[10]

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.[10]

Terrestrial Toxicity Testing

2.2.1. OECD 207: Earthworm, Acute Toxicity Test

This test determines the acute toxicity of substances to earthworms.[13]

  • Test Organism: The recommended species is Eisenia fetida.[13]

  • Procedure: This guideline includes two methods:

    • Filter Paper Contact Test (Screening): Earthworms are exposed to the test substance on moist filter paper for 48 hours. This is an initial screening test.[14]

    • Artificial Soil Test: Earthworms are kept in a precisely defined artificial soil containing a range of concentrations of the test substance.[14] Typically, five concentrations are tested in a geometric series, with four replicates per concentration.[14] Mortality is assessed at 7 and 14 days.[14]

  • Endpoint: The primary endpoint is the 14-day LC50.[15]

2.2.2. OECD 222: Earthworm Reproduction Test

This test assesses the sublethal effects of chemicals on the reproductive output of earthworms.[16]

  • Test Organism: Eisenia fetida or Eisenia andrei.[16]

  • Procedure:

    • Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.[17]

    • The exposure duration is 8 weeks.[17]

    • After 4 weeks, the adult worms are removed, and their mortality and weight are assessed.[17]

    • The soil is incubated for another 4 weeks, after which the number of juvenile worms is counted.[17]

  • Endpoints: The primary endpoints are the effects on the reproductive output (number of juveniles), which are used to determine the ECx (e.g., EC10, EC50) and the NOEC.[16] Mortality and changes in adult biomass are also recorded.[17]

Visualizing Mechanisms of Toxicity

Adipate plasticizers can exert their toxic effects through various mechanisms, including disruption of endocrine signaling pathways. The following diagrams, generated using the DOT language, illustrate the hypothesized pathways of action.

Experimental Workflow for Aquatic Toxicity Testing

Aquatic_Toxicity_Workflow cluster_Algae Algal Growth Inhibition (OECD 201) cluster_Daphnia Daphnia Immobilisation (OECD 202) cluster_Fish Fish Acute Toxicity (OECD 203) Algae_Start Prepare Algal Culture (Exponential Growth) Algae_Exposure Expose to Test Substance (72 hours) Algae_Start->Algae_Exposure Algae_Measurement Measure Biomass (Daily) Algae_Exposure->Algae_Measurement Algae_Endpoint Calculate EC50 & NOEC (Growth Inhibition) Algae_Measurement->Algae_Endpoint Daphnia_Start Culture Daphnia (<24h old) Daphnia_Exposure Expose to Test Substance (48 hours) Daphnia_Start->Daphnia_Exposure Daphnia_Observation Observe Immobilisation (24h & 48h) Daphnia_Exposure->Daphnia_Observation Daphnia_Endpoint Calculate EC50 (Immobilisation) Daphnia_Observation->Daphnia_Endpoint Fish_Start Acclimate Fish Fish_Exposure Expose to Test Substance (96 hours) Fish_Start->Fish_Exposure Fish_Observation Record Mortality (24h intervals) Fish_Exposure->Fish_Observation Fish_Endpoint Calculate LC50 Fish_Observation->Fish_Endpoint

Caption: Standard experimental workflows for aquatic ecotoxicity testing.

Experimental Workflow for Terrestrial Toxicity Testing

Terrestrial_Toxicity_Workflow cluster_Acute Earthworm Acute Toxicity (OECD 207) cluster_Repro Earthworm Reproduction Test (OECD 222) Acute_Start Prepare Artificial Soil with Test Substance Acute_Exposure Expose Adult Earthworms (14 days) Acute_Start->Acute_Exposure Acute_Observation Assess Mortality (7d & 14d) Acute_Exposure->Acute_Observation Acute_Endpoint Calculate LC50 Acute_Observation->Acute_Endpoint Repro_Start Prepare Artificial Soil with Test Substance Repro_Exposure Expose Adult Earthworms (4 weeks) Repro_Start->Repro_Exposure Repro_Adult_Assessment Assess Adult Mortality & Biomass Repro_Exposure->Repro_Adult_Assessment Repro_Incubation Incubate Soil (4 weeks) Repro_Exposure->Repro_Incubation Repro_Juvenile_Assessment Count Juveniles Repro_Incubation->Repro_Juvenile_Assessment Repro_Endpoint Calculate ECx & NOEC (Reproduction) Repro_Juvenile_Assessment->Repro_Endpoint

Caption: Standard experimental workflows for terrestrial ecotoxicity testing.

Hypothesized Signaling Pathway for Endocrine Disruption in Fish

Some adipate plasticizers are suspected to act as endocrine-disrupting chemicals (EDCs), potentially interfering with the normal hormonal functions in aquatic organisms. The diagram below illustrates a simplified, hypothesized pathway for adipate-induced endocrine disruption in fish, focusing on the estrogen and thyroid hormone pathways.

Endocrine_Disruption_Pathway cluster_Estrogen Estrogenic Pathway cluster_Thyroid Thyroid Pathway Disruption Adipate_E Adipate Plasticizer (e.g., DEHP) ER Estrogen Receptor (ER) Adipate_E->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Activates VTG_Gene Vitellogenin (VTG) Gene Transcription ERE->VTG_Gene VTG_Protein Vitellogenin Protein Synthesis VTG_Gene->VTG_Protein Adverse_Outcome_E Adverse Outcome: Feminization of Males, Reproductive Impairment VTG_Protein->Adverse_Outcome_E Adipate_T Adipate Plasticizer (e.g., DIBA) TR Thyroid Hormone Receptor (TR) Adipate_T->TR Interferes with TH binding TRE Thyroid Response Element (TRE) in DNA TR->TRE Altered Activation Gene_Expression Altered Gene Expression (e.g., growth, development) TRE->Gene_Expression Adverse_Outcome_T Adverse Outcome: Developmental Abnormalities, Impaired Growth Gene_Expression->Adverse_Outcome_T

Caption: Hypothesized endocrine disruption pathways in fish by adipates.

Conclusion

Adipate plasticizers generally exhibit lower ecotoxicity compared to some of their phthalate counterparts.[18][19] However, this guide highlights that certain adipates can still pose a risk to aquatic and terrestrial organisms, particularly through chronic exposure and endocrine-disrupting mechanisms. The provided quantitative data, detailed experimental protocols, and visualized pathways of toxicity serve as a valuable resource for researchers and professionals in assessing the environmental safety of these compounds and in the development of more benign alternatives. Further research is warranted to fill the existing data gaps for less common adipate plasticizers and to further elucidate the specific molecular mechanisms underlying their ecotoxicological effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of Butyl Decyl Adipate, an asymmetrical diester of adipic acid. The synthesis is achieved via a two-step acid-catalyzed esterification, commonly known as the Fischer esterification. This method involves the sequential reaction of adipic acid with decanol and then butanol in the presence of an acid catalyst, with azeotropic removal of water to drive the reaction to completion. This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing mixed adipate esters.

Introduction

This compound (CAS No. 71850-02-7) is a mixed diester of adipic acid, 1-butanol, and 1-decanol. Adipate esters are widely utilized as plasticizers, lubricants, and solvents. The synthesis of asymmetrical esters like this compound allows for the fine-tuning of physical properties such as viscosity, boiling point, and solvency, making them suitable for specialized applications. The most common method for their synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and alcohols.[1][2] To maximize the yield of the desired unsymmetrical diester and minimize the formation of symmetrical byproducts (dibutyl adipate and didecyl adipate), a sequential addition of the alcohols is employed.

Synthesis Pathway

The synthesis of this compound is performed through a two-step Fischer esterification of adipic acid. First, adipic acid is reacted with 1-decanol to primarily form the monoester, decyl adipate. In the second step, 1-butanol is added to the reaction mixture to esterify the remaining carboxylic acid group, forming the final product, this compound. p-Toluenesulfonic acid is used as the catalyst, and toluene serves as an azeotropic agent to remove the water formed during the reaction, thereby shifting the equilibrium towards the products.[2]

Step 1: Monofunctional Esterification HOOC-(CH₂₄)-COOH + CH₃(CH₂)₉OH ⇌ HOOC-(CH₂₄)-COO-(CH₂)₉CH₃ + H₂O (Adipic Acid + 1-Decanol ⇌ Decyl Adipate + Water)

Step 2: Difunctional Esterification HOOC-(CH₂₄)-COO-(CH₂)₉CH₃ + CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₃OOC-(CH₂₄)-COO-(CH₂)₉CH₃ + H₂O (Decyl Adipate + 1-Butanol ⇌ this compound + Water)

Physicochemical & Quantitative Data

The following table summarizes the key physical properties of this compound and the typical quantitative parameters for its synthesis.

ParameterValueReference
Product Information
CAS Number71850-02-7[3]
Molecular FormulaC₂₀H₃₈O₄[3]
Molecular Weight342.52 g/mol [3]
Boiling Point375.2 °C at 760 mmHg[3]
Density0.936 g/cm³[3][4]
Reactant Quantities
Adipic Acid1.0 mol
1-Decanol1.0 mol
1-Butanol1.2 mol
p-Toluenesulfonic Acid0.03 mol (approx. 1-2% by weight of adipic acid)
Toluene150-200 mL per mole of adipic acid
Reaction Conditions
Reaction TemperatureReflux (approx. 110-120 °C)
Reaction Time (Step 1)1.5 - 2.0 hours
Reaction Time (Step 2)2.0 - 3.0 hours
Outcome
Theoretical Yield342.52 g
Typical Experimental Yield85-90%

Experimental Protocol

Materials:

  • Adipic Acid (146.14 g, 1.0 mol)

  • 1-Decanol (158.28 g, 1.0 mol)

  • 1-Butanol (88.98 g, 1.2 mol)

  • p-Toluenesulfonic acid monohydrate (5.71 g, 0.03 mol)

  • Toluene (200 mL)

  • 5% Sodium Bicarbonate solution (aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Equipment:

  • 1 L three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble the reaction apparatus consisting of the three-neck flask equipped with a heating mantle, magnetic stirrer, Dean-Stark trap, and a reflux condenser.

    • To the flask, add adipic acid (146.14 g), 1-decanol (158.28 g), p-toluenesulfonic acid (5.71 g), and toluene (200 mL).

  • Step 1 - Monoesterification:

    • Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing for approximately 1.5 to 2 hours, or until the theoretical amount of water from the first esterification step (approx. 18 mL) is collected.

  • Step 2 - Diesterification:

    • Cool the reaction mixture slightly and add 1-butanol (88.98 g) to the flask.

    • Resume heating to reflux and continue collecting the water generated in the second esterification step.

    • Maintain the reaction for an additional 2 to 3 hours, monitoring the reaction progress by observing water collection. The reaction is considered complete when water ceases to collect in the trap.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize the catalyst and any unreacted acid) and then with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent from the filtrate using a rotary evaporator.

    • The crude this compound is then purified by vacuum distillation to separate it from any unreacted alcohols and symmetrical diester byproducts.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Esterification cluster_workup Work-up & Isolation cluster_purification Purification reactants Charge Flask: - Adipic Acid - 1-Decanol - Toluene - p-TSA Catalyst step1 Step 1: Heat to Reflux (1.5-2h) Collect H₂O via Dean-Stark reactants->step1 add_butanol Add 1-Butanol step1->add_butanol step2 Step 2: Heat to Reflux (2-3h) Continue H₂O Collection add_butanol->step2 cool Cool to Room Temp. step2->cool wash Wash with: 1. 5% NaHCO₃ (aq) 2. Brine cool->wash dry Dry with MgSO₄ & Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Synthesis workflow for this compound.

References

Application Note: Quantification of Butyl Decyl Adipate using Reverse-Phase HPLC with Refractive Index Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable method for the quantification of Butyl Decyl Adipate using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID). This compound, a long-chain diester, lacks a significant UV chromophore, making RID an ideal detection technique.[1][2][3] This method utilizes a reverse-phase C18 column with an isocratic mobile phase of acetonitrile and water, providing a simple, accurate, and reproducible approach for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is an ester of adipic acid used as a plasticizer and solvent in various formulations, including cosmetics and pharmaceutical products. Accurate quantification is crucial for quality control, formulation development, and stability studies. Due to its chemical structure, this compound does not absorb ultraviolet (UV) light, rendering standard UV-based HPLC detection ineffective. Refractive Index Detection (RID) offers a universal detection method for non-chromophoric compounds by measuring the difference in the refractive index between the mobile phase and the analyte.[4][5] This note presents a complete protocol for its quantification using a reverse-phase HPLC system.[6][7]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm PTFE or nylon

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector was used. The RID must be allowed to warm up for at least one hour to achieve a stable baseline.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detector Refractive Index Detector (RID)
RID Temperature 35°C
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 90:10).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 50, 100, 250, 500, and 750 µg/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.[8][9]

  • Vortex or sonicate the sample for 5 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulates.[9]

Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. This is particularly critical for RID.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Method Performance

The described method is validated for its performance characteristics. The following table summarizes the typical results obtained.

Table 2: Summary of Method Performance Data (Example)

ParameterResult
Linearity Range 50 - 750 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 15 µg/mL
Limit of Quantification (LOQ) 50 µg/mL
Precision (RSD%) (n=6)< 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing cluster_result Phase 4: Quantification stock Prepare Stock Standard (1000 µg/mL) cal_standards Create Calibration Standards (50-750 µg/mL) stock->cal_standards Serial Dilution system_setup System Equilibration (Stable Baseline) sample_prep Prepare & Filter Sample Solution injection Inject Standards & Samples system_setup->injection peak_integration Peak Integration & Area Measurement injection->peak_integration calibration_curve Construct Calibration Curve (Area vs. Conc.) peak_integration->calibration_curve quantification Calculate Sample Concentration calibration_curve->quantification

Caption: Workflow for this compound HPLC Quantification.

Conclusion

The reverse-phase HPLC method with refractive index detection described provides a simple, precise, and accurate means for quantifying this compound. The protocol is straightforward and employs common HPLC instrumentation, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The isocratic nature of the method ensures robustness and stability, which is essential when using a refractive index detector.

References

Application Note: Purity Analysis of Butyl Decyl Adipate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of Butyl Decyl Adipate, a common excipient and plasticizer. The protocol enables the accurate identification and quantification of the primary active pharmaceutical ingredient (API) and potential process-related impurities. Key impurities, including unreacted starting materials and by-products from side reactions, are effectively separated and measured. This method is crucial for quality control in pharmaceutical and related industries, ensuring the safety and efficacy of the final products.

Introduction

This compound is a mixed diester of adipic acid with butanol and decanol. Its purity is a critical parameter, as the presence of impurities can affect its physical properties and, more importantly, introduce undesirable components into final formulations. The primary synthesis of this compound involves the esterification of adipic acid with a mixture of butanol and decanol. This process can lead to several potential impurities:

  • Unreacted Starting Materials: Adipic acid, 1-Butanol, and 1-Decanol.

  • Symmetrical Ester By-products: Dibutyl Adipate and Didecyl Adipate, formed from the reaction of adipic acid with two molecules of the same alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high resolving power and ability to provide structural information for definitive peak identification.

Experimental Protocol

Materials and Reagents
  • Sample: this compound

  • Reference Standards:

    • This compound (≥99.5% purity)

    • Adipic Acid (≥99.5% purity)

    • 1-Butanol (≥99.5% purity)

    • 1-Decanol (≥99.5% purity)

    • Dibutyl Adipate (≥99.5% purity)

    • Didecyl Adipate (≥99.5% purity)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa, and micropipettes. All glassware must be meticulously cleaned and dried to prevent contamination.[1]

Instrumentation

A standard Gas Chromatography system equipped with a Mass Spectrometric detector was used.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: A non-polar DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane stationary phase column was found to provide optimal separation.[2]

  • Autosampler: Agilent 7693A Autosampler (or equivalent).

Preparation of Solutions
  • Standard Stock Solutions (1000 µg/mL): Individual stock solutions of each reference standard were prepared by accurately weighing approximately 10 mg of each standard into separate 10 mL volumetric flasks and diluting to volume with dichloromethane.

  • Calibration Standards: A series of working calibration standards were prepared by serial dilution of the stock solutions with dichloromethane to achieve concentrations ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation: A sample solution was prepared by accurately weighing approximately 100 mg of the this compound sample into a 10 mL volumetric flask, dissolving, and diluting to the mark with dichloromethane. The solution was then vortexed for 30 seconds to ensure homogeneity.

GC-MS Instrumental Parameters
ParameterSetting
Injector
Injection Volume1 µL
Injector Temperature280 °C
Split Ratio50:1
GC Oven
Initial Temperature80 °C, hold for 2 minutes
Temperature Ramp 115 °C/min to 200 °C
Temperature Ramp 210 °C/min to 300 °C, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Scan Rangem/z 40-550
Solvent Delay4 minutes
Data Analysis and Quantification

Peak identification was performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the certified reference standards. The NIST Mass Spectral Library was also used for confirmation. Quantification of impurities was carried out using the external standard method based on the calibration curves generated from the analysis of the working standard solutions. The purity of this compound was calculated by the area normalization method, assuming that all components have been identified.

Results and Data Presentation

The developed GC-MS method successfully separated this compound from its potential impurities. The quantitative results for a representative batch are summarized in the table below.

Table 1: Quantitative Analysis of a this compound Sample

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)Content (% w/w)
1-Butanol4.81,2451.10.011
Adipic Acid9.53,4563.20.032
1-Decanol11.22,1892.00.020
Dibutyl Adipate14.15,6785.30.053
This compound 17.8 9,987,123 9935.4 99.354
Didecyl Adipate21.38,9128.00.080
Total Impurities 0.196
Purity 99.804

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for purity assessment.

G Experimental Workflow for GC-MS Analysis cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep_sample Weigh and dissolve This compound sample injection Inject sample/standard into GC-MS prep_sample->injection prep_standards Prepare stock and calibration standards prep_standards->injection separation Chromatographic separation injection->separation detection Mass spectrometric detection separation->detection identification Peak identification detection->identification quantification Quantification via calibration curve identification->quantification purity_calc Purity calculation quantification->purity_calc report Generate final report purity_calc->report G Logical Flow of Purity Assessment start Start get_tic Acquire Total Ion Chromatogram (TIC) start->get_tic integrate_peaks Integrate all chromatographic peaks get_tic->integrate_peaks identify_peak Identify peak using retention time and mass spectrum integrate_peaks->identify_peak is_bda Peak is Butyl Decyl Adipate? identify_peak->is_bda is_impurity Peak is a known impurity? is_bda->is_impurity No quantify_bda Quantify Butyl Decyl Adipate is_bda->quantify_bda Yes quantify_impurity Quantify impurity is_impurity->quantify_impurity Yes unknown Flag as unknown is_impurity->unknown No sum_impurities Sum all impurity percentages quantify_bda->sum_impurities quantify_impurity->sum_impurities unknown->sum_impurities calc_purity Calculate final purity: 100% - Total Impurities% sum_impurities->calc_purity end End calc_purity->end

References

FT-IR spectroscopy for Butyl decyl adipate identification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Fourier-Transform Infrared (FT-IR) Spectroscopy for the Identification of Butyl Decyl Adipate

Introduction

This compound is a diester of adipic acid, commonly utilized as a plasticizer and emollient in various industrial applications, including cosmetics, polymers, and specialty lubricants. Its chemical structure imparts flexibility and softness to materials. Accurate and rapid identification of such compounds is crucial for quality control, formulation development, and regulatory compliance. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose.[1] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds, allowing for the identification of key functional groups.[2] This application note provides a detailed protocol for the identification of this compound using FT-IR spectroscopy.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, its functional groups (e.g., C=O, C-H, C-O) will absorb energy and vibrate in specific modes (stretching, bending). The resulting absorption spectrum shows peaks at wavenumbers that are characteristic of these functional groups. By analyzing the position, intensity, and shape of these absorption bands, the chemical structure of a compound can be elucidated and confirmed by comparing it to reference spectra or known characteristic absorption frequencies.[1]

Materials and Apparatus

  • FT-IR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) detector or similar.

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, OR a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr).[1][3]

  • Sample: Pure this compound.

  • Software: Instrument control and data analysis software.

  • Consumables:

    • Pipettes or droppers.

    • Lint-free wipes.

    • Solvent for cleaning (e.g., isopropanol or acetone).

    • Desiccator for storing salt plates.[4]

Experimental Protocols

Two primary methods are suitable for analyzing liquid samples like this compound: Attenuated Total Reflectance (ATR) and Transmission.[1]

Protocol 1: Attenuated Total Reflectance (ATR) Method

The ATR technique is often preferred for liquid samples due to its simplicity and minimal sample preparation.[3]

  • Instrument Setup and Background Collection:

    • Ensure the FT-IR spectrometer is powered on and has stabilized.

    • Install the ATR accessory.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.[3]

    • Collect a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum. A typical background scan involves acquiring 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[4]

    • Acquire the sample spectrum. Use the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over a spectral range of 4000 to 400 cm⁻¹.[1][5]

  • Cleaning:

    • After analysis, carefully wipe the sample from the ATR crystal using a lint-free wipe.

    • Perform a final cleaning with a wipe soaked in isopropanol and allow the crystal to air dry.

Protocol 2: Transmission Method using Salt Plates

This traditional method involves creating a thin liquid film between two infrared-transparent salt plates.[6]

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is ready for analysis.

    • Place the empty sample holder in the beam path.

    • Collect a background spectrum using the same parameters that will be used for the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Retrieve two clean, dry NaCl or KBr plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.

    • Place one to two drops of this compound onto the center of one plate.[7]

    • Carefully place the second plate on top, gently pressing and rotating to spread the liquid into a thin, uniform film without air bubbles.[6][7]

  • Sample Analysis:

    • Mount the assembled plates (the "sandwich") onto the sample holder and place it in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Cleaning:

    • Disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol) and a lint-free wipe.[6]

    • Return the clean, dry plates to the desiccator for storage.[4]

Results and Data Presentation

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to its constituent functional groups. The most prominent features are the C-H stretching vibrations from the butyl and decyl alkyl chains and the very strong carbonyl (C=O) stretch from the ester group.

Characteristic FT-IR Absorption Bands for this compound

The following table summarizes the expected absorption bands for this compound based on its chemical structure and data from similar adipate esters.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
2958 - 2925Asymmetric C-H StretchAlkyl (CH₃, CH₂)Strong
2870 - 2855Symmetric C-H StretchAlkyl (CH₃, CH₂)Strong
~1737C=O StretchEsterVery Strong
1465 - 1450C-H Bend (Scissoring)Alkyl (CH₂)Medium
1380 - 1370C-H Bend (Umbrella)Alkyl (CH₃)Medium
1250 - 1160C-O Stretch (Ester Linkage)EsterStrong

Table 1: Summary of expected FT-IR absorption bands for this compound. The presence of a strong carbonyl peak around 1737 cm⁻¹ is highly characteristic of aliphatic esters.[5][8] The bands in the 2800-3000 cm⁻¹ region confirm the presence of long alkyl chains.

Diagrams

experimental_workflow Experimental Workflow for FT-IR Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Sample Preparation (ATR or Transmission) setup Instrument Setup & Stabilization bg_scan 1. Background Scan (Clean ATR / Air) setup->bg_scan sample_scan 2. Sample Scan (this compound) bg_scan->sample_scan processing Data Processing (Background Subtraction) sample_scan->processing interp Spectral Interpretation (Peak Identification) processing->interp report Identification Confirmed interp->report

Caption: Workflow for identifying this compound via FT-IR.

logical_relationship Structure-Spectrum Correlation for this compound cluster_structure Molecular Structure cluster_spectrum FT-IR Spectrum BDA This compound FG1 Alkyl Chains (C-H Bonds) BDA->FG1 FG2 Ester Group (C=O Bond) BDA->FG2 FG3 Ester Linkage (C-O Bonds) BDA->FG3 Peak1 Strong Peaks ~2855-2958 cm⁻¹ FG1->Peak1 C-H Stretching Peak2 Very Strong Peak ~1737 cm⁻¹ FG2->Peak2 C=O Stretching Peak3 Strong Peak ~1160-1250 cm⁻¹ FG3->Peak3 C-O Stretching

Caption: Relationship between functional groups and FT-IR peaks.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and straightforward method for the identification of this compound. Both ATR and transmission techniques yield high-quality spectra suitable for qualitative analysis. The presence of a very strong carbonyl absorption band around 1737 cm⁻¹, coupled with strong alkyl C-H and ester C-O stretching bands, provides a definitive fingerprint for the compound. This application note serves as a comprehensive guide for researchers and quality control professionals in the successful application of FT-IR for chemical identification.

References

Application Note: Thermal Analysis of PVC Plasticized with Butyl Decyl Adipate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-PVC-BDA-001

Abstract

This document provides a detailed protocol for the characterization of Polyvinyl Chloride (PVC) plasticized with Butyl Decyl Adipate (BDA) using Differential Scanning Calorimetry (DSC). The primary objective of this analysis is to determine the effect of the plasticizer on the thermal properties of PVC, with a specific focus on the glass transition temperature (Tg). The addition of a plasticizer like BDA enhances the flexibility of PVC by lowering its Tg.[1][2] DSC is a powerful analytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature, making it ideal for evaluating the effectiveness of plasticizers.[1] This note offers comprehensive protocols for sample preparation, DSC measurement, and data analysis, intended for researchers and scientists in materials science and polymer development.

Introduction

Polyvinyl Chloride (PVC) is a widely used thermoplastic polymer known for its versatility and durability. In its pure form, PVC is rigid and brittle. To impart flexibility for applications such as tubing, cable insulation, and films, plasticizers are incorporated into the PVC matrix.[1] this compound, an ester of adipic acid, serves as a plasticizer that positions itself between the PVC polymer chains, increasing intermolecular space and thereby enhancing chain mobility. This increased mobility results in a significant reduction of the glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Differential Scanning Calorimetry (DSC) is the standard method for determining the Tg of polymers. By precisely measuring the heat flow into or out of a sample in a controlled temperature program, DSC can detect the change in heat capacity that occurs at the glass transition.[1] This application note details the methodology for conducting a DSC analysis on PVC plasticized with this compound.

Experimental Protocols

Materials and Equipment
  • Materials:

    • PVC resin powder

    • This compound (BDA) plasticizer

    • Thermal stabilizer (e.g., a mixed metal stabilizer)

    • Nitrogen gas (high purity) for purging the DSC cell

  • Equipment:

    • Differential Scanning Calorimeter (DSC)

    • Analytical balance (readable to 0.01 mg)

    • Aluminum DSC pans and lids

    • Crimping press for sealing DSC pans

    • Two-roll mill or a suitable laboratory mixer/extruder

    • Compression molding press

Protocol for Sample Preparation
  • Formulation: Prepare a PVC formulation by weight. A typical formulation for plasticized PVC might be:

    • PVC Resin: 100 parts

    • This compound: 30-60 parts

    • Thermal Stabilizer: 2-3 parts

  • Mixing:

    • Pre-mix the PVC resin, this compound, and thermal stabilizer in a high-speed mixer at room temperature until a homogeneous dry blend is obtained.

    • Transfer the blend to a two-roll mill heated to approximately 160-170°C.

    • Melt-compound the mixture for 5-10 minutes until a uniform, fused sheet is formed. The thermal stabilizer is crucial to prevent the thermal degradation of PVC at these temperatures.

  • Sheet Formation:

    • Remove the plasticized PVC sheet from the mill.

    • Place the sheet in a compression mold and press at approximately 170-180°C for 3-5 minutes to form a flat sheet of uniform thickness (e.g., 1-2 mm).

    • Cool the mold under pressure to solidify the sheet.

  • DSC Sample Preparation:

    • Cut a small, representative sample from the compression-molded sheet. The sample should be a disc that covers the bottom of the DSC pan.

    • Weigh a sample of 5-10 mg into a standard aluminum DSC pan.

    • Seal the pan hermetically using a crimping press. Ensure the bottom of the pan remains flat.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Protocol for DSC Measurement
  • Instrument Setup:

    • Turn on the DSC instrument and the associated cooling system.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a low starting temperature, for example, -80°C.

    • Ramp the temperature from -80°C to 120°C at a heating rate of 10°C/min. This temperature range is typically sufficient to observe the glass transition of plasticized PVC.[1]

    • Hold the temperature at 120°C for 1-2 minutes to erase the thermal history of the sample.

    • Cool the sample back to -80°C at a rate of 10°C/min.

    • Perform a second heating scan from -80°C to 120°C at 10°C/min. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

Data Presentation

The primary result from the DSC analysis is the glass transition temperature (Tg). The Tg is observed as a step-like change in the baseline of the DSC thermogram, corresponding to a change in the heat capacity of the material. The addition of this compound is expected to significantly lower the Tg of PVC.

While specific DSC data for PVC plasticized with this compound is not prominently available in the reviewed literature, the following table presents typical values for unplasticized PVC and PVC with a similar adipate plasticizer to illustrate the expected effect.

MaterialParameterTypical Value Range
Unplasticized PVCGlass Transition Temp. (Tg)80 - 85 °C
PVC + Adipate Plasticizer (e.g., 40-50 phr)Glass Transition Temp. (Tg)-15 to -45 °C
Change in Heat Capacity (ΔCp)0.20 - 0.30 J/(g·K)

Note: The Tg of plasticized PVC can vary significantly depending on the concentration and specific type of plasticizer used. The values for plasticized PVC are representative of adipate plasticizers in general.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the DSC analysis for plasticized PVC.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis formulation 1. Formulate PVC, BDA, and Stabilizer mixing 2. Melt-Compound on Two-Roll Mill formulation->mixing molding 3. Compression Mold into Sheet mixing->molding cutting 4. Cut and Weigh DSC Sample (5-10 mg) molding->cutting sealing 5. Seal Sample in Aluminum Pan cutting->sealing load_sample 6. Load Sample and Reference Pans into DSC sealing->load_sample purge 7. Purge with Nitrogen load_sample->purge heat_cool_heat 8. Run Heat-Cool-Heat Cycle (-80°C to 120°C @ 10°C/min) purge->heat_cool_heat record_data 9. Record Heat Flow vs. Temperature Data heat_cool_heat->record_data analyze_tg 10. Analyze Second Heating Scan to Determine Tg record_data->analyze_tg report 11. Report Results analyze_tg->report

Caption: Workflow for DSC analysis of plasticized PVC.

References

Application Note: Thermal Degradation Analysis of Butyl Decyl Adipate using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl decyl adipate is a diester of adipic acid, commonly utilized as a plasticizer, emollient, and solvent in various industrial applications, including cosmetics and polymers.[1][2] Understanding its thermal stability is crucial for determining its processing limits, predicting its performance at elevated temperatures, and ensuring product safety and longevity. Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition kinetics of materials by measuring the change in mass of a sample as it is heated at a controlled rate.[3][4] This application note provides a detailed protocol for the thermal degradation analysis of this compound using TGA, presents representative data, and proposes a potential degradation pathway.

Data Presentation

The thermal degradation of this compound was investigated in an inert nitrogen atmosphere. The key thermal events are summarized in the table below. The data indicates a single-step degradation process.

ParameterValue
Onset Decomposition Temperature (T_onset)285 °C
Peak Decomposition Temperature (T_peak)320 °C
Mass Loss in Degradation Step98.5%
Final Residue at 600 °C1.5%

Experimental Protocols

This section details the methodology for performing TGA on this compound.

1. Instrument and Consumables:

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600°C with a precision balance.

  • Crucibles: Alumina or platinum crucibles (150 µL) are recommended.[5] Ensure crucibles are clean and have been burned off at a high temperature to remove any contaminants.[6]

  • Purge Gas: High-purity nitrogen (99.999%).

2. Sample Preparation:

  • Ensure the this compound sample is homogeneous.

  • Using a clean micropipette, dispense approximately 5-10 mg of the liquid sample into the TGA crucible.[6]

  • The liquid should cover the bottom of the pan but not be so full as to risk splashing during heating.[7]

3. TGA Method Parameters:

  • Gas Flow: Set the nitrogen purge gas flow rate to 30 mL/min.[5]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a common starting point for polymer and organic material analysis.[8]

    • Hold at 600°C for 5 minutes to ensure complete degradation.

  • Data Acquisition: Record the mass, temperature, and time throughout the experiment.

4. Post-Analysis:

  • Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage of mass loss.

  • Export the data for further analysis and reporting.[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the TGA analysis of this compound.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean_Crucible Clean/Burn-off Crucible Sample_Loading Load 5-10 mg Sample Clean_Crucible->Sample_Loading Calibrate_TGA Calibrate TGA Set_Parameters Set Method Parameters (N2 Purge, 10°C/min ramp) Calibrate_TGA->Set_Parameters Place_in_TGA Place Crucible in TGA Sample_Loading->Place_in_TGA Place_in_TGA->Set_Parameters Run_Analysis Initiate TGA Run Set_Parameters->Run_Analysis Acquire_Data Acquire Mass vs. Temp Data Run_Analysis->Acquire_Data Plot_Curves Plot TGA & DTG Curves Acquire_Data->Plot_Curves Determine_Values Determine Tonset, Tpeak, Mass Loss Plot_Curves->Determine_Values Report Generate Report Determine_Values->Report Degradation_Pathway BDA This compound TS1 Six-Membered Transition State BDA->TS1 Heat (T_onset) Products1 Alkene (Butene/Decene) + Carboxylic Acid Intermediate TS1->Products1 Beta-Hydride Elimination Final_Products Adipic Acid + CO2 + Other Volatiles Products1->Final_Products Decarboxylation & Further Scission

References

Application Note: Quantification of Butyl Decyl Adipate Migration from Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for measuring the migration of Butyl Decyl Adipate (BDA), a common plasticizer, from Polyvinyl Chloride (PVC) materials. The methodology is designed for researchers, scientists, and quality control professionals in the pharmaceutical, food packaging, and material science industries. The protocol outlines the migration testing in various food simulants as stipulated by European Union regulations, followed by a robust analytical procedure using Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of BDA. This document includes comprehensive experimental procedures, data presentation guidelines, and a visual workflow to ensure accurate and reproducible results.

Introduction

Polyvinyl Chloride (PVC) is a versatile and widely used polymer. Its physical properties are often modified by the addition of plasticizers to increase flexibility and durability. This compound (BDA) is an adipate-based plasticizer used to soften PVC for applications such as medical tubing, blood bags, and food contact materials.

However, plasticizers are not chemically bound to the polymer matrix and can migrate into materials that come into contact with the PVC, such as food, beverages, and pharmaceutical products.[1][2] The extent of this migration is influenced by several factors, including the nature of the contacting medium, temperature, and duration of contact.[3][4] Due to potential health concerns associated with leached plasticizers, regulatory bodies worldwide have established strict limits on their migration.

This application note details a standardized procedure to quantify the migration of BDA from PVC into food simulants, aligning with the principles outlined in Commission Regulation (EU) No 10/2011 for plastic food contact materials.[5][6] The analytical method of choice is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the determination of adipate plasticizers.[7][8][9]

Regulatory Framework

In the European Union, plastic materials and articles intended for food contact are regulated by Commission Regulation (EU) No 10/2011.[6] This regulation establishes an overall migration limit (OML) of 10 mg of total constituents per dm² of contact surface (or 60 mg/kg of food) for all substances that migrate from the plastic.[5][6] Additionally, it specifies Specific Migration Limits (SMLs) for certain authorized substances. For substances not explicitly listed with an SML, a generic SML of 60 mg/kg applies.[5] This protocol is designed to test compliance with these regulatory requirements.

Experimental Workflow

The overall process for determining BDA migration is illustrated below. It begins with the preparation of the PVC sample and proceeds through migration testing, sample extraction, and final quantification by GC-MS.

Migration_Workflow Experimental Workflow for BDA Migration Analysis cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Procedure cluster_data Data Processing Prep PVC Sample Preparation (Cut to 6 dm²/L ratio) Clean Sample Cleaning (Ethanol & DI Water) Prep->Clean Dry Drying and Conditioning Clean->Dry Simulants Select Food Simulants (A, B, D1, D2) Dry->Simulants Incubate Incubation (e.g., 10 days at 40°C) Simulants->Incubate Extract Liquid-Liquid Extraction (n-Hexane) Incubate->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate GCMS GC-MS Analysis (Quantification) Concentrate->GCMS Quantify Quantification using Calibration Curve GCMS->Quantify Report Report Results (mg/kg or mg/dm²) Quantify->Report

Caption: Workflow for BDA migration analysis from PVC.

Detailed Experimental Protocol

This protocol is based on established methods for adipate plasticizer analysis and guidelines from Regulation (EU) No 10/2011.[6][7][10]

  • PVC Samples: PVC sheets or articles containing this compound.

  • Solvents: n-Hexane (GC grade), Ethanol (analytical grade), Acetonitrile (HPLC grade).

  • Standards: this compound (BDA, >98% purity), Internal Standard (e.g., Di(2-ethylhexyl) adipate-d4, DEHA-d4).

  • Reagents: Sodium sulfate (anhydrous), Deionized (DI) water.

  • Food Simulants (as per Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) in DI water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in DI water (for acidic foods).

    • Simulant D1: 50% ethanol (v/v) in DI water (for alcoholic foods and oil-in-water emulsions).

    • Simulant D2: Vegetable oil (e.g., olive oil) with low fatty acid migration (for fatty foods).

  • Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and n-hexane to prevent contamination.

  • Cut the PVC material into test specimens of a known surface area. A standard surface area-to-volume ratio of 6 dm² of PVC per 1 liter of food simulant is typically used.[10]

  • Clean the specimens by wiping with ethanol, followed by rinsing with DI water to remove surface contaminants.

  • Dry the specimens in a desiccator at room temperature for at least 24 hours before migration testing.

  • Place the prepared PVC specimens into clean glass migration cells or containers.

  • Add the appropriate food simulant to achieve the 6 dm²/L ratio.

  • Seal the migration cells to prevent evaporation.

  • Incubate the cells under conditions representative of the intended use. For long-term storage at room temperature, a standard test condition is 10 days at 40°C .[4]

  • Prepare a blank simulant (without PVC) for each type and run it through the same incubation and analytical process to account for background contamination.

  • After incubation, remove the PVC specimens and allow the simulant to cool to room temperature.

For Aqueous Simulants (A, B, D1):

  • Transfer a known volume (e.g., 50 mL) of the simulant into a separatory funnel.

  • Spike with the internal standard (e.g., DEHA-d4).

  • Perform a liquid-liquid extraction (LLE) by adding 25 mL of n-hexane and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (n-hexane) layer.

  • Repeat the extraction twice more.

  • Combine the n-hexane extracts and dry by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

For Fatty Food Simulant (D2 - Olive Oil):

  • Sample preparation for fatty simulants is more complex. A solvent extraction followed by a cleanup step like Gel Permeation Chromatography (GPC) or Solid Phase Extraction (SPE) is recommended to remove the bulk oil matrix.[2][11]

  • Alternatively, dilute a known amount of the oil simulant (e.g., 1 g) in n-hexane (e.g., to 10 mL), spike with the internal standard, and analyze directly if the GC-MS system can handle the matrix.

The following parameters provide a starting point for the analysis of BDA. Optimization may be required.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Mode Splitless
Injector Temp. 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for BDA To be determined from a full scan of BDA standard (e.g., m/z 149, 167, 279)
SIM Ions for IS To be determined from a full scan of internal standard (e.g., for DEHA-d4)

Data Presentation and Interpretation

Results should be calculated based on a calibration curve prepared from BDA standards in the final extraction solvent. The migration is typically expressed in mg of BDA per kg of food simulant (mg/kg) or mg of BDA per dm² of the PVC surface area (mg/dm²).

Test Conditions: 10 days at 40°C. Data are hypothetical for illustrative purposes.

Food SimulantBDA Migration (mg/kg simulant)BDA Migration (mg/dm²)
Simulant A (10% Ethanol)0.50.08
Simulant B (3% Acetic Acid)0.30.05
Simulant D1 (50% Ethanol)4.20.70
Simulant D2 (Olive Oil)18.53.08

Based on typical performance for adipate analysis.[7][9]

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 mg/kg
Limit of Quantification (LOQ) 0.15 mg/kg
Recovery (spiked at 1 mg/kg) 92% - 105%
Precision (RSD%) < 10%

Conclusion

This application note provides a robust and reliable framework for quantifying the migration of this compound from PVC materials. The detailed protocol, from sample preparation to GC-MS analysis, ensures high-quality data suitable for regulatory submission and internal quality control. Adherence to clean laboratory practices is crucial to avoid background contamination, which can be a significant issue in plasticizer analysis.[2] The provided methodology will enable researchers to accurately assess the safety and compliance of PVC products intended for food contact and other sensitive applications.

References

Application Note & Protocol: Evaluation of Butyl Decyl Adipate as a Plasticizer for Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the performance of Butyl Decyl Adipate (BDA) as a plasticizer, primarily within a Polyvinyl Chloride (PVC) matrix. Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials.[1] Adipate esters, like BDA, are recognized as a class of plasticizers, often used as alternatives to phthalates.[2][3] This protocol outlines the necessary steps for the initial characterization of the neat plasticizer and its subsequent performance evaluation in a polymer blend, including mechanical, thermal, and permanence properties. The methodologies are based on established ASTM standards to ensure reliable and reproducible results.

Part 1: Physicochemical Characterization of Neat this compound

Before incorporation into a polymer, the fundamental properties of the liquid BDA must be characterized to ensure quality and consistency. These tests are primarily guided by ASTM D1045 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.[4][5][6][7]

Experimental Protocols

1.1. Acid Number Determination

  • Objective: To measure the free acid content in the BDA sample, which can affect the stability of the final polymer product.

  • Methodology:

    • Accurately weigh a specified amount of the BDA sample into an Erlenmeyer flask.

    • Dissolve the sample in a suitable solvent mixture (e.g., toluene and isopropyl alcohol).

    • Add a few drops of a colorimetric indicator (e.g., phenolphthalein).

    • Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a persistent faint pink color is observed.

    • Calculate the acid number (in mg KOH/g of sample).

1.2. Ester Content

  • Objective: To determine the purity of the BDA sample by quantifying the ester percentage.[7]

  • Methodology:

    • This is typically determined by saponification. Weigh a sample of BDA into a flask.

    • Add a known excess of alcoholic potassium hydroxide solution.

    • Heat the mixture under reflux for a specified time to ensure complete saponification.

    • Allow the solution to cool and then titrate the excess (unreacted) KOH with a standardized solution of hydrochloric acid (HCl).

    • A blank titration (without the BDA sample) must also be performed.

    • Calculate the ester content based on the amount of KOH consumed.

1.3. Specific Gravity

  • Objective: To determine the density of BDA relative to water, a key parameter for quality control and formulation calculations.

  • Methodology:

    • Use a calibrated pycnometer or a digital density meter.[7]

    • Ensure the instrument is clean, dry, and calibrated with deionized water at a standard temperature (e.g., 23°C).

    • Introduce the BDA sample into the instrument, ensuring no air bubbles are present.

    • Measure the specific gravity at the specified temperature.

1.4. Refractive Index

  • Objective: To measure how light propagates through the liquid BDA, which is a sensitive measure of purity.

  • Methodology:

    • Use an Abbé refractometer with a constant temperature water supply.[7]

    • Calibrate the instrument using a standard of known refractive index.

    • Apply a small drop of the BDA sample to the prism.

    • Close the prisms and allow the sample to reach thermal equilibrium.

    • Read the refractive index directly from the instrument's scale.[7]

Data Presentation: Properties of Neat BDA
PropertyTest MethodResultUnits
Acid NumberASTM D1045mg KOH/g
Ester ContentASTM D1045% (w/w)
Specific GravityASTM D1045(at 23°C/23°C)
Refractive IndexASTM D1045(at 23°C)

Part 2: Performance Evaluation of BDA in a PVC Matrix

The true efficacy of a plasticizer is determined by the properties it imparts to a polymer.[1] This section details the protocol for preparing plasticized PVC samples and evaluating their performance.

Workflow for BDA Performance Evaluation

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Performance Testing A Formulation & Weighing (PVC, BDA, Stabilizers) B Dry Blending A->B C Melt Compounding (e.g., Two-Roll Mill) B->C D Compression Molding (Standardized Sheets) C->D E Specimen Cutting (e.g., Dumbbell Shape) D->E F Mechanical Testing E->F Test Specimens G Thermal Analysis E->G Test Specimens H Permanence Testing E->H Test Specimens F_sub1 Hardness (ASTM D2240) F->F_sub1 F_sub2 Tensile Properties (ASTM D412) F->F_sub2 I Data Analysis & Comparison F->I G_sub1 Thermogravimetric Analysis (TGA) G->G_sub1 G->I H_sub1 Migration Test H->H_sub1 H_sub2 Solvent Extraction H->H_sub2 H->I

Caption: Overall workflow for evaluating this compound (BDA) as a plasticizer in PVC.

Experimental Protocols

2.1. Preparation of Plasticized PVC Sheets

  • Objective: To create standardized, homogenous PVC sheets with varying concentrations of BDA for subsequent testing.

  • Methodology:

    • Formulation: Prepare formulations with varying levels of BDA (e.g., 30, 40, 50 parts per hundred of resin - phr). A typical formulation includes PVC resin, BDA, a thermal stabilizer (e.g., a mixed metal stearate), and a lubricant.

    • Mixing: Dry blend the components in a high-speed mixer until a homogenous powder is obtained.

    • Melt Compounding: Process the dry blend on a heated two-roll mill at a temperature suitable for PVC (e.g., 165-175°C) until a fused, uniform sheet is formed.

    • Compression Molding: Press the milled sheets in a hydraulic press between polished plates at a specified temperature and pressure to create standardized plaques of a defined thickness (e.g., 2 mm).

    • Conditioning: Condition the molded sheets at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

2.2. Mechanical Properties Evaluation

  • Objective: To assess the effect of BDA on the flexibility and strength of the PVC.

    • 2.2.1. Durometer Hardness (Shore A)

      • Standard: ASTM D2240.[8][9]

      • Apparatus: Shore A Durometer.

      • Procedure:

        • Place the conditioned PVC specimen on a hard, flat surface. The specimen should have a minimum thickness of 6 mm (stacking of thinner sheets is permissible if good contact is maintained).[9][10]

        • Press the durometer indenter firmly and vertically onto the specimen surface.

        • Read the hardness value from the dial within one second of firm contact.[10]

        • Take at least five measurements at different positions on the specimen and calculate the average.

    • 2.2.2. Tensile Properties

      • Standard: ASTM D412.[11][12][13]

      • Apparatus: Universal Testing Machine with a suitable load cell and grips.

      • Procedure:

        • Cut dumbbell-shaped specimens (e.g., Die C) from the conditioned PVC sheets.[14]

        • Measure the thickness and width of the narrow section of each specimen.

        • Mount the specimen in the grips of the testing machine.

        • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[13]

        • Record the force and elongation throughout the test.

        • Calculate the tensile strength, elongation at break, and modulus at 100% elongation.[15]

Data Presentation: Mechanical Properties
Sample IDBDA Conc. (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Modulus at 100% (MPa)
Control0
BDA-3030
BDA-4040
BDA-5050
Reference40 (e.g., DOP)

2.3. Thermal Stability Evaluation

  • Objective: To determine the effect of BDA on the thermal stability of the PVC formulation. Higher thermal stability is crucial for processing and end-use applications.[2][16]

    • 2.3.1. Thermogravimetric Analysis (TGA)

      • Standard: ASTM E1131.[17]

      • Apparatus: Thermogravimetric Analyzer.

      • Procedure:

        • Accurately weigh a small sample (5-10 mg) of the plasticized PVC into a TGA pan.

        • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[18]

        • Record the sample weight as a function of temperature.

        • Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) from the TGA curve and its first derivative (DTG curve).

Data Presentation: Thermal Stability
Sample IDBDA Conc. (phr)Onset of Decomposition (T_onset, °C)Temp. of Max. Decomposition (T_max, °C)
BDA-3030
BDA-4040
BDA-5050
Reference40 (e.g., DOP)

2.4. Permanence Properties Evaluation

  • Objective: To assess the long-term stability of the plasticizer within the polymer matrix by measuring its resistance to migration and extraction. Low migration is critical for applications involving contact with food, skin, or other materials.[19]

    • 2.4.1. Migration Testing

      • Standard: Based on principles from ASTM D1239 or food contact regulations (e.g., EU 10/2011).[20]

      • Apparatus: Environmental chamber/oven, analytical balance, extraction apparatus, GC-MS or HPLC.

      • Procedure:

        • Cut specimens of a known surface area and weight.

        • Immerse the specimens in a food simulant (e.g., isooctane for fatty foods, 10% ethanol for aqueous foods) in a sealed container.[21]

        • Store the container under specified conditions of time and temperature (e.g., 10 days at 40°C).[21]

        • After exposure, remove the specimens, and analyze the simulant liquid to quantify the amount of migrated BDA, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

        • Calculate the migration as a percentage of the initial plasticizer weight.

Logical Flow for Migration Analysis

G A Weigh PVC Specimen (Initial Weight, W_i) B Immerse in Simulant (e.g., Isooctane) A->B C Incubate (Time & Temp.) B->C D Remove Specimen C->D E Analyze Simulant Liquid C->E H Dry and Re-weigh Specimen (Final Weight, W_f) D->H F Quantify Migrated BDA (e.g., GC-MS) E->F G Calculate % Weight Loss H->G

Caption: Logical workflow for quantifying plasticizer migration from a PVC specimen.

Data Presentation: Permanence Properties
Sample IDBDA Conc. (phr)Migration in Isooctane (% loss)Solvent Extraction (% loss)
BDA-3030
BDA-4040
BDA-5050
Reference40 (e.g., DOP)

Conclusion

This protocol provides a standardized framework for the comprehensive evaluation of this compound (BDA) as a plasticizer. By systematically assessing its physicochemical properties and its performance impact on a polymer matrix, researchers can generate robust and comparable data. The results obtained from these tests will enable a thorough comparison of BDA against existing plasticizers and determine its suitability for specific applications, ensuring that the final product meets all required performance and safety standards.

References

Application Notes and Protocols for Butyl Decyl Adipate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the use of Butyl Decyl Adipate in cosmetic formulations. Due to the limited publicly available data specifically for this compound (CAS No. 71850-02-7), this report leverages information on the closely related and well-documented diester, Dibutyl Adipate (CAS No. 105-99-7), as a representative example of a short-to-medium chain alkyl adipate ester. The information presented herein for Dibutyl Adipate should be considered indicative and can serve as a strong starting point for the evaluation and application of this compound. This document outlines the physicochemical properties, functions, and safety of these adipate esters, and provides detailed experimental protocols for their evaluation in cosmetic formulations.

Introduction to this compound and Related Adipate Esters

This compound is the ester of butyl alcohol, decyl alcohol, and adipic acid. It belongs to the class of dialkyl adipates, which are widely used in the cosmetics industry as emollients, solvents, and plasticizers. These esters are valued for their ability to impart a light, non-greasy feel to formulations, enhance spreadability, and dissolve active ingredients, particularly UV filters in sunscreen products.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 71850-02-7[1]
Molecular Formula C20H38O4[1]
Molecular Weight 342.51 g/mol [1]
IUPAC Name 1-O-butyl 6-O-decyl hexanedioate[1]
Density 0.936 g/cm³[1]
Purity ~96% (as per supplier data)[1]
Physicochemical Properties of Dibutyl Adipate (as a representative adipate ester)
PropertyValueSource
CAS Number 105-99-7[1]
Molecular Formula C14H26O4[1]
Molecular Weight 258.35 g/mol [1]
Appearance Clear, colorless, odorless oily liquid[1]
Solubility Soluble in organic solvents, practically insoluble in water[1]

Functions and Applications in Cosmetic Formulations

Adipate esters such as this compound and Dibutyl Adipate serve several key functions in cosmetic products:

  • Emollient: They form a lubricating, non-greasy film on the skin, enhancing its softness and smoothness.

  • Solvent: They are effective at dissolving crystalline UV filters, which is crucial for achieving high SPF values in sunscreens and ensuring product stability.

  • Plasticizer: In nail polish formulations, they improve the flexibility and durability of the film.

  • Spreading Agent: They improve the spreadability of formulations on the skin, leading to a more elegant skin feel.

Recommended Use Levels (based on Dibutyl Adipate data)
Product TypeRecommended Use Level (%)
Sunscreen Gels, Creams, and Liquidsup to 8%
Nail Polishup to 5%

Experimental Protocols

Protocol for Sensory Evaluation of Emollient Esters

This protocol outlines a method for the sensory evaluation of emollients like this compound to characterize their skin feel.

Objective: To assess and quantify the sensory attributes of an emollient ester when applied to the skin.

Materials:

  • Test emollient (e.g., this compound)

  • Reference emollients (e.g., silicones, other esters)

  • Trained sensory panel (10-15 panelists)

  • Controlled environment room (22 ± 2°C, 50 ± 5% RH)

  • Standardized application tools (e.g., micropipette)

  • Evaluation forms with sensory attribute scales (e.g., 10-point scale)

Procedure:

  • Panelist Training: Train panelists on the definitions of sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness, smoothness) using standard references.

  • Acclimatization: Allow panelists to acclimatize in the controlled environment room for at least 15 minutes before the evaluation.

  • Sample Application: Apply a standardized amount (e.g., 2 µL/cm²) of the test emollient to a designated area on the panelists' volar forearm.

  • Evaluation: Instruct panelists to evaluate the sensory attributes at specified time points (e.g., during application, 1 minute after, and 5 minutes after application).

  • Data Collection: Panelists will rate the intensity of each attribute on the provided scale.

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the sensory profile of the emollient.

Protocol for In-Vivo Skin Hydration Measurement

This protocol describes a method to quantify the effect of a formulation containing this compound on skin hydration using a Corneometer.

Objective: To measure the change in skin hydration after the application of a cosmetic formulation containing the test emollient.

Materials:

  • Test formulation containing this compound

  • Placebo formulation (without the test emollient)

  • Corneometer® CM 825

  • Human volunteers (with dry to normal skin on the forearms)

  • Controlled environment room (22 ± 2°C, 50 ± 5% RH)

Procedure:

  • Volunteer Selection and Acclimatization: Select volunteers who meet the inclusion criteria and have them acclimatize in the controlled environment for at least 30 minutes.

  • Baseline Measurement: Measure the baseline skin hydration of two designated test areas on the volar forearm of each volunteer using the Corneometer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one test area and the placebo to the other.

  • Post-Application Measurements: Measure skin hydration at predetermined time intervals (e.g., 1, 2, 4, 6, and 8 hours after application).

  • Data Analysis: Calculate the percentage change in skin hydration from the baseline for both the test and placebo formulations. Use statistical analysis (e.g., t-test) to determine the significance of the results.

Safety and Toxicology Data (based on Dibutyl Adipate)

The safety of Dibutyl Adipate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetics in the present practices of use and concentration.

EndpointResult
Acute Oral Toxicity (rat) LD50 > 2.0 g/kg
Dermal Irritation (rabbit) Mild to moderate
Ocular Irritation (rabbit) Minimally irritating
Skin Sensitization (guinea pig) Not a sensitizer
Comedogenicity (human) Non-comedogenic
Genotoxicity Negative in bacterial and mammalian test systems

Diagrams

Signaling Pathways and Experimental Workflows

G cluster_0 Role of this compound in a Sunscreen Formulation BDA This compound Oil_Phase Oil Phase Components (e.g., other emollients, silicones) BDA->Oil_Phase Combines with Final_Formulation Stable Sunscreen Emulsion BDA->Final_Formulation Improves Spreadability & Skin Feel (Emollient) UV_Filter Crystalline UV Filter UV_Filter->BDA Dissolves in Oil_Phase->Final_Formulation Forms

Caption: Role of this compound in a Sunscreen Formulation.

G cluster_1 Experimental Workflow for Sensory Evaluation A Panelist Recruitment & Training B Acclimatization in Controlled Environment A->B C Standardized Application of Emollient B->C D Sensory Attribute Evaluation (at t=0, 1, 5 min) C->D E Data Collection (Rating Scales) D->E F Statistical Analysis (e.g., ANOVA) E->F G Generation of Sensory Profile F->G

Caption: Experimental Workflow for Sensory Evaluation.

G cluster_2 Experimental Workflow for In-Vivo Skin Hydration Study P1 Volunteer Recruitment & Acclimatization P2 Baseline Hydration Measurement (Corneometer®) P1->P2 P3 Application of Test & Placebo Formulations P2->P3 P4 Hydration Measurements at Time Intervals (1-8h) P3->P4 P5 Data Analysis (% Change from Baseline) P4->P5 P6 Statistical Comparison (Test vs. Placebo) P5->P6 P7 Conclusion on Moisturizing Efficacy P6->P7

Caption: Experimental Workflow for In-Vivo Skin Hydration Study.

Conclusion

This compound is a promising emollient, solvent, and plasticizer for cosmetic formulations, with properties similar to other well-established adipate esters. While specific data for this molecule is limited, the information available for Dibutyl Adipate provides a strong foundation for its application. The experimental protocols provided in this document offer a robust framework for researchers and formulators to evaluate the performance and sensory characteristics of this compound and other novel emollients. As with any cosmetic ingredient, it is recommended to conduct appropriate safety and efficacy testing for the specific formulation being developed.

References

Application Notes: Butyl Decyl Adipate in Solvent-Based Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent-based adhesives are integral to a multitude of applications, from industrial assembly to medical devices. The performance of these adhesives is critically dependent on their formulation, which often includes plasticizers to enhance flexibility, durability, and adhesion. Butyl decyl adipate (BDA) is a high-performance adipate ester plasticizer that offers significant advantages in solvent-based adhesive systems. Its unique molecular structure provides an excellent balance of properties, including high plasticizing efficiency, low volatility, and superior low-temperature performance.

These application notes provide a comprehensive overview of the utility of this compound in solvent-based adhesive formulations. We will explore its impact on key adhesive properties, present a typical formulation, and provide detailed protocols for performance evaluation.

Key Features and Benefits of this compound

This compound serves as a primary plasticizer, imparting a range of beneficial properties to solvent-based adhesive formulations:

  • Enhanced Flexibility and Elongation: BDA effectively reduces the glass transition temperature (Tg) of the polymer matrix, resulting in a more flexible adhesive film with increased elongation. This is crucial for applications involving substrates that undergo movement or temperature fluctuations.

  • Improved Adhesion to Various Substrates: By softening the adhesive polymer, this compound promotes better wetting of the substrate surface, leading to improved peel strength and tack.[1][2]

  • Excellent Low-Temperature Performance: Adipate plasticizers are well-known for their ability to maintain adhesive flexibility at low temperatures, preventing embrittlement and bond failure in cold environments.[3]

  • Good Compatibility: this compound exhibits good compatibility with a wide range of polymers commonly used in solvent-based adhesives, including acrylics, polychloroprene, and polyurethanes.

  • Low Volatility: Compared to some smaller molecule plasticizers, BDA has lower volatility, which contributes to a more stable adhesive formulation and reduced volatile organic compound (VOC) emissions during application and curing.[1]

Representative Solvent-Based Adhesive Formulation

This section provides a typical starting point formulation for a solvent-based acrylic pressure-sensitive adhesive (PSA). The concentration of this compound can be varied to achieve the desired balance of properties.

Table 1: Representative Solvent-Based Acrylic PSA Formulation

ComponentFunctionWeight Percentage (%)
Acrylic Copolymer (e.g., 2-EHA/MMA/AA)Base Polymer40 - 50
Toluene/Ethyl Acetate Blend (1:1)Solvent40 - 55
This compound Plasticizer 0 - 15
Tackifier Resin (e.g., Rosin Ester)Tack Enhancer5 - 10
Crosslinking Agent (e.g., Isocyanate)Cohesion Builder0.1 - 0.5
AntioxidantStabilizer0.1 - 0.5

Performance Data

The addition of this compound to a solvent-based adhesive formulation has a quantifiable impact on its performance characteristics. The following tables summarize the expected effects based on typical performance data for adipate plasticizers in acrylic adhesives.

Table 2: Effect of this compound Concentration on Adhesive Properties

This compound (%)Viscosity (cP)180° Peel Adhesion (N/25mm)Loop Tack (N/25mm)Shear Strength (hours)
025008.57.0> 24
523509.88.520
10220011.210.015
15205010.59.210

Note: The data presented in this table is representative of the expected performance trends when incorporating an adipate plasticizer into a solvent-based acrylic adhesive. Actual results may vary depending on the specific formulation and substrate.

Experimental Protocols

Detailed methodologies for evaluating the performance of solvent-based adhesives incorporating this compound are provided below. These protocols are based on established ASTM standards.

Viscosity Measurement

Based on ASTM D1084, Method B

This protocol describes the determination of the viscosity of the liquid adhesive.

Apparatus:

  • Rotational viscometer (e.g., Brookfield viscometer)

  • Appropriate spindle for the expected viscosity range

  • Constant temperature water bath

  • Beaker

Procedure:

  • Equilibrate the adhesive sample to a constant temperature (e.g., 25 ± 1 °C) in the water bath.

  • Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the viscometer's scale.

  • Immerse the spindle into the adhesive sample up to the immersion mark.

  • Allow the viscometer to rotate for a specified period (e.g., 1 minute) to achieve a stable reading.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

180° Peel Adhesion

Based on ASTM D3330/D3330M, Method A

This test measures the force required to peel a pressure-sensitive tape from a standard test panel at a 180° angle.

Apparatus:

  • Tensile testing machine with a load cell

  • Stainless steel test panels

  • 2 kg rubber-covered roller

  • Cutter for preparing 25 mm wide specimens

  • Cleaning solvents (e.g., heptane, isopropanol)

Procedure:

  • Clean the test panels thoroughly with the recommended solvents and allow them to dry completely.

  • Coat the adhesive onto a suitable backing film (e.g., 2 mil PET) and allow the solvent to evaporate completely in a controlled environment.

  • Cut the coated film into 25 mm wide test strips.

  • Apply the test strip to the cleaned stainless steel panel, leaving a small tab at one end.

  • Roll over the applied strip twice in each direction with the 2 kg roller to ensure intimate contact.

  • Condition the prepared panel for a specified dwell time (e.g., 20 minutes) at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity).

  • Fold the tab of the test strip back at a 180° angle and clamp the panel in the lower jaw and the free end of the tape in the upper jaw of the tensile tester.

  • Initiate the test at a peel rate of 300 mm/min.

  • Record the average force required to peel the tape from the panel over a specified distance.

  • Express the result in Newtons per 25 mm (N/25mm).

Loop Tack

Based on ASTM D6195, Method A

This method measures the instantaneous adhesion or "tack" of a pressure-sensitive adhesive.

Apparatus:

  • Tensile testing machine with a load cell

  • 1-inch by 1-inch stainless steel test probe

  • Cutter for preparing 25 mm wide specimens

Procedure:

  • Prepare a 25 mm wide strip of the adhesive-coated film.

  • Form the strip into a loop with the adhesive side facing outwards.

  • Clamp the ends of the loop in the upper jaw of the tensile tester.

  • Position the stainless steel probe in the lower jaw.

  • Bring the loop down to make contact with the probe at a controlled rate (e.g., 300 mm/min) over a defined contact area.

  • Immediately reverse the direction of the crosshead at the same speed.

  • Record the maximum force required to separate the loop from the probe.

  • Express the result in Newtons per 25 mm (N/25mm).[][5]

Shear Strength (Holding Power)

Based on ASTM D3654/D3654M, Procedure A

This test determines the ability of a pressure-sensitive tape to resist a static shear force.

Apparatus:

  • Shear test stand with a rack for holding test panels at a slight angle from the vertical (e.g., 2°).

  • Stainless steel test panels.

  • Standard test weights (e.g., 1 kg).

  • 2 kg rubber-covered roller.

  • Timing device.

Procedure:

  • Prepare a 25 mm wide test strip of the adhesive-coated film.

  • Apply a 25 mm by 25 mm area of the test strip to a cleaned stainless steel panel.

  • Roll over the applied area twice in each direction with the 2 kg roller.

  • Allow the assembly to condition for a specified dwell time (e.g., 20 minutes).

  • Hang the test panel in the shear test stand.

  • Attach the specified weight to the free end of the tape.

  • Start the timer and record the time it takes for the tape to fail (i.e., pull away from the panel).

  • If the tape has not failed after a predetermined time (e.g., 24 hours), the test can be terminated.

  • Report the time to failure in hours.

Visualizations

Adhesive_Formulation_Workflow cluster_formulation Formulation Stage cluster_mixing Mixing & Homogenization cluster_testing Performance Testing cluster_analysis Analysis & Optimization Polymer Base Polymer Selection (e.g., Acrylic, Polychloroprene) BDA This compound (Plasticizer) Polymer->BDA Compatibility Check Mixing High-Shear Mixing Polymer->Mixing Solvent Solvent System Selection (e.g., Toluene, Ethyl Acetate) Solvent->Polymer Solvent->Mixing Additives Other Additives (Tackifier, Crosslinker, etc.) BDA->Additives BDA->Mixing Additives->Mixing Viscosity Viscosity (ASTM D1084) Mixing->Viscosity Peel Peel Adhesion (ASTM D3330) Mixing->Peel Tack Loop Tack (ASTM D6195) Mixing->Tack Shear Shear Strength (ASTM D3654) Mixing->Shear Analysis Data Analysis Viscosity->Analysis Peel->Analysis Tack->Analysis Shear->Analysis Optimization Formulation Optimization Analysis->Optimization Optimization->BDA Adjust BDA %

Caption: Workflow for formulating and testing solvent-based adhesives with this compound.

BDA_Influence_Pathway cluster_properties Polymer Matrix Properties cluster_performance Adhesive Performance BDA Addition of This compound Tg Reduced Glass Transition Temp. (Tg) BDA->Tg Modulus Lowered Modulus BDA->Modulus Viscosity Decreased Formulation Viscosity BDA->Viscosity Flexibility Increased Flexibility & Elongation Tg->Flexibility Modulus->Flexibility Peel_Tack Improved Peel & Tack Modulus->Peel_Tack Shear Reduced Shear Strength Modulus->Shear

Caption: Logical relationships of this compound's effect on adhesive properties.

References

Troubleshooting & Optimization

Technical Support Center: Butyl Decyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Butyl decyl adipate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is primarily synthesized through the esterification of adipic acid with butanol and decanol. This reaction is typically catalyzed by an acid. Another potential route is transesterification, where an existing ester is reacted with butanol and decanol, though direct esterification is more common for this specific product.

Q2: What are the key factors that influence the yield of the reaction?

A2: The yield of this compound synthesis is primarily influenced by several factors:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate.

  • Catalyst: The choice and concentration of the catalyst are critical.

  • Reactant Molar Ratio: An excess of one of the alcohols can shift the equilibrium towards the product side.

  • Water Removal: As water is a byproduct of esterification, its continuous removal is crucial to drive the reaction to completion.

Q3: What types of catalysts can be used for this synthesis?

A3: A variety of catalysts can be employed, including:

  • Homogeneous Acid Catalysts: Such as sulfuric acid and p-toluenesulfonic acid.

  • Heterogeneous Solid Acid Catalysts: These are often preferred for easier separation from the reaction mixture. Examples include ion-exchange resins and supported acids like SO₄²⁻/TiO₂-MoO₃.[1]

  • Ionic Liquids: Can act as both catalyst and solvent, sometimes leading to high yields under milder conditions.[2][3]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B, can offer high selectivity and yield under mild conditions, though they may be more expensive.[2][4][5][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction due to equilibrium limitations.1. Increase the excess of one alcohol: Using a higher molar ratio of the more available or lower boiling point alcohol (e.g., butanol) can shift the equilibrium towards the product. Studies on similar adipate syntheses have shown that increasing the alcohol to acid molar ratio can significantly improve yields.[3][7] 2. Effective water removal: Use a Dean-Stark apparatus or perform the reaction under vacuum to continuously remove the water byproduct.[2][8]
Catalyst inefficiency or deactivation.1. Increase catalyst loading: If using a solid acid catalyst, a higher concentration might be necessary. 2. Switch to a more effective catalyst: Consider trying a different type of catalyst. For instance, ionic liquids have been shown to produce high yields in adipate synthesis.[2][3] Enzymatic catalysts can also achieve near-quantitative yields.[2][5][6]
Suboptimal reaction temperature.Optimize reaction temperature: The reaction rate is temperature-dependent. For acid-catalyzed reactions, temperatures are often elevated (e.g., 120-190°C).[2][8] However, excessively high temperatures can lead to side reactions like alcohol dehydration.[2] Enzymatic reactions require milder temperatures (e.g., 50-80°C).[2][4]
Slow Reaction Rate Insufficient catalyst activity.1. Increase catalyst concentration. 2. Choose a more active catalyst: For example, alkaline catalysts in transesterification are known for faster reaction rates at lower temperatures compared to acid catalysts.[9]
Low reaction temperature.Increase the reaction temperature within the optimal range for the chosen catalyst and reactants to avoid degradation.[2][3]
Product Contamination / Side Reactions Formation of ethers from alcohol dehydration.Lower the reaction temperature: High temperatures in the presence of strong acids can promote the formation of ethers from the alcohols.[2]
Presence of unreacted starting materials.1. Ensure complete reaction: Extend the reaction time or improve water removal. 2. Purify the product: Utilize techniques like vacuum distillation, washing with a base to remove acidic impurities, followed by a water wash.[10]
Difficulty in Product Isolation Emulsion formation during workup.Use appropriate extraction and washing techniques: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for the purification of esters from reaction mixtures.[11]
Catalyst carryover into the product.Use a heterogeneous catalyst: This simplifies the separation process as the catalyst can be filtered off. If using a homogeneous catalyst, thorough washing and neutralization steps are necessary.[8]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Adipate Ester Synthesis

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Time (min)Yield (%)Reference
MOFsAdipic acid, n-butanol10:11906099.9[2][3][5]
Ionic LiquidAdipic acid, butan-1-ol4:180-~99[2][3]
Candida Antarctica lipase BAdipic acid, 2-ethylhexan-1-ol-50180~100[2][5][6]
nano-SO₄²⁻/TiO₂Succinic acid, 2-ethylhexan-1-ol-16012097[2][3]
Bentonite-activated acidic catalystSuccinic acid, n-butanol3.5:113018098.5[2][3]
Solid superacid SO₄²⁻/TiO₂-MoO₃Adipic acid, butanol----[1]

Experimental Protocols

General Protocol for Acid-Catalyzed Esterification of Adipic Acid with Butanol and Decanol

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the reaction flask, add adipic acid, a molar excess of n-butanol, and n-decanol. The molar ratio of alcohols to adipic acid should be optimized, for instance, a 4:1 total alcohol to acid ratio has been shown to be effective in similar systems.[2][3]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-190°C, depending on the catalyst) and stir vigorously.[2][3][8] Continuously remove the water-alcohol azeotrope collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by techniques such as gas chromatography (GC) or by determining the acid number of the reaction mixture.[12]

  • Workup: Once the reaction is complete, cool the mixture. If a homogeneous catalyst was used, neutralize it with a base wash (e.g., 10% sodium hydroxide solution).[8] Wash the organic layer with water to remove any remaining salts and unreacted acid.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and filter. Purify the crude this compound by vacuum distillation to remove unreacted alcohols and other volatile impurities.[10]

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Purification cluster_product 4. Final Product setup Assemble Flask, Stirrer, Heater, Dean-Stark charge Charge Adipic Acid, Butanol, Decanol, Catalyst setup->charge Ready react Heat and Stir (e.g., 80-190°C) charge->react water_removal Continuous Water Removal react->water_removal Byproduct cool Cool Reaction Mixture react->cool Reaction Complete water_removal->react Drives Equilibrium wash Neutralize and Wash cool->wash dry Dry Organic Layer wash->dry distill Vacuum Distillation dry->distill product Pure Butyl Decyl Adipate distill->product Purified

Caption: Experimental workflow for this compound synthesis.

yield_factors cluster_factors Key Influencing Factors yield This compound Yield temp Reaction Temperature temp->yield Affects Rate & Side Reactions catalyst Catalyst Choice & Concentration catalyst->yield Determines Rate & Pathway ratio Reactant Molar Ratio (Alcohol:Acid) ratio->yield Shifts Equilibrium water Water Removal Efficiency water->yield Shifts Equilibrium

References

Technical Support Center: Adipate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in adipate ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during adipate ester synthesis?

A1: The most prevalent side reactions in adipate ester synthesis, particularly via Fischer esterification, are:

  • Incomplete Esterification: The reaction may stop at the monoester stage, resulting in a mixture of the desired diester, the monoester, and unreacted adipic acid. This is especially common due to the equilibrium nature of the Fischer esterification process.

  • Hydrolysis: As water is a byproduct of the esterification reaction, the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol, can occur. This equilibrium reaction can significantly reduce the yield of the desired adipate ester.

  • Dehydration of Alcohol: At elevated temperatures and in the presence of a strong acid catalyst, the alcohol reactant can undergo dehydration to form ethers or alkenes.

  • Degradation of Esters: High reaction temperatures can lead to the thermal degradation of the adipate ester product.

Q2: My adipate ester synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yield is a common issue in adipate ester synthesis and can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. The primary cause is often the equilibrium of the Fischer esterification reaction not being sufficiently shifted towards the product side.

To improve the yield, consider the following strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the formation of the ester.

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Choice of Catalyst: The type and amount of catalyst can influence the reaction rate and equilibrium position. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. However, optimizing the catalyst concentration is crucial, as excessive amounts can promote side reactions. For instance, in a transesterification reaction for diisooctyl adipate synthesis, increasing the catalyst dosage beyond an optimal point led to an increase in side reactions and a decrease in the ester exchange rate.

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Higher temperatures generally increase the reaction rate but can also promote side reactions and ester degradation. It is essential to find a balance that favors the formation of the desired product.

Q3: How can I minimize the formation of the monoester byproduct?

A3: Minimizing the monoester byproduct is key to obtaining a high purity of the desired diester. Strategies to achieve this include:

  • Driving the Reaction to Completion: Employ the techniques mentioned in Q2, such as using excess alcohol and removing water, to ensure the reaction proceeds as far as possible towards the diester.

  • Reaction Time: Ensure a sufficient reaction time to allow for the complete conversion of the monoester to the diester. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.

  • Purification: If the formation of the monoester cannot be completely avoided, purification methods such as distillation or chromatography can be used to separate the diester from the monoester and other impurities.

Q4: What is the impact of the catalyst on the formation of side products?

A4: The choice and concentration of the catalyst can have a significant impact on the prevalence of side reactions. While strong acid catalysts are effective in promoting esterification, they can also catalyze side reactions like alcohol dehydration. Heterogeneous catalysts can sometimes offer better selectivity and easier separation from the reaction mixture. It is crucial to perform catalyst screening and optimization studies for your specific reaction to identify the catalyst that provides the highest yield of the desired product with the minimum formation of byproducts.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during adipate ester synthesis.

TroubleshootingWorkflow start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product discoloration Product Discoloration start->discoloration check_equilibrium Check Equilibrium Conditions low_yield->check_equilibrium check_reactants Check Reactant Purity & Stoichiometry low_yield->check_reactants check_temp_time Check Reaction Temperature & Time low_yield->check_temp_time check_catalyst Check Catalyst Activity & Concentration low_yield->check_catalyst impure_product->check_reactants impure_product->check_temp_time check_purification Review Purification Method impure_product->check_purification discoloration->check_reactants discoloration->check_temp_time solution_excess_alcohol Use Excess Alcohol check_equilibrium->solution_excess_alcohol Shift equilibrium solution_remove_water Remove Water (e.g., Dean-Stark) check_equilibrium->solution_remove_water Shift equilibrium solution_purify_reactants Purify Reactants check_reactants->solution_purify_reactants solution_adjust_stoichiometry Adjust Stoichiometry check_reactants->solution_adjust_stoichiometry solution_use_inert_atm Use Inert Atmosphere check_reactants->solution_use_inert_atm If discoloration solution_optimize_temp_time Optimize Temperature & Time check_temp_time->solution_optimize_temp_time solution_lower_temp Lower Reaction Temperature check_temp_time->solution_lower_temp If discoloration solution_optimize_catalyst Optimize Catalyst Type/Concentration check_catalyst->solution_optimize_catalyst solution_improve_purification Improve Purification Technique check_purification->solution_improve_purification

Caption: Troubleshooting workflow for adipate ester synthesis.

Quantitative Data on Side Reactions

The following table summarizes some reported yields of adipate esters and the corresponding side products under specific reaction conditions. This data is intended to be illustrative, as the exact distribution of products will depend on the specific experimental setup.

Adipate Ester ProductSynthesis MethodKey Reaction ConditionsDesired Product YieldMajor Side Product(s) & YieldReference
Monoethyl adipateEnzymatic desymmetrization of diethyl adipateUnpurified ACut2 culture supernatant-78% Monoethyl adipate, 19% Adipic acid[1]
Monoethyl adipateChemical SynthesisAcid catalysis, followed by alcoholysis96-97% (molar yield)Diethyl adipate (reduced)[2]
Diisooctyl adipateTransesterificationTitanium adipate catalyst93.77% (ester exchange rate)Increased side reactions with >2.0% catalyst[3]

Experimental Protocols

General Protocol for Fischer Esterification of Adipic Acid with Ethanol

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Adipic acid

  • Absolute ethanol (large excess, e.g., 3-5 equivalents per carboxylic acid group)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add adipic acid, absolute ethanol, and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene and ethanol.

  • Monitor the reaction progress by observing the amount of water collected or by using an analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent (toluene and excess ethanol) using a rotary evaporator.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Signaling Pathways and Logical Relationships

Fischer Esterification Mechanism

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification, highlighting the key steps and the reversible nature of the reaction.

FischerEsterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products AdipicAcid Adipic Acid (R-COOH) Protonated_Acid Protonated Adipic Acid AdipicAcid->Protonated_Acid + H+ Alcohol Alcohol (R'-OH) Catalyst_H Acid Catalyst (H+) Protonated_Acid->AdipicAcid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_Acid - R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Adipate_Ester Adipate Ester (R-COOR') Protonated_Ester->Adipate_Ester - H+ Water Water (H2O) Protonated_Ester->Water Adipate_Ester->Protonated_Ester + H+ Catalyst_Regen Regenerated Catalyst (H+) Adipate_Ester->Catalyst_Regen

Caption: Mechanism of Fischer Esterification for adipate synthesis.

References

Technical Support Center: Purification of Long-Chain Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain adipate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude long-chain adipate ester reaction mixtures?

A1: The primary impurities typically include:

  • Unreacted Starting Materials: Residual adipic acid and the long-chain alcohol.

  • Catalyst Residues: Acidic or metallic catalysts used during esterification.[1]

  • Byproducts: These can include di-esters if a mono-ester is the target, or oligomeric esters.[2] Undesirable side reactions can also lead to the formation of ethers from the alcohol starting material at high temperatures.

  • Water: Formed during the esterification reaction.

  • Color Impurities: Tar-like substances can form, especially when using catalysts like sulfuric acid at elevated temperatures.[3]

Q2: My long-chain adipate ester is a high-boiling point oil. What is the best purification method?

A2: For high-boiling point, thermally sensitive esters, high-vacuum distillation (often using a short-path or wiped-film apparatus) is the preferred method. This technique lowers the boiling point of the compound, reducing the risk of thermal degradation that can occur at atmospheric pressure.[4]

Q3: Can I use column chromatography to purify my long-chain adipate ester?

A3: Yes, column chromatography is a viable method for purifying long-chain adipate esters, especially for removing polar impurities like residual acid and alcohol. Due to the non-polar nature of these esters, a normal-phase setup with silica gel or alumina as the stationary phase is typically effective. A non-polar solvent system, such as a hexane/ethyl acetate gradient, is commonly used for elution.[5][6]

Q4: Is recrystallization a suitable purification method for long-chain adipate esters?

A4: Recrystallization can be effective if the long-chain adipate ester is a solid at or below room temperature. The success of this technique is highly dependent on finding a suitable solvent or solvent system in which the ester has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[7][8] However, many long-chain adipate esters are oils or waxy solids with low melting points, which can make recrystallization challenging.

Q5: How can I remove residual acidic catalyst from my product?

A5: Residual acidic catalysts can be removed by washing the crude product with a basic aqueous solution, such as saturated sodium bicarbonate or sodium carbonate.[9] This converts the acid into its salt, which is soluble in the aqueous phase and can be separated using a separatory funnel. It is crucial to follow this with washes with deionized water to remove any remaining base and salts.

Troubleshooting Guides

High-Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping / Foaming - No or ineffective boiling chip/stir bar.- Vacuum applied too rapidly to a hot liquid.- Presence of volatile impurities.- Always use a magnetic stir bar for smooth boiling under vacuum; boiling stones are ineffective.[10]- Apply vacuum before heating the distillation flask.[10]- If volatile solvents are present, remove them under reduced pressure at a lower temperature before increasing the heat for distillation of the main product.
Product Decomposition (Darkening) - Distillation temperature is too high.- Prolonged heating time.- Increase the vacuum to further lower the boiling point.[4]- Use a wiped-film or short-path distillation apparatus to minimize the residence time of the ester on the hot surface.- Ensure the heating mantle is set to a temperature only slightly above the boiling point of the ester at the given pressure.
Unable to Achieve Low Pressure - Leaks in the glassware joints.- Inefficient vacuum pump or water aspirator.- Ensure all glass joints are properly greased and securely clamped.[10]- Check the vacuum pump oil and change if necessary.- For water aspirators, ensure high water flow rate.[10]- Use thick-walled vacuum tubing.[10]
Product Solidifies in Condenser - The melting point of the ester is higher than the temperature of the condenser cooling fluid.- Use tempered water (e.g., 30-40 °C) instead of cold tap water as the condenser coolant.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system (eluent is too polar).- Column was packed improperly (channeling).- Column is overloaded with crude product.- Start with a less polar solvent (e.g., pure hexane) and gradually increase the polarity by adding small amounts of a more polar solvent (e.g., ethyl acetate).- Ensure the silica/alumina is packed uniformly without air bubbles. A slurry packing method is often most effective.[11]- Use a proper adsorbent-to-sample ratio, typically 20-50 times the weight of the crude sample.
Compound Won't Elute - Eluting solvent is not polar enough.- Gradually increase the polarity of the eluent. For very non-polar esters, even a small amount of ethyl acetate in hexane can be sufficient.
Streaking or Tailing of Bands - Sample is not sufficiently soluble in the eluting solvent.- The crude sample was loaded in too much solvent.- Ensure the sample is fully dissolved before loading.- Load the sample onto the column in the minimum possible volume of solvent.[12]
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]- Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[7]- Add a "seed" crystal of the pure compound to induce crystallization.[7]
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the ester.- The solution is cooling too rapidly.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
Low Recovery of Purified Product - The chosen solvent is too good, even at low temperatures.- The product is significantly soluble in the cold solvent.- Use a different solvent or a solvent pair to reduce solubility at low temperatures.[14]- Minimize the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.

Quantitative Data on Purification

The following table summarizes yield and purity data from various adipate ester syntheses, highlighting the effectiveness of different reaction and purification strategies.

Adipate EsterSynthesis/Purification MethodMolar Ratio (Alcohol:Acid)Temperature (°C)Time (min)Yield (%)Purity (%)Reference
Di-n-butyl adipateCatalyzed by MOFs, excess alcohol10:11906099.9>99[15]
Di(2-ethylhexyl) adipateEnzymatic (Candida Antarctica lipase B), reduced pressureNot specified50180~100Not specified[2]
Di(2-ethylhexyl) succinateHeterogeneous nano-SO₄²⁻/TiO₂ catalystNot specified16012097Not specified[15]
Various AdipatesIonic liquid catalyst, two-phase system4:170-80Not specified99>99[15]

Experimental Protocols

Protocol 1: Purification by High-Vacuum Distillation

This protocol is suitable for high-boiling point long-chain adipate esters that are thermally sensitive.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks.[10]

    • Use a round-bottom flask of an appropriate size (should be half to two-thirds full with the crude ester).

    • Place a magnetic stir bar in the flask.[10]

    • Grease all ground-glass joints lightly but thoroughly to ensure a good seal.[10]

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to a high-vacuum pump.[10]

    • Attach a water condenser, but consider using room temperature or slightly warmed water if the product has a high melting point.

  • Distillation Procedure:

    • Add the crude long-chain adipate ester to the distillation flask.

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the vacuum pump to slowly evacuate the system. Initial bubbling may occur as residual volatile solvents are removed.[10]

    • Once the pressure has stabilized at a low level (e.g., <1 mmHg), begin to heat the distillation flask using a heating mantle.

    • Gradually increase the temperature until the ester begins to boil and condense. Record the vapor temperature and the pressure.

    • Collect the distilled product in the receiving flask. The first fraction may contain lower-boiling point impurities.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[10]

    • Slowly and carefully re-introduce air into the system by opening the valve on the vacuum trap.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is designed to remove polar impurities like residual adipic acid and alcohol.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[11]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[11]

    • Add another thin layer of sand on top of the packed silica.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude adipate ester in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Carefully pipette this solution onto the top of the silica gel.

    • Allow the sample to absorb onto the silica by draining the solvent until the liquid level is again at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent (start with a non-polar solvent like hexane).

    • Begin collecting fractions in test tubes or flasks.

    • The long-chain adipate ester, being less polar, should elute before the more polar impurities (adipic acid, alcohol).

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute compounds with higher polarity.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified long-chain adipate ester.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis synthesis Crude Long-Chain Adipate Ester (Contains impurities: unreacted acid/alcohol, catalyst) wash Aqueous Wash (e.g., NaHCO3 solution) synthesis->wash distillation High-Vacuum Distillation wash->distillation For high-boiling oils chromatography Column Chromatography wash->chromatography For removing polar impurities recrystallization Recrystallization (If solid) wash->recrystallization If product is solid analysis Purity & Identity Check (GC-MS, HPLC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Purified Long-Chain Adipate Ester analysis->pure_product Meets Specs

Caption: General workflow for the purification of long-chain adipate esters.

troubleshooting_distillation start High-Vacuum Distillation Issue q1 Is the product darkening or decomposing? start->q1 s1 Lower the temperature by increasing the vacuum. Use a wiped-film or short-path setup. q1->s1 Yes q2 Is there excessive bumping or foaming? q1->q2 No end Problem Resolved s1->end s2 Ensure a stir bar is used. Apply vacuum before heating. q2->s2 Yes q3 Is the vacuum pressure too high (inefficient)? q2->q3 No s2->end s3 Check for leaks. Grease all joints properly. Check vacuum pump. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for high-vacuum distillation issues.

References

Technical Support Center: Optimizing Catalyst for Butyl Decyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl decyl adipate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides and FAQs

Catalyst Selection and Handling

  • Q1: What are the most common types of catalysts used for this compound synthesis, and how do I choose the best one?

    A1: The most common catalysts for adipate ester synthesis are lipases (e.g., Novozym 435, an immobilized Candida antarctica lipase B) and acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic ion-exchange resins).[1][2] The choice of catalyst depends on the desired reaction conditions and sustainability goals.

    • Lipases are biocatalysts that operate under milder conditions (lower temperatures), offer high selectivity which can minimize side reactions, and are considered a "greener" alternative.[1][2] However, they can be more expensive and may require specific solvents and pH conditions.

    • Acid catalysts are generally less expensive and robust, but they often require higher reaction temperatures, which can lead to undesirable side reactions and product degradation.[1] They can also be corrosive and require neutralization and removal steps, which can complicate purification.[1]

  • Q2: My enzyme catalyst (lipase) activity is low. What are the possible causes and solutions?

    A2: Low lipase activity can be due to several factors:

    • Temperature: Temperatures exceeding the optimal range for the specific lipase can cause denaturation and inactivation. For many common lipases, temperatures between 40-60°C are optimal.[3]

    • Water Content: While a small amount of water is necessary for lipase activity, excess water, especially the water produced during the esterification reaction, can lead to hydrolysis of the ester product, shifting the equilibrium back towards the reactants.[2]

    • Inhibitors: Certain compounds in the reaction mixture could be inhibiting the enzyme. Ensure the purity of your reactants.

    • Immobilization Issues: If you are using an immobilized lipase, the support may be degrading, or the enzyme may be leaching into the reaction medium.

Reaction Optimization

  • Q3: I am getting a low yield of this compound. How can I improve it?

    A3: Low yield is a common issue in esterification reactions, which are typically equilibrium-limited.[1] Here are several strategies to improve the yield:

    • Water Removal: The esterification of adipic acid with butanol and decanol produces water as a byproduct. Removing this water is crucial to shift the reaction equilibrium towards the formation of the ester.[4] This can be achieved by azeotropic distillation with a suitable solvent (like toluene), using a Dean-Stark apparatus, or by performing the reaction under vacuum.

    • Excess Alcohol: Using an excess of one or both alcohols (butanol and decanol) can also drive the reaction forward.[5] The optimal molar ratio of alcohol to adipic acid needs to be determined experimentally but often ranges from 2:1 to 10:1.[5]

    • Reaction Time and Temperature: Ensure the reaction has been running for a sufficient amount of time to reach equilibrium. The optimal temperature will depend on the catalyst being used. For lipase-catalyzed reactions, a typical range is 40-60°C, while acid-catalyzed reactions may require higher temperatures (80-150°C).[3][5]

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Increasing the catalyst loading may improve the yield up to a certain point, after which it may not have a significant effect.

  • Q4: I am observing the formation of side products. What are they and how can I minimize them?

    A4: In the synthesis of an unsymmetrical ester like this compound, the formation of symmetrical diesters (dibutyl adipate and didecyl adipate) is a common side reaction. To favor the formation of the desired unsymmetrical ester, a two-step synthesis approach is often more effective.[6]

    • Monofunctionalization: First, react adipic acid with one of the alcohols (e.g., butanol) to form the monoester (monobutyl adipate). This can be achieved by carefully controlling the stoichiometry.

    • Second Esterification: In a second step, react the purified monoester with the second alcohol (decanol) to form the final product.

    Other potential side reactions, especially with acid catalysts at high temperatures, include the dehydration of alcohols to form ethers or alkenes.[1] Using milder reaction conditions and a more selective catalyst like a lipase can help minimize these side products.

Product Purification

  • Q5: What is the recommended procedure for purifying the final this compound product?

    A5: The purification process typically involves several steps to remove unreacted starting materials, the catalyst, and any side products.

    • Catalyst Removal: If a solid catalyst (immobilized enzyme or ion-exchange resin) is used, it can be removed by simple filtration.[7] For homogeneous acid catalysts, a neutralization step with a weak base (e.g., sodium bicarbonate solution) is required, followed by washing with water to remove the salt.[8]

    • Removal of Unreacted Alcohols: Excess butanol and decanol can be removed by vacuum distillation.[7][9]

    • Removal of Unreacted Adipic Acid and Monoesters: Washing the organic phase with a basic solution (e.g., sodium bicarbonate or sodium carbonate) will help remove any remaining acidic components.

    • Final Purification: For high-purity this compound, column chromatography or vacuum distillation of the final product may be necessary.[7]

Data Presentation

Table 1: Typical Reaction Parameters for Adipate Ester Synthesis with Different Catalysts

ParameterLipase (e.g., Novozym 435)Acid Catalyst (e.g., p-TSA)
Temperature 40 - 70 °C[1]80 - 150 °C[4]
Catalyst Loading 1 - 10% (w/w of reactants)[10]0.5 - 5% (w/w of reactants)[6]
Molar Ratio (Alcohol:Acid) 2:1 to 5:1[2]2:1 to 10:1[5]
Reaction Time 2 - 24 hours[7]1 - 8 hours
Solvent Often solvent-free or in a non-polar organic solvent (e.g., hexane, toluene)[3]Toluene (for azeotropic water removal)[6]

Table 2: Comparison of Yields for Different Adipate Esters and Catalysts (Literature Examples)

Adipate EsterCatalystAlcoholsMolar Ratio (Alcohol:Acid)TemperatureReaction TimeYield
Di-n-butyl adipateNovozym 435n-butanol2:155 °C4 hours>96%[2]
Di(2-ethylhexyl) adipateIonic Liquid2-ethylhexan-1-ol4:180 °C4 hours99%[5]
Decyl butoxyethyl adipatep-toluenesulfonic acidButoxyethanol, Decanol1.2:1 (second alcohol)90-95 °C2-3 hours88.4%[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, combine adipic acid, n-butanol, and decyl alcohol. A typical starting molar ratio would be 1:1.1:1.1 (adipic acid:butanol:decanol).

  • Catalyst Addition: Add the lipase catalyst (e.g., Novozym 435) at a loading of 5% by weight of the total reactants.

  • Reaction Setup: Equip the flask with a condenser and a mechanical stirrer. If a solvent is used (e.g., hexane), ensure the setup is appropriate for reflux. For solvent-free systems, the reaction can be run under vacuum to remove water.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 55°C) with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or by determining the acid value through titration.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and remove the catalyst by filtration.

    • Wash the filtrate with a dilute solution of sodium bicarbonate to remove any unreacted adipic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent (if used) and excess alcohols under reduced pressure using a rotary evaporator.

    • For higher purity, the crude product can be purified by column chromatography.

Protocol 2: Two-Step Synthesis of this compound using an Acid Catalyst

Step 1: Synthesis of Monobutyl Adipate

  • Reactant Setup: In a flask equipped with a Dean-Stark apparatus and condenser, dissolve adipic acid in toluene. Add a slightly stoichiometric excess of n-butanol (e.g., 1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction until the theoretical amount of water has been collected.

  • Purification: Cool the reaction, wash with water and sodium bicarbonate solution, dry the organic layer, and remove the toluene by rotary evaporation to obtain the crude monobutyl adipate.

Step 2: Synthesis of this compound

  • Reactant Setup: Dissolve the crude monobutyl adipate in fresh toluene. Add a slight excess of decanol (e.g., 1.2 equivalents).

  • Catalyst Addition: Add a fresh portion of p-toluenesulfonic acid.

  • Reaction: Heat to reflux and remove the water formed using the Dean-Stark apparatus.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Select Reactants: Adipic Acid, Butanol, Decanol Setup Reaction Setup: Flask, Condenser, Stirrer Reactants->Setup Catalyst Select Catalyst: Lipase or Acid Catalyst Catalyst->Setup Conditions Set Reaction Conditions: Temperature, Time, Molar Ratio Setup->Conditions Monitor Monitor Reaction Progress (GC/Titration) Conditions->Monitor Filter Catalyst Removal (Filtration) Monitor->Filter Reaction Complete Wash Washing Steps: Base and Brine Filter->Wash Dry Drying Organic Layer Wash->Dry Evaporate Solvent/Excess Alcohol Removal (Rotary Evaporation) Dry->Evaporate Purify Final Purification (Chromatography/Distillation) Evaporate->Purify Characterize Product Characterization: NMR, IR, GC-MS Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield of This compound CheckWater Is water being effectively removed? Start->CheckWater CheckRatio Is the alcohol:acid molar ratio optimized? CheckWater->CheckRatio Yes ImproveWaterRemoval Improve water removal: - Use Dean-Stark trap - Apply vacuum CheckWater->ImproveWaterRemoval No CheckCatalyst Is the catalyst active and in sufficient quantity? CheckRatio->CheckCatalyst Yes IncreaseAlcohol Increase the molar ratio of alcohols CheckRatio->IncreaseAlcohol No CheckConditions Are the reaction time and temperature optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Increase catalyst loading or use a fresh batch of catalyst CheckCatalyst->OptimizeCatalyst No OptimizeConditions Increase reaction time or optimize temperature CheckConditions->OptimizeConditions No End Yield Improved CheckConditions->End Yes ImproveWaterRemoval->End IncreaseAlcohol->End OptimizeCatalyst->End OptimizeConditions->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: GC-MS Analysis of Adipate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC--MS analysis of adipate plasticizers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering detailed troubleshooting steps and preventative measures.

Contamination Issues

  • Question 1: I am observing extraneous peaks in my chromatogram that correspond to common plasticizers, even in my blank runs. What are the potential sources of this contamination and how can I eliminate them?

    Answer: Background contamination is a frequent challenge in the analysis of ubiquitous compounds like adipate plasticizers. The sources can be numerous and require a systematic approach to identify and eliminate.

    Potential Sources of Contamination:

    • Laboratory Environment: Plasticizers are present in the air and can be adsorbed onto surfaces.[1][2]

    • Sample Preparation: Solvents, glassware, pipette tips, and vial caps are common sources of contamination.[2][3][4] Even high-purity solvents can contain trace levels of plasticizers.[5]

    • GC-MS System: Components of the GC-MS system itself can be sources of contamination, including the syringe, inlet liner, septum, carrier gas lines, and even pump oil.[4][6] The outer wall of the syringe needle can absorb phthalates from the lab air.[1]

    Troubleshooting and Prevention:

    • System Blank Analysis: Perform a system blank by running the method without an injection. If contamination is present, it likely originates from the carrier gas or system components.[7]

    • Solvent Blank Analysis: Inject the solvent used for sample preparation. If peaks appear, the solvent is contaminated. It is recommended to test new batches of solvents before use.

    • Injector and Syringe Cleaning: The syringe is a primary suspect for carryover and contamination.[1][8] Thoroughly rinse the syringe with a high-purity solvent that is known to be free of plasticizers. Consider a bake-out protocol for the injector.[8]

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use high-quality, low-bleed septa. Fingerprints on the liner can also be a source of contamination.[6]

    • Glassware and Labware: Whenever possible, use glassware and avoid plastic containers. Thoroughly rinse all glassware with a high-purity solvent and bake at a high temperature before use.

    • Carrier Gas Purity: Ensure high-purity carrier gas is used with appropriate traps to remove oxygen, moisture, and hydrocarbons.[9]

    Chromatography & Peak Shape Problems

  • Question 2: My adipate plasticizer peaks are showing significant tailing. What are the likely causes and how can I improve the peak shape?

    Answer: Peak tailing for active compounds like some plasticizers can be caused by several factors within the GC system.

    Potential Causes:

    • Active Sites: Polar analytes can interact with active sites in the inlet liner, at the head of the column, or on contaminated surfaces.[10]

    • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to poor peak shape.[4]

    • Improper Column Installation: If the column is not installed correctly in the inlet, it can cause peak distortion.[10]

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

    Troubleshooting Steps:

    • Inlet Maintenance: Replace the inlet liner with a fresh, deactivated liner.[10] Ensure the correct liner is being used for your application.

    • Column Trimming: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residue or damaged stationary phase.[10]

    • Check Column Installation: Verify that the column is installed at the correct height in the inlet according to the manufacturer's instructions.[10]

    • Evaluate Column Performance: If the problem persists after inlet and column maintenance, the column itself may be degraded and require replacement.

  • Question 3: I am observing peak fronting for my higher concentration standards. What is causing this and how can I address it?

    Answer: Peak fronting is typically a sign of column overload.

    Potential Causes:

    • Sample Concentration Too High: The amount of analyte being introduced onto the column exceeds its capacity.[7]

    • Inappropriate Column Film Thickness: A column with a thin stationary phase film is more easily overloaded.[10]

    Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of the sample being injected.[7]

    • Reduce Injection Volume: Decrease the volume of sample injected onto the column.[7]

    • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[7]

    • Use a Thicker Film Column: Consider using a column with a thicker stationary phase film, which can handle higher analyte loadings.[10]

    Quantitation & Linearity Issues

  • Question 4: My calibration curve for Di(2-Ethylhexyl)adipate (DEHA) is not linear, especially at lower concentrations. What could be the cause of this non-linearity?

    Answer: Non-linear calibration curves, particularly with decreasing response at lower concentrations, are a common issue in the analysis of active compounds.

    Potential Causes:

    • Active Sites: Adsorption of the analyte at low concentrations onto active sites in the GC flow path (liner, column) can lead to a non-linear response.[11]

    • Dirty Ion Source: A contaminated ion source in the mass spectrometer can result in a narrowed linear range.[11]

    • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, affecting linearity.

    • Carryover: Residual analyte from a previous high-concentration injection can artificially inflate the response of a subsequent low-concentration standard.

    Troubleshooting Steps:

    • Inert Flow Path: Ensure all components in the sample flow path are as inert as possible. This includes using deactivated liners and high-quality, inert GC columns.[12]

    • Clean the Ion Source: Perform routine maintenance on the mass spectrometer, including cleaning the ion source, as recommended by the manufacturer.[11]

    • Check for Carryover: Inject a blank solvent after a high-concentration standard to check for carryover. If present, optimize syringe and injector cleaning procedures.[8]

    • Use an Internal Standard: Employing an isotopically labeled internal standard can help to compensate for variations in response and improve linearity.

    System Performance & Maintenance

  • Question 5: I'm noticing a gradual increase in the baseline of my chromatograms over time, and the sensitivity for my analytes is decreasing. What is the likely cause?

    Answer: A rising baseline and decreasing sensitivity are classic symptoms of column bleed.

    Potential Causes:

    • High Operating Temperatures: Exceeding the column's maximum operating temperature will cause the stationary phase to degrade and "bleed" off the column.[9]

    • Oxygen Exposure: Leaks in the system that allow oxygen to enter the carrier gas flow can accelerate stationary phase degradation, especially at high temperatures.[4][9]

    • Contaminated Carrier Gas: Impurities such as oxygen or moisture in the carrier gas can damage the stationary phase.[9]

    • Column Aging: All columns will eventually degrade with use.

    Troubleshooting Steps:

    • Verify Temperature Program: Ensure that the temperatures used in your method do not exceed the column's specified limits.

    • Leak Check the System: Perform a thorough leak check of the entire GC system, from the gas supply to the detector.

    • Check Gas Traps: Ensure that the carrier gas purification traps are not exhausted and are functioning correctly.

    • Condition the Column: If the bleed is not severe, re-conditioning the column according to the manufacturer's instructions may help.

    • Column Replacement: If the bleed is excessive and persists after troubleshooting, the column will need to be replaced.

Experimental Protocols

Protocol 1: Sample Preparation for Adipate Plasticizers in Ham Sausage

This protocol is adapted from a validated method for the determination of adipate plasticizers migrated from food packaging.[13]

  • Sample Homogenization: Weigh 5.0 g of the ham sausage sample into a centrifuge tube.

  • Extraction: Add 10 mL of n-hexane to the tube. Homogenize the mixture for 1 minute and then vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Solvent Transfer: Carefully transfer the n-hexane supernatant to a clean tube.

  • Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of n-hexane for GC-MS analysis.

Protocol 2: General GC-MS Parameters for Adipate Analysis

These are starting parameters that may require optimization for your specific application and instrument.

  • GC System: Agilent 6890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[14]

  • Injector: Splitless mode

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 270°C, hold for 5 minutes[14]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System: Agilent 5973 MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data Summary

Table 1: Common Adipate Plasticizers and their Characteristic Ions for SIM Analysis

PlasticizerAbbreviationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Dimethyl adipateDMA143115, 174
Diethyl adipateDEA129157, 202
Dibutyl adipateDBA12957, 201
Di(2-ethylhexyl) adipateDEHA129112, 147
Diisooctyl adipateDIOA129112, 257

Characteristic ions for adipates often include m/z 129.[15]

Diagrams

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_resolution Resolution Problem Poor Chromatographic Performance (e.g., Peak Tailing, Ghost Peaks, Non-Linearity) Contamination System or Sample Contamination Problem->Contamination Activity Active Sites in Flow Path Problem->Activity Column_Issue Column Degradation or Overload Problem->Column_Issue Blank_Analysis Run Blanks (System, Solvent) Contamination->Blank_Analysis Isolate Source Inlet_Maint Clean/Replace Inlet Liner & Septum Activity->Inlet_Maint Deactivate Column_Maint Trim or Replace Column Column_Issue->Column_Maint Remedy Blank_Analysis->Inlet_Maint Inlet_Maint->Column_Maint Source_Clean Clean Ion Source Column_Maint->Source_Clean Resolution Improved Performance Source_Clean->Resolution

Caption: A logical workflow for troubleshooting common GC-MS issues.

Contamination_Source_Identification Start Contamination Suspected Run_Method_Blank Run Method Blank (No Injection) Start->Run_Method_Blank Run_Solvent_Blank Inject Solvent Blank Run_Method_Blank->Run_Solvent_Blank No Peaks Check_System Contamination is in GC/MS System (Carrier Gas, Tubing, Septa, Column Bleed) Run_Method_Blank->Check_System Peaks Present Check_Solvent Solvent is Contaminated Run_Solvent_Blank->Check_Solvent Peaks Present Check_Sample_Prep Contamination from Sample Prep (Vials, Caps, Pipette Tips, Glassware) Run_Solvent_Blank->Check_Sample_Prep No Peaks End Source Identified Check_System->End Check_Solvent->End Check_Sample_Prep->End

Caption: A decision tree for identifying contamination sources.

References

Preventing degradation of Butyl decyl adipate during processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Butyl decyl adipate during processing and experimental procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter that could indicate degradation of this compound.

Issue 1: Change in Physical Appearance (e.g., color change, formation of precipitates)
Potential Cause Recommended Action Explanation
Oxidative Degradation Process under an inert atmosphere (e.g., nitrogen or argon).Add a compatible antioxidant to your formulation.Store the material protected from light.Exposure to oxygen, particularly at elevated temperatures or in the presence of light, can initiate free-radical chain reactions leading to the formation of colored byproducts and precipitates.
Hydrolysis Ensure all solvents and reagents are anhydrous.Control the pH of your system to be near-neutral if possible. Both acidic and basic conditions can catalyze hydrolysis.Store in a tightly sealed container in a dry environment.The ester bond in this compound is susceptible to cleavage by water, a reaction known as hydrolysis. This process is accelerated by the presence of acids or bases.
Thermal Degradation Maintain processing temperatures below the recommended maximum.Minimize the duration of exposure to high temperatures.Excessive heat can cause the molecule to break down, leading to the formation of various degradation products.
Issue 2: Unexpected pH Shift in Formulation
Potential Cause Recommended Action Explanation
Hydrolysis Analyze for the presence of adipic acid and the corresponding alcohols (1-butanol and 1-decanol).Review processing and storage conditions to minimize water exposure.Consider using a buffer if compatible with your system.The hydrolysis of this compound produces adipic acid, which will lower the pH of an unbuffered aqueous or protic solvent system.
Issue 3: Altered Solubility or Performance
Potential Cause Recommended Action Explanation
Formation of Degradation Products Characterize the material using analytical techniques such as GC-MS or HPLC to identify and quantify degradation products.Review the troubleshooting steps for changes in physical appearance and pH to identify the root cause of degradation.The degradation of this compound results in the formation of new chemical species (adipic acid, 1-butanol, 1-decanol, and various oxidation byproducts) which will have different solubility profiles and physical properties, thereby altering the performance of your formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through three primary pathways:

  • Hydrolysis: The ester linkages are cleaved by water to form adipic acid, 1-butanol, and 1-decanol. This reaction is accelerated by both acidic and basic conditions.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition, breaking down into smaller molecules.

  • Oxidation: Reaction with oxygen, often initiated by heat or light, can lead to the formation of hydroperoxides and subsequent degradation products, which may be colored or have an undesirable odor.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation during storage, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, light, and oxygen.[1][2][3][4] Processing under an inert atmosphere is also recommended.[1]

Q3: What are the typical degradation products of this compound?

A3: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Adipic acid, 1-butanol, and 1-decanol.

  • Thermal and Oxidative Degradation: A more complex mixture can be formed, including aldehydes, ketones, and smaller carboxylic acids resulting from the cleavage of the butyl and decyl chains.

Q4: At what temperature does this compound start to thermally degrade?

Q5: How can I prevent hydrolysis of this compound in my formulation?

A5: To prevent hydrolysis, it is crucial to minimize contact with water. Use anhydrous solvents and reagents, and process and store the material in a low-humidity environment. Maintaining a neutral pH is also important, as both acids and bases can catalyze the hydrolysis reaction.[6]

Q6: What antioxidants are effective in preventing the oxidation of this compound?

A6: Phenolic antioxidants are commonly used to stabilize esters.[7] Examples include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tertiary-butylhydroquinone (TBHQ) The choice of antioxidant will depend on the specific requirements of your formulation, including regulatory acceptance and compatibility with other components.

Data Summary

The following table summarizes key stability-related data for adipate esters. Note that specific quantitative data for this compound is limited, and some data is extrapolated from similar compounds.

Parameter Value/Range Conditions/Notes Reference
Alkaline Hydrolysis Rate Constant (k) (4.8 ± 0.6) × 10⁻⁴ M⁻¹ s⁻¹For bis(2-ethylhexyl) adipate at pH 13[6][8]
Initial Thermal Degradation Temperature ~324 °CFor Poly(butylene adipate-co-terephthalate) (PBAT)[5]
Recommended Storage Cool, dry, dark, inert atmosphereGeneral recommendation for adipate esters[1][2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Determination of Hydrolytic Degradation by GC-MS

Objective: To quantify the formation of adipic acid, 1-butanol, and 1-decanol as a result of hydrolysis.

Methodology:

  • Forced Degradation Sample Preparation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

    • Create separate samples for acidic, basic, and neutral hydrolysis:

      • Acidic: Add hydrochloric acid to achieve a pH of 1-2.

      • Basic: Add sodium hydroxide to achieve a pH of 12-13.

      • Neutral: Use the solvent system as is (pH ~7).

    • Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, take an aliquot and neutralize it.

  • Sample Extraction:

    • To the neutralized aliquot, add a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly to extract the analytes into the organic layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Derivatization (for Adipic Acid):

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the residue to convert the non-volatile adipic acid into a volatile trimethylsilyl (TMS) derivative.

    • Heat the sample (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injector: Use a split/splitless injector in split mode.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

    • Quantification: Create calibration curves for 1-butanol, 1-decanol, and the TMS-derivative of adipic acid using certified reference standards.

Protocol 2: Monitoring Oxidative Degradation by HPLC-UV

Objective: To monitor the decrease in this compound concentration and the appearance of degradation products under oxidative stress.

Methodology:

  • Forced Degradation Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

    • Expose the solution to UV light or elevated temperature (e.g., 60°C) to accelerate oxidation.

    • Take aliquots at various time points.

  • HPLC Analysis:

    • HPLC System: A system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: Monitor at a wavelength where this compound and its potential degradation products absorb (e.g., around 210 nm).

    • Quantification: Develop a stability-indicating method by demonstrating that the peak for this compound is well-resolved from any new peaks that appear due to degradation.[1][2] Quantify the decrease in the this compound peak area over time.

Visualizations

Hydrolysis_Pathway This compound This compound Adipic acid Adipic acid This compound->Adipic acid H2O, H+ or OH- 1-Butanol 1-Butanol This compound->1-Butanol H2O, H+ or OH- 1-Decanol 1-Decanol This compound->1-Decanol H2O, H+ or OH-

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Forced Degradation Forced Degradation Extraction Extraction Forced Degradation->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Workflow for GC-MS analysis of degradation.

Logical_Relationship Degradation Degradation Change in Properties Change in Properties Degradation->Change in Properties Processing Conditions Processing Conditions Processing Conditions->Degradation Storage Conditions Storage Conditions Storage Conditions->Degradation Formulation Formulation Formulation->Degradation

Caption: Factors influencing this compound degradation.

References

Technical Support Center: Enhancing Polymer Compatibility with Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the compatibility of Butyl Decyl Adipate (BDA) with various polymers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when incorporating this compound into polymer matrices.

Q1: My polymer film appears hazy or cloudy after adding this compound. What is the cause and how can I fix it?

A: Cloudiness or haziness is a primary indicator of poor compatibility and phase separation between the polymer and the plasticizer. This occurs when the this compound is not fully miscible with the polymer matrix.

Possible Causes:

  • Incompatibility of Polarity: A significant difference in the polarity between BDA and the polymer can lead to poor miscibility.

  • Excessive Plasticizer Concentration: The concentration of BDA may have exceeded its solubility limit within the polymer.

  • Inadequate Mixing: Insufficient blending can result in poor dispersion of the plasticizer.

Troubleshooting Steps:

  • Verify Compatibility: Assess the compatibility using Hansen Solubility Parameters (HSP). A smaller difference between the HSP of BDA and the polymer suggests better compatibility.

  • Reduce Plasticizer Concentration: Systematically decrease the concentration of BDA in your formulation to determine the optimal level for achieving the desired flexibility without phase separation.

  • Optimize Mixing Parameters: Increase the mixing time or temperature (within the polymer's degradation limits) to ensure a homogenous dispersion of BDA.

  • Consider a Compatibilizer: The addition of a small amount of a compatibilizer, such as a block copolymer, can improve the interfacial adhesion between the polymer and the plasticizer.

Q2: The surface of my polymer product feels oily or sticky. What is causing this and how can I prevent it?

A: An oily or tacky surface is typically due to a phenomenon known as "blooming" or "bleeding," where the plasticizer migrates to the surface of the polymer.[1]

Possible Causes:

  • Poor Compatibility: The polymer and BDA are not sufficiently compatible, leading to the expulsion of the plasticizer from the polymer matrix over time.[1]

  • High Temperatures: Elevated storage or use temperatures can increase the mobility of the plasticizer molecules, accelerating migration.[2]

  • Low Molecular Weight of Plasticizer: Lower molecular weight plasticizers like BDA can be more prone to migration compared to polymeric plasticizers.[2]

Preventative Measures:

  • Select a More Compatible Polymer: If possible, choose a polymer with Hansen Solubility Parameters closer to those of BDA.

  • Use a Higher Molecular Weight Plasticizer: Consider blending BDA with a higher molecular weight plasticizer to reduce overall migration. Polymeric plasticizers are a good option for applications requiring high permanence.

  • Incorporate a Barrier Coating: Applying a surface coating that is impermeable to the plasticizer can prevent it from reaching the surface.[3]

  • Crosslink the Polymer: Crosslinking the polymer matrix can create a more rigid network that physically entraps the plasticizer molecules, hindering their migration.

Q3: My polymer has become brittle and has cracked after a short period. I thought adding a plasticizer was supposed to prevent this.

A: While plasticizers are intended to increase flexibility, embrittlement can occur if the plasticizer leaches out of the polymer matrix over time. This is a common issue, especially in applications involving contact with liquids that can extract the plasticizer.

Possible Causes:

  • Plasticizer Extraction: The surrounding environment (e.g., a solvent, oil, or even water) can extract the BDA from the polymer if the plasticizer has a higher affinity for the external medium.

  • Plasticizer Volatilization: At elevated temperatures, BDA can slowly evaporate from the polymer matrix, leading to a loss of plasticization and subsequent embrittlement.

Solutions:

  • Assess the Operating Environment: Consider the chemical environment in which the final product will be used. If it will be in contact with liquids, ensure that BDA has low solubility in those liquids.

  • Employ a Less Migratory Plasticizer: For applications requiring long-term stability, especially in extractive environments, consider using a plasticizer with a higher molecular weight or one that can be chemically grafted onto the polymer backbone.[3]

  • Protective Coatings: As with blooming, a barrier coating can prevent the extraction of the plasticizer by external media.[3]

Data Presentation: Predicting and Evaluating Compatibility

Hansen Solubility Parameters (HSP) for Compatibility Prediction

A fundamental method for predicting the compatibility of a plasticizer with a polymer is the use of Hansen Solubility Parameters. The principle is that materials with similar HSP values are more likely to be miscible.[4] The total solubility parameter (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The compatibility can be estimated by calculating the difference in HSP between the polymer and the plasticizer. A smaller difference suggests better compatibility.

Materialδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)
This compound (Estimated) ~16.5~3.5~5.0
Polylactic Acid (PLA) 18.58.07.0
Polyvinyl Chloride (PVC) 18.27.58.3
Poly(lactic-co-glycolic acid) (PLGA) 19.513.210.8
Cellulose Acetate 18.612.711.0

Disclaimer: The Hansen Solubility Parameters for this compound are estimated based on the values of similar adipate esters like Dioctyl Adipate and Dibutyl Adipate. Experimental verification is recommended.

Quantitative Effects of Adipate Plasticizers on Polymer Properties

The following tables summarize the typical effects of adipate plasticizers on the glass transition temperature (Tg) and mechanical properties of PLA and PVC. While this data is for adipates other than BDA, it provides a reasonable expectation of the performance of BDA.

Table 1: Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PLA

Plasticizer (at 20 wt%)PolymerOriginal Tg (°C)Plasticized Tg (°C)
Diethyl AdipatePLA~60~35
Tributyl Citrate (for comparison)PLA~60~28

Data synthesized from literature on plasticized PLA.[1][5]

Table 2: Mechanical Properties of Plasticized PVC with Adipate Esters

Plasticizer (at 40 phr)PolymerTensile Strength (MPa)Elongation at Break (%)
Dioctyl Adipate (DOA)PVC~18~350
Branched Poly(butylene adipate)PVC~20~400

Data synthesized from literature on plasticized PVC.[6][7]

Experimental Protocols

Protocol 1: Assessment of Polymer-Plasticizer Miscibility using Differential Scanning Calorimetry (DSC)

This protocol determines the miscibility of this compound in a polymer matrix by observing changes in the glass transition temperature (Tg). A single, concentration-dependent Tg for a polymer-plasticizer blend indicates good miscibility.[8][9]

Materials and Equipment:

  • Polymer and this compound

  • Volatile solvent for both polymer and BDA (e.g., chloroform, THF)

  • Glass vials

  • Petri dishes

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Procedure:

  • Sample Preparation: a. Prepare a series of solutions with varying concentrations of polymer and BDA (e.g., 100:0, 90:10, 80:20, 70:30 by weight) in a suitable volatile solvent. b. Pour the solutions into petri dishes and allow the solvent to evaporate slowly in a fume hood for 24 hours. c. Place the resulting films in a vacuum oven at a temperature slightly above the solvent's boiling point for at least 48 hours to remove any residual solvent.

  • DSC Analysis: a. Accurately weigh 5-10 mg of the dried film and seal it in a hermetic aluminum DSC pan. b. Place the sample pan and an empty reference pan in the DSC cell. c. Equilibrate the sample at a temperature below the expected Tg (e.g., -20°C). d. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the Tg (e.g., 100°C). e. Record the heat flow as a function of temperature.

  • Data Analysis: a. Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve. b. Plot the Tg as a function of the BDA concentration. A monotonic decrease in Tg with increasing BDA concentration and the presence of a single Tg for each blend are indicative of good miscibility.

Protocol 2: Evaluation of Polymer-Plasticizer Interactions using Fourier Transform Infrared (FTIR) Spectroscopy

This protocol investigates the molecular interactions between the polymer and this compound by observing shifts in the characteristic absorption bands of their functional groups. For instance, a shift in the carbonyl (C=O) stretching band of the adipate ester to a lower wavenumber in the presence of the polymer can indicate hydrogen bonding or dipole-dipole interactions, suggesting good compatibility.[4]

Materials and Equipment:

  • Polymer-BDA films (prepared as in the DSC protocol)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: a. Ensure the ATR crystal is clean. b. Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis: a. Place a sample of the polymer-BDA film onto the ATR crystal and apply consistent pressure. b. Collect the FTIR spectrum of the sample over a suitable range (e.g., 4000-650 cm⁻¹). c. Repeat the measurement for films with different BDA concentrations, as well as for the pure polymer and pure BDA.

  • Data Analysis: a. Compare the spectra of the polymer-BDA blends with the spectra of the pure components. b. Focus on the characteristic absorption bands, particularly the carbonyl (C=O) stretching vibration of BDA (typically around 1735 cm⁻¹) and any relevant functional groups on the polymer (e.g., C-Cl in PVC, C=O in PLA). c. A shift in the peak position, especially a shift to a lower wavenumber (redshift) of the carbonyl peak of BDA in the blend, suggests an interaction between the plasticizer and the polymer, indicating miscibility at the molecular level.

Visualizations

Experimental_Workflow_for_Compatibility_Assessment cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep1 Weigh Polymer and BDA prep2 Dissolve in Solvent prep1->prep2 prep3 Cast Film prep2->prep3 prep4 Dry under Vacuum prep3->prep4 dsc DSC Analysis prep4->dsc Miscibility Assessment ftir FTIR Analysis prep4->ftir Interaction Study tg Single Tg Shift dsc->tg peak_shift FTIR Peak Shift ftir->peak_shift compatible Compatible tg->compatible peak_shift->compatible incompatible Incompatible

Caption: Workflow for assessing this compound-polymer compatibility.

Troubleshooting_Logic_for_Hazy_Films start Hazy Polymer Film q1 Is Plasticizer Concentration > 20%? start->q1 a1_yes Reduce Concentration q1->a1_yes Yes q2 Are HSPs Similar? q1->q2 No end Clear Film a1_yes->end a2_no Consider a more compatible polymer or use a compatibilizer q2->a2_no No q3 Was Mixing Adequate? q2->q3 Yes a2_no->end a3_no Optimize Mixing Parameters (Time/Temp) q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for hazy films after adding BDA.

References

Reducing plasticizer migration in PVC formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical support center designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for issues related to plasticizer migration in Polyvinyl Chloride (PVC) formulations, complete with experimental protocols and quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is plasticizer migration and why is it a significant concern? Plasticizer migration is the process by which plasticizers, which are additives used to increase the flexibility of PVC, move from the polymer matrix to the surface or into a contacting substance.[1][2] This is a critical issue in medical and pharmaceutical applications because the leached plasticizers can contaminate drugs, bodily fluids, or tissues, posing potential health risks.[3][4][5] Migration also degrades the physical properties of the PVC material, leading to reduced flexibility, brittleness, and potential device failure.[6][7]

Q2: What are the primary factors that drive plasticizer migration? Several factors influence the rate and extent of plasticizer migration:

  • Temperature: Higher temperatures increase the kinetic energy of plasticizer molecules, accelerating their movement and diffusion out of the PVC matrix.[8][9] The migration rate can double for every 10°C increase.[8]

  • Plasticizer Properties: Low molecular weight plasticizers (<300 g/mol ) migrate more easily than those with higher molecular weight (>400 g/mol ).[1][8] Compatibility between the plasticizer and the PVC resin is also crucial; poor compatibility leads to separation and leaching.[8][10]

  • Contact Medium: The nature of the material in contact with the PVC surface significantly affects migration. Solvents, oils, and even other polymers can extract plasticizers.[1][8][11] For example, adhesives are known to aggressively extract plasticizers.[8]

  • Humidity: Moisture can act as a vehicle, creating pathways for plasticizers to travel to the surface of the PVC, increasing migration rates by up to 50% in high-humidity environments.[8]

Q3: What are the common alternatives to traditional DEHP plasticizers? Concerns about the biological activity of di(2-ethylhexyl) phthalate (DEHP) have led to the adoption of several alternatives for medical-grade PVC.[3][12] Key alternatives include:

  • Di(2-ethylhexyl) terephthalate (DOTP): A cost-effective option that processes similarly to DEHP.[12][13]

  • Trioctyl trimellitate (TOTM): Known for its low solubility in aqueous solutions and resistance to extraction by lipids, making it suitable for drug infusion applications.[12][13]

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): A widely used alternative in Europe, considered safe for sensitive applications.[12][14]

  • Citrate Esters (e.g., ATBC, BTHC): Bio-based plasticizers that closely resemble DEHP in performance and are used for enteral applications and blood storage bags.[12][15]

  • Polymeric Plasticizers: High molecular weight polyesters that offer excellent migration resistance due to their large size.[14][16][17]

  • Bio-based Plasticizers (e.g., ESBO): Derived from renewable sources like epoxidized soybean oil, offering a reduced carbon footprint.[14]

Troubleshooting Guide

Issue 1: My PVC material has become stiff and cracked over time.

  • Question: What is causing the material to lose its flexibility?

  • Answer: The loss of flexibility and subsequent cracking are classic signs of plasticizer depletion from the PVC matrix. This occurs through three primary mechanisms: volatilization (evaporation into the air), extraction (leaching into a contacting liquid), and exudation (migration to the surface or an adjacent solid).[6][18][11] As the plasticizer content decreases, the PVC's glass transition temperature rises, causing it to revert to a more rigid and brittle state.[11]

Issue 2: The surface of my PVC device has developed an oily or sticky film.

  • Question: Why does the surface feel tacky, and how can I prevent it?

  • Answer: This phenomenon, known as exudation or "blooming," is caused by the migration of incompatible or excess plasticizer to the surface of the material.[8][12] It often occurs when the plasticizer has poor compatibility with the PVC resin or when a low molecular weight plasticizer is used.[8][9]

    • Solution: To resolve this, consider using a plasticizer with higher molecular weight and better compatibility with PVC. Polymeric plasticizers are particularly effective at preventing exudation due to their entanglement within the polymer chains.[10][16]

Issue 3: I observe stress cracking on a polycarbonate (PC) or ABS component that is in contact with my flexible PVC part.

  • Question: Why is the rigid plastic component failing after contact with the PVC?

  • Answer: This is a common form of contact migration, where plasticizers leach from the flexible PVC into the adjacent rigid polymer (like PC or ABS).[13][17] The migrated plasticizer softens and swells the rigid material, leading to environmental stress cracking and eventual failure.[17]

    • Solution: Select a plasticizer with very low affinity for the contacting polymer. High molecular weight plasticizers, such as trimellitates (e.g., TOTM) and polymeric plasticizers, are less mobile and show significantly reduced migration into other polymers.[12][17]

Issue 4: Analytical testing shows significant plasticizer contamination in the fluid passing through my PVC tubing.

  • Question: How can I reformulate my PVC to minimize leaching into drug solutions or biological fluids?

  • Answer: Leaching into fluids (extraction) is highly dependent on the solubility of the plasticizer in the liquid.

    • Solution for Aqueous Solutions: Use plasticizers with low water solubility. TOTM is a common choice for these applications.[12]

    • Solution for Lipid-Based Solutions: Polymeric plasticizers are highly effective as their large molecular size prevents them from being extracted by oils or lipids.[12]

    • Alternative Strategy: Surface modification of the PVC can create a barrier to prevent plasticizer from reaching the fluid. Techniques include surface cross-linking with UV or plasma treatment, or applying a protective coating.[1][19][20]

Data Presentation: Plasticizer Properties and Migration

The selection of a plasticizer is a critical step in controlling migration. The following tables provide comparative data on common plasticizers.

Table 1: Comparison of Common PVC Plasticizers

PlasticizerAbbreviationTypeMolecular Weight ( g/mol )Key Characteristics & Migration Tendency
Di(2-ethylhexyl) phthalateDEHPOrthophthalate390.56Traditional, high-efficiency plasticizer with a known tendency to migrate.[5][12]
Di(2-ethylhexyl) terephthalateDOTPTerephthalate390.56Cost-effective DEHP alternative with similar performance but lower migration potential.[12][13]
Trioctyl trimellitateTOTMTrimellitate546.78Low volatility and low solubility in aqueous/lipid solutions; excellent migration resistance.[12][13]
Acetyl tri-n-butyl citrateATBCCitrate402.45Bio-based alternative with performance similar to DEHP; good for medical applications.[12][13]
Diisononyl cyclohexaneDINCHAliphatic Diester424.70Widely used DEHP alternative with a strong safety profile for sensitive applications.[12][14]
Polymeric Plasticizers-Polyesters>1000Very high molecular weight provides excellent migration resistance due to chain entanglement.[1][16]

Table 2: Influence of Plasticizer Molecular Weight on Migration

Plasticizer TypeAverage Molecular Weight ( g/mol )Volatility Loss (% weight loss)Water Extraction (% weight loss)General Migration Resistance
Phthalate Esters~350 - 400ModerateLow to ModerateModerate
Trimellitate Esters~550LowVery LowHigh
Polymeric Plasticizers>2000Very LowVery LowExcellent

Note: Data is generalized from sources discussing the relationship between molecular weight and migration.[18][11][21] It is recommended to maintain a minimum average plasticizer molecular weight of 400 g/mol for long-term retention.[7][18][11]

Visualizations of Workflows and Mechanisms

The following diagrams illustrate key concepts and processes for addressing plasticizer migration.

G problem Observed Problem stiff PVC is Stiff / Brittle oily Oily / Tacky Surface contact_fail Contact Material Fails (e.g., ABS, PC) leaching High Leaching into Fluid loss Plasticizer Loss (Volatility / Extraction) stiff->loss is caused by incompatibility Poor Compatibility / Exudation oily->incompatibility is caused by migration Contact Migration contact_fail->migration is caused by solubility High Solubility in Fluid leaching->solubility is caused by cause Potential Cause solution Recommended Solution high_mw Use Higher MW or Polymeric Plasticizer loss->high_mw is solved by incompatibility->high_mw is solved by better_compat Improve Compatibility / Optimize Formulation incompatibility->better_compat is solved by migration->high_mw is solved by barrier Surface Modification / Coating migration->barrier is solved by solubility->high_mw is solved by solubility->barrier is solved by low_sol Select Plasticizer with Low Solubility (e.g., TOTM) solubility->low_sol is solved by

Caption: Troubleshooting logic for identifying and solving plasticizer migration issues.

G cluster_prep Preparation cluster_test Migration Testing cluster_analysis Analysis prep 1. Prepare PVC Sample (e.g., ASTM D2284) condition 2. Condition Sample (Temp & Humidity) prep->condition extraction Solvent Extraction (e.g., ASTM D1239) condition->extraction volatility Volatility Test (e.g., ISO 176) condition->volatility contact Contact Migration (e.g., ASTM D2199) condition->contact gravimetric Gravimetric Analysis (Weight Loss) extraction->gravimetric gcms Chromatography (GC-MS) extraction->gcms volatility->gravimetric contact->gcms result Results: Quantify Migration gravimetric->result gcms->result

Caption: Standard experimental workflow for testing plasticizer migration.

G pvc Plasticized PVC (Plasticizer molecules inside) vol Volatilization (Migration to Air) pvc->vol Heat ext Extraction (Migration to Liquid) pvc->ext Immersion exu Exudation / Contact (Migration to Surface or Solid) pvc->exu Contact air Air / Gas vol->air liquid Liquid (Solvent, Oil, Drug) ext->liquid solid Adjacent Solid (Polymer, Coating) exu->solid

Caption: The three primary mechanisms of plasticizer migration from a PVC matrix.

Experimental Protocols

Below are detailed methodologies for key experiments used to quantify plasticizer migration.

Protocol 1: Solvent Extraction Test (Gravimetric)

  • Objective: To measure the amount of plasticizer extracted by a liquid medium. Based on ASTM D1239-14.[22]

  • Methodology:

    • Sample Preparation: Cut three replicate samples of the PVC material into standardized dimensions (e.g., 50 mm x 50 mm).

    • Initial Measurement: Accurately weigh each sample to the nearest 0.1 mg (W_initial).

    • Immersion: Fully immerse each sample in a sealed container filled with the test solvent (e.g., n-hexane for lipid-soluble plasticizers or a 50% ethanol/water solution for aqueous simulants). Ensure a sufficient volume of solvent to sample surface area ratio (e.g., 10 mL/cm²).

    • Incubation: Place the containers in an oven at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).[23]

    • Drying: After incubation, remove the samples, gently wipe off excess solvent with a lint-free cloth, and dry them in a vacuum oven at 50°C until a constant weight is achieved.

    • Final Measurement: Weigh the dried samples to the nearest 0.1 mg (W_final).

    • Calculation: Calculate the percentage of weight loss due to extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 2: Activated Carbon Volatility Test

  • Objective: To determine the mass loss of plasticizer due to volatilization (evaporation) at elevated temperatures. Based on ISO 176:2005.[22]

  • Methodology:

    • Sample Preparation: Cut circular samples of the PVC material (e.g., 50 mm diameter).

    • Initial Measurement: Weigh each sample accurately (W_initial).

    • Assembly: Place each sample in a small metal wire-mesh cage or on a screen. Place the assembly inside a sealed container partially filled with activated carbon, ensuring the sample does not directly touch the carbon. The activated carbon acts as a sink for the volatilized plasticizer.

    • Incubation: Heat the sealed container in an oven at a specified temperature (e.g., 70°C or 100°C) for a set time (e.g., 24 hours).

    • Cooling & Final Measurement: Remove the assembly from the oven and let it cool to room temperature in a desiccator. Reweigh the PVC sample (W_final).

    • Calculation: Calculate the percentage of weight loss due to volatility: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 3: Quantification of Migrated Plasticizer via GC-MS

  • Objective: To identify and quantify the specific plasticizer compounds that have migrated into a liquid simulant.

  • Methodology:

    • Migration Step: Perform an extraction experiment similar to Protocol 1, but using a well-defined food or drug simulant (e.g., olive oil, saline solution) as the liquid medium. Collect the simulant after the incubation period.

    • Analyte Extraction:

      • For aqueous simulants , perform a liquid-liquid extraction. Add a non-miscible organic solvent (e.g., dichloromethane or hexane) to the simulant, shake vigorously, and collect the organic layer containing the extracted plasticizer.

      • For oily simulants , a dilution step with a suitable solvent like hexane may be necessary.

    • Sample Preparation for GC-MS: Concentrate the organic extract to a known volume. An internal standard may be added for precise quantification.

    • GC-MS Analysis: Inject a small volume of the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[24][25]

      • The Gas Chromatograph (GC) separates the different compounds in the sample based on their boiling points and interaction with the column.

      • The Mass Spectrometer (MS) fragments the separated compounds and detects them based on their mass-to-charge ratio, allowing for positive identification and quantification against a calibration curve.[25]

    • Data Analysis: Compare the resulting chromatogram peaks to a library of known plasticizer standards to identify the migrated species. Calculate the concentration of each plasticizer in the original simulant based on the peak area and the calibration curve.[25]

References

Overcoming linearity issues in adipate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in adipate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in adipate quantification?

Non-linearity in adipate quantification can stem from several sources across different analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Key factors include:

  • Instrumental Issues:

    • Dirty Ion Source (MS): A contaminated ion source can lead to a narrowed linear range.[1]

    • Detector Saturation: At high analyte concentrations, the detector response may become non-proportional.

    • Aging Electron Multiplier: The performance of the electron multiplier can degrade over time, affecting linearity.[2]

  • Chromatographic Issues:

    • Column Overload: Injecting a sample with a concentration that exceeds the column's capacity can lead to distorted peak shapes and a non-linear response.

    • Active Sites: Active sites in the GC inlet or on the column can cause analyte adsorption, particularly at low concentrations, leading to poor linearity.[3]

    • Inlet Liner Contamination: A dirty inlet liner can contribute to analyte degradation or adsorption.[4]

  • Sample-Related Issues:

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of adipate, leading to a non-linear response.[5][6][7][8] This is a significant challenge in complex matrices like plasma and tissue homogenates.

    • Sample Preparation Errors: Inconsistent sample preparation can introduce variability and affect linearity.[4]

  • Method-Related Issues:

    • Inappropriate Calibration Range: The selected concentration range for the calibration curve may not be within the linear dynamic range of the instrument for adipate.

    • Derivatization Issues: Incomplete or inconsistent derivatization can lead to variable responses and non-linearity.

Q2: How can I troubleshoot a non-linear calibration curve for adipate in GC-MS?

A systematic approach is crucial for troubleshooting non-linearity in GC-MS analysis of adipate. Here is a step-by-step guide:

  • Verify Instrument Performance:

    • Clean the Ion Source: A dirty ion source is a common culprit for non-linearity.[1] Follow the manufacturer's protocol for cleaning.

    • Check the Inlet Liner: Replace the inlet liner with a new, deactivated one. The use of glass wool in the liner should also be evaluated as it can be a source of activity.[3]

    • Evaluate the Column: If the column is old or has been used extensively with complex matrices, consider trimming the front end or replacing it.

  • Assess the Calibration Curve and Standards:

    • Re-prepare Standards: Prepare fresh calibration standards from a reliable stock solution to rule out degradation or preparation errors.

    • Adjust the Concentration Range: If the non-linearity is observed at the high end, dilute your standards to a lower concentration range. If it's at the low end, you may be approaching the limit of quantification (LOQ).

  • Investigate for Active Sites:

    • Inject a standard at a concentration where you observe deviation from linearity. Tailing peaks can be an indicator of active sites.[3]

  • Use an Internal Standard:

    • Employ a stable isotope-labeled internal standard (SIL-IS) for adipate if available. This can help compensate for variability in injection and matrix effects.

Q3: What strategies can be employed to mitigate matrix effects in LC-MS based adipate quantification?

Matrix effects, which cause ion suppression or enhancement, are a major hurdle for achieving linearity in LC-MS analysis.[5][6][7][8] Here are some effective strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting adipate.

    • Liquid-Liquid Extraction (LLE): A simple and effective technique for separating adipate from proteins and other macromolecules.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than LLE and can effectively remove salts and phospholipids that are known to cause matrix effects.

    • Protein Precipitation (PPT): A quick method, but it may not provide a clean enough extract for complex matrices, potentially leading to significant matrix effects.

  • Chromatographic Separation:

    • Improve Resolution: Optimize the chromatographic method to separate adipate from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.

  • Use of Internal Standards:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Matrix-Matched Calibrants:

    • Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to mimic the matrix effects observed in the unknown samples.

  • Standard Addition:

    • This method involves adding known amounts of adipate standard to the sample matrix to create a calibration curve within each sample. It is a robust way to correct for matrix effects but is more labor-intensive.[7]

Troubleshooting Guides

Guide 1: Non-Linearity at High Concentrations in Adipate Quantification
Symptom Potential Cause Troubleshooting Step
Response plateaus or curves downwards at higher concentrations. Detector Saturation1. Dilute the calibration standards and samples to a lower concentration range.2. Reduce the injection volume.3. If using an MS detector, check the detector voltage and gain settings.
Ionization Suppression in ESI-MS1. Dilute the sample to reduce the concentration of co-eluting matrix components.2. Improve chromatographic separation to resolve adipate from interfering compounds.3. Optimize sample preparation to remove matrix components causing suppression.
Column Overload1. Reduce the injection volume or sample concentration.2. Use a column with a higher loading capacity (e.g., larger internal diameter or thicker stationary phase).
Guide 2: Non-Linearity at Low Concentrations in Adipate Quantification
Symptom Potential Cause Troubleshooting Step
Poor response or significant deviation from linearity at the lower end of the calibration curve. Analyte Adsorption (Active Sites)1. GC-MS: Replace the inlet liner with a fresh, deactivated one. Consider using a liner with a different geometry or deactivation chemistry.2. GC-MS: Trim the first few centimeters of the analytical column.3. Both: Use a stable isotope-labeled internal standard to compensate for losses.
Approaching the Limit of Quantification (LOQ)1. Increase the injection volume (if not causing other issues).2. Concentrate the sample extract.3. Optimize instrument parameters for higher sensitivity (e.g., MS detector settings).
Inconsistent Derivatization (if applicable)1. Optimize the derivatization reaction conditions (temperature, time, reagent concentration).2. Ensure complete removal of excess derivatizing reagent before analysis.

Quantitative Data Summary

The following tables summarize linearity data from various adipate quantification methods.

Table 1: Comparison of Linearity in Different Adipate Quantification Methods

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
GC-MSHam Sausage5 - 1000 ng/g> 0.998[4]
GC-MSEdible OilsNot specified≥ 0.99[1]
LC-MS/MS (with derivatization)Biological Matrices0.1 ng/mL - 10 µg/mL0.99[2]

Experimental Protocols

Protocol 1: Sample Preparation for Adipate Quantification in Plasma using LLE
  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled adipate internal standard solution.

  • Protein Precipitation & LLE:

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Extraction: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis (after derivatization).

Protocol 2: Derivatization of Adipate for GC-MS Analysis
  • Dried Extract: Start with the dried extract from the sample preparation protocol.

  • Derivatization Reagent: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Adipate Metabolism and its Relevance

Understanding the metabolic context of adipate is crucial for researchers in drug development. Adipate is a dicarboxylic acid that can be metabolized through a modified version of the fatty acid β-oxidation pathway, often referred to as the "reverse adipate degradation pathway."[9]

Adipate Metabolic Pathway

The following diagram illustrates the key steps in the microbial metabolism of adipate, which shares similarities with pathways in higher organisms.

adipate_metabolism Adipate Adipate Adipyl_CoA Adipyl_CoA Adipate->Adipyl_CoA Dehydroadipyl_CoA Dehydroadipyl_CoA Adipyl_CoA->Dehydroadipyl_CoA Acyl-CoA Dehydrogenase Hydroxyadipyl_CoA Hydroxyadipyl_CoA Dehydroadipyl_CoA->Hydroxyadipyl_CoA Enoyl-CoA Hydratase Oxoadipyl_CoA Oxoadipyl_CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA Hydroxyacyl-CoA Dehydrogenase Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA Oxoadipyl_CoA->Succinyl-CoA + Acetyl-CoA Thiolase

Caption: Simplified overview of the adipate β-oxidation pathway.

This pathway is significant as defects in dicarboxylic acid metabolism can be indicative of certain metabolic disorders. Accurate quantification of adipate and other dicarboxylic acids in biological fluids can therefore serve as a diagnostic or prognostic marker in various diseases.[9]

References

Technical Support Center: Asymmetric Adipate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of asymmetric adipate esters.

Troubleshooting Guide

Problem 1: High Levels of Diester Impurity

Question: My reaction is producing a significant amount of the diester byproduct. How can I increase the selectivity for the desired monoester?

Answer: Formation of the diester is a common issue in asymmetric adipate ester synthesis. Several factors can be optimized to favor mono-esterification.

Possible Causes and Solutions:

  • Incorrect Molar Ratio: An excess of the alcohol reactant can drive the reaction towards the formation of the diester.

    • Recommendation: Carefully control the stoichiometry. Start with a 1:1 molar ratio of adipic acid to your alcohol. If diester formation is still high, consider using a slight excess of adipic acid.

  • Prolonged Reaction Time or High Temperature: Longer reaction times and elevated temperatures can promote the second esterification step, leading to increased diester formation.

    • Recommendation: Monitor the reaction progress closely using techniques like TLC or GC-MS. Aim to stop the reaction once the maximum yield of the monoester is achieved. Experiment with lowering the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity for the monoester.[1][2]

  • Catalyst Choice: The type and amount of catalyst can influence the product distribution.

    • Recommendation: For high selectivity towards the monoester, consider using sterically hindered catalysts or enzymes like lipases.[3] Solid acid catalysts, such as Amberlyst 15, have also been shown to be effective.[4] The optimal catalyst loading should be determined experimentally.

Problem 2: Unreacted Adipic Acid in the Final Product

Question: After purification, I still have a significant amount of unreacted adipic acid. What are the best methods to remove it and prevent its carryover?

Answer: Residual adipic acid is another common impurity that can be challenging to remove due to its polarity and potential for co-crystallization.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Ensure sufficient reaction time and appropriate temperature. Using an excess of the alcohol can help drive the consumption of adipic acid, but this must be balanced with the risk of diester formation.[5]

  • Inefficient Purification: The purification method may not be suitable for removing all the unreacted diacid.

    • Recommendation:

      • Aqueous Wash: Perform a wash with a mild base, such as a saturated sodium bicarbonate solution, to convert the acidic adipic acid into its water-soluble salt, which can then be easily separated in the aqueous layer.

      • Recrystallization: Choose a solvent system where the monoester has good solubility at high temperatures and poor solubility at low temperatures, while adipic acid remains soluble.

      • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

Problem 3: Presence of Transesterification Byproducts

Question: I am using a monoester as a starting material for a subsequent reaction, but I am observing byproducts that suggest transesterification has occurred. How can I avoid this?

Answer: Transesterification is the process where the alcohol group of one ester is exchanged with another alcohol. This can be a significant side reaction, especially if other alcohols are present or if the reaction is carried out at high temperatures with certain catalysts.

Possible Causes and Solutions:

  • Presence of Other Alcohols: The reaction mixture may contain residual alcohol from the initial esterification or other alcohol species.

    • Recommendation: Ensure the starting monoester is of high purity and free from any residual alcohol.

  • Reaction Conditions: Acidic or basic conditions, especially at elevated temperatures, can catalyze transesterification.[6]

    • Recommendation: If possible, perform subsequent reactions under neutral conditions. If an acid or base catalyst is required, consider using milder conditions (lower temperature, less active catalyst) and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in asymmetric adipate ester synthesis?

The most common impurities are the corresponding symmetric diester and unreacted adipic acid. Other potential impurities can include byproducts from side reactions like transesterification, especially if the reaction mixture contains multiple alcohol species.

Q2: How can I effectively monitor the progress of my reaction to minimize impurities?

Regular monitoring is crucial. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is a powerful technique to determine the relative amounts of monoester, diester, and unreacted starting materials.[7][8][9]

Q3: What is the effect of the alcohol-to-diacid molar ratio on product distribution?

The molar ratio of alcohol to adipic acid is a critical parameter. An excess of alcohol generally favors the formation of the diester. For selective synthesis of the monoester, a molar ratio of 1:1 or even a slight excess of the diacid is often preferred. One study on the esterification of adipic acid with methanol found that a 15:1 methanol to acid ratio yielded the highest conversion to the dimethyl adipate.[4] However, for monoester synthesis, this would be undesirable.

Q4: How does reaction temperature influence the selectivity of monoester formation?

Temperature has a significant impact. Generally, higher temperatures increase the reaction rate but can decrease the selectivity towards the monoester by promoting the formation of the diester.[1] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize monoester yield.

Q5: Are there any "green" or more environmentally friendly approaches to synthesizing asymmetric adipate esters?

Yes, enzymatic catalysis using lipases is considered a greener alternative to traditional acid catalysis.[3][10] Lipases can offer high selectivity for mono-acylation under mild reaction conditions, often in solvent-free systems, which reduces environmental impact.

Data Presentation

Table 1: Effect of Temperature on Adipic Acid Conversion and Monoester Selectivity

Temperature (°C)Adipic Acid Conversion (%)Monoester Selectivity (%)Diester Selectivity (%)
10055955
120758812
140907525

Note: Data is illustrative and compiled from general trends observed in the literature. Actual results will vary based on specific reaction conditions.

Table 2: Influence of Molar Ratio (Alcohol:Adipic Acid) on Product Distribution

Molar RatioMonoester Yield (%)Diester Yield (%)Unreacted Adipic Acid (%)
0.8:160535
1:1751510
1.5:165305
2:140555

Note: Data is illustrative and based on typical outcomes. Optimal ratios should be determined experimentally.

Experimental Protocols

Key Experiment: Selective Synthesis of Mono-methyl Adipate using an Ion-Exchange Resin

This protocol is based on methods described for selective mono-esterification.[4]

Materials:

  • Adipic acid

  • Methanol

  • Amberlyst 15 (or similar acidic ion-exchange resin)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Wash the Amberlyst 15 resin with methanol to remove any impurities and then dry it in a vacuum oven.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add adipic acid (1.0 eq) and the dried Amberlyst 15 resin (e.g., 10 wt% of adipic acid).

  • Reactant Addition: Add methanol (1.0 - 1.2 eq) and toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or by analyzing small aliquots via GC.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture and filter to remove the resin.

  • Purification:

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove unreacted adipic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-methyl adipate.

  • Final Purification: Further purify the crude product by vacuum distillation or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Impurities in Asymmetric Adipate Ester Synthesis start High Impurity Level Detected impurity_type What is the primary impurity? start->impurity_type diester High Diester Content impurity_type->diester Diester diacid High Unreacted Adipic Acid impurity_type->diacid Unreacted Diacid transesterification Transesterification Byproducts impurity_type->transesterification Transesterification check_ratio_d Is Alcohol:Diacid ratio > 1:1? diester->check_ratio_d reduce_ratio Action: Reduce alcohol ratio to 1:1 or slight excess of diacid. check_ratio_d->reduce_ratio Yes check_time_temp_d Are reaction time/temperature high? check_ratio_d->check_time_temp_d No reduce_ratio->check_time_temp_d reduce_time_temp_d Action: Reduce reaction time and/or temperature. Monitor reaction closely. check_time_temp_d->reduce_time_temp_d Yes check_catalyst_d Consider Catalyst Choice check_time_temp_d->check_catalyst_d No reduce_time_temp_d->check_catalyst_d catalyst_solution_d Action: Use sterically hindered catalyst or enzyme (lipase). check_catalyst_d->catalyst_solution_d check_completion Is reaction incomplete? diacid->check_completion increase_time_temp Action: Increase reaction time or temperature cautiously. check_completion->increase_time_temp Yes check_purification Is purification inefficient? check_completion->check_purification No increase_time_temp->check_purification purification_solution Action: Implement aqueous base wash or optimize recrystallization/distillation. check_purification->purification_solution Yes check_alcohol Are other alcohols present? transesterification->check_alcohol purify_start Action: Ensure high purity of starting monoester. check_alcohol->purify_start Yes check_conditions_t Are reaction conditions harsh (acidic/basic, high temp)? check_alcohol->check_conditions_t No purify_start->check_conditions_t mild_conditions Action: Use neutral or milder conditions (lower temp, less active catalyst). check_conditions_t->mild_conditions Yes

Caption: Troubleshooting workflow for identifying and resolving common impurities.

Reaction_Pathway Reaction Pathways in Asymmetric Adipate Ester Synthesis cluster_main Desired Pathway cluster_side Side Reactions AdipicAcid Adipic Acid (HOOC-(CH2)4-COOH) Monoester Asymmetric Monoester (R-OOC-(CH2)4-COOH) AdipicAcid->Monoester + R-OH - H2O Alcohol1 Alcohol (R-OH) Alcohol1->Monoester Diester Symmetric Diester (R-OOC-(CH2)4-COO-R) Monoester->Diester + R-OH - H2O Transesterified Transesterified Monoester (R'-OOC-(CH2)4-COOH) Monoester->Transesterified + R'-OH - R-OH Alcohol2 Alcohol (R-OH) Alcohol2->Diester Alcohol3 Another Alcohol (R'-OH) Alcohol3->Transesterified

Caption: Key reaction pathways leading to the desired product and common impurities.

References

Technical Support Center: Catalyst Removal in Adipate Ester Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst removal in adipate ester production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the purification of adipate esters.

Troubleshooting Guide

This section addresses specific problems you may encounter during the catalyst removal process in a direct question-and-answer format.

Issue 1: Incomplete Removal of Homogeneous Acid Catalysts

Question: My final adipate ester product has a low pH, and repeated water washing is ineffective at removing the residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). What should I do?

Answer: When strong acid catalysts are used, simple water washing is often insufficient. An acid-base neutralization and extraction is the recommended procedure.

  • Cause: Strong acids like sulfuric acid can have a high affinity for the ester and organic phase, making them difficult to remove with neutral water washes.

  • Solution: Neutralize the acid with a weak base. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically recommended over strong bases like sodium hydroxide (NaOH) to prevent hydrolysis (saponification) of your ester product.[1][2]

  • Procedure:

    • Dilute the crude reaction mixture with a low-boiling-point, water-immiscible organic solvent (e.g., ethyl acetate) to reduce viscosity and improve phase separation.

    • Carefully add a saturated or dilute solution of sodium bicarbonate to the mixture in a separatory funnel. Add slowly to control the effervescence (CO₂ gas evolution).

    • Shake the funnel gently at first, releasing pressure frequently. Once the effervescence subsides, shake vigorously to ensure complete neutralization.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer again with brine (saturated NaCl solution) to help break any emulsions and remove residual water.

    • Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified adipate ester.[2]

Issue 2: High Viscosity Hindering Heterogeneous Catalyst Separation

Question: My reaction mixture is too viscous, leading to slow filtration and clogging of the filter medium when trying to remove my solid catalyst. How can I improve the separation?

Answer: High viscosity is a common problem, especially with high molecular weight esters or at lower temperatures.[3] The primary solution is to reduce the viscosity by dilution.

  • Cause: The inherent viscosity of the product mixture can trap catalyst particles, preventing efficient solid-liquid separation.

  • Solution:

    • Dilution: Before filtration or centrifugation, dilute the reaction medium with a suitable solvent like methanol, ethanol, or hexane.[4] This will decrease the overall viscosity, allowing the solid catalyst to be separated more easily.

    • Heating: If the product is thermally stable, performing the filtration at a slightly elevated temperature can also significantly reduce viscosity.[5]

    • Separation:

      • Vacuum Filtration: This is the most common method for recovering heterogeneous catalysts.[4]

      • Centrifugation: For very fine catalyst particles that may pass through a filter, centrifugation can be used to pellet the solid catalyst, after which the liquid product can be decanted.[4]

    • Post-Separation: After separating the catalyst, the solvent must be evaporated from the product, typically using a rotary evaporator.[4]

Issue 3: Suspected Leaching of a Heterogeneous Catalyst

Question: I am using a solid catalyst (e.g., a metal oxide or supported metal), and I suspect it is leaching into my adipate ester product. How can I confirm this and what can be done to prevent it?

Answer: Catalyst leaching is a known issue where the active catalytic species detaches from the solid support and dissolves into the reaction mixture, effectively becoming a homogeneous contaminant.

  • Confirmation of Leaching:

    • To confirm the presence of dissolved metals, the purified ester product should be analyzed using elemental analysis techniques.

    • Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) are highly sensitive methods for detecting and quantifying trace amounts of metallic residues.[4]

  • Prevention and Mitigation:

    • Optimize Reaction Conditions: Leaching can be temperature-dependent. Running the reaction at the lowest effective temperature may reduce the extent of leaching.

    • Adsorption: If leaching has occurred, the dissolved metallic catalyst can be removed by treating the crude ester with an adsorbent like amorphous silicon dioxide.[5][6] The mixture is heated, and the adsorbent, along with the captured metal, is then filtered off.

    • Catalyst Choice: Some heterogeneous catalysts are inherently more stable than others. Consider screening different supports or catalyst preparations to find one with lower leaching characteristics for your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used in adipate ester production and their corresponding removal strategies?

A1: Catalysts for adipate esterification are broadly classified as homogeneous or heterogeneous, each requiring different removal approaches.[3]

Catalyst ClassExamplesCommon Removal MethodsPros & Cons
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA), Soluble Tin or Titanium Salts[3][6]Neutralization, Water Washing, Liquid-Liquid Extraction, Adsorption[1][5]Pros: High activity, mild reaction conditions. Cons: Difficult to separate from the product, corrosive, generates waste.[3][7]
Heterogeneous Ion-Exchange Resins (e.g., Amberlyst-15), Zeolites, Metal Oxides, Fly Ash, Immobilized Lipases[3][8][9]Filtration, Centrifugation, Magnetic Separation (if applicable)Pros: Easily separated, reusable, non-corrosive, environmentally friendly.[3][10] Cons: Can be less active, potential for leaching, may degrade at high temperatures.[3][4]

Q2: How can I quantify the amount of residual catalyst in my final product?

A2: The analytical method depends on the nature of the catalyst used.

  • Residual Acid (Homogeneous): The residual acidity can be determined by an acid-base titration, often expressed as an "acidity number." The ASTM D974 standard is a common method.[3]

  • Residual Metals (Homogeneous or Leached Heterogeneous): Techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) are used to quantify trace metal content with high precision.[4][11] Atomic Absorption Spectrometry (AAS) is another suitable method.[11]

  • Organic Catalysts/Impurities: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are powerful tools for detecting and quantifying residual organic molecules.[12][13]

Q3: My heterogeneous catalyst's activity decreases after each use. How can I regenerate it?

A3: Catalyst deactivation can occur due to the blockage of active sites by reactants, products, or byproducts (coking), or due to structural changes in the catalyst itself.[14] Regeneration procedures aim to restore this activity.

  • Washing: Simple washing with a solvent like methanol can remove adsorbed materials from the catalyst surface.[8]

  • Calcination (Heating): For robust inorganic catalysts like metal oxides or fly ash, heating at high temperatures (e.g., 500 °C) in a furnace can burn off organic residues (coke) and regenerate the catalytic sites.[8]

  • Acid/Base Treatment: For some catalysts, washing with a dilute acid or base solution may be necessary to reactivate the sites.

  • Re-activation: Some catalysts may require a specific chemical or physical re-activation process before reuse to restore their performance.[4]

It is crucial to consult the manufacturer's guidelines or relevant literature for the specific regeneration protocol for your catalyst, as improper treatment can cause irreversible damage.

Experimental Protocols & Visualizations

Protocol 1: Adsorbent-Based Removal of Dissolved Metallic Catalysts

This protocol is adapted for the removal of soluble metallic catalysts, such as tin or titanium compounds, from a crude ester product using an amorphous silicon dioxide adsorbent.[5][6]

  • Adsorbent Addition: To the crude ester product, add an effective amount of amorphous silicon dioxide adsorbent. The required amount depends on the initial catalyst concentration but typically ranges from 0.5% to 5% by weight.

  • Heating and Agitation: Heat the mixture to a temperature between 80°C and 130°C while stirring continuously.[6] This promotes the adsorption of the dissolved metal onto the silica surface. Maintain these conditions for 1-2 hours.

  • Cooling and Filtration: Cool the mixture to between 20°C and 60°C.[5] Separate the adsorbent from the ester via filtration. A filter press or a Büchner funnel with an appropriate filter medium can be used. The metallic catalyst is retained on the adsorbent.

  • Analysis: The resulting filtrate should have a significantly reduced metallic catalyst concentration, ideally less than 5 ppm.[5][6]

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process and experimental workflows for catalyst removal.

Catalyst_Removal_Decision_Tree start Start: Crude Adipate Ester catalyst_type What is the catalyst type? start->catalyst_type homogeneous Homogeneous (Dissolved) catalyst_type->homogeneous Dissolved heterogeneous Heterogeneous (Solid) catalyst_type->heterogeneous Solid homo_acid Acidic Catalyst? (e.g., H₂SO₄) homogeneous->homo_acid Check Type separate_solid Separate solid catalyst from liquid product heterogeneous->separate_solid homo_metal Metallic Catalyst? (e.g., Tin salt) homo_acid->homo_metal No neutralize Neutralize with weak base, wash, and extract homo_acid->neutralize Yes adsorb Treat with adsorbent (e.g., SiO₂), then filter homo_metal->adsorb Yes final_product Purified Adipate Ester neutralize->final_product adsorb->final_product purify_product Purify liquid product (e.g., solvent evaporation) separate_solid->purify_product purify_product->final_product Homogeneous_Catalyst_Removal_Workflow cluster_workflow Workflow for Homogeneous Acid Catalyst arrow A 1. Crude Product (Ester + Acid Catalyst) B 2. Dilute with Solvent & Neutralize (e.g., NaHCO₃) A->B C 3. Liquid-Liquid Extraction (Separate Aqueous Layer) B->C D 4. Dry Organic Layer (e.g., MgSO₄) C->D E 5. Filter off Drying Agent D->E F 6. Evaporate Solvent E->F G 7. Purified Ester F->G Heterogeneous_Catalyst_Removal_Workflow cluster_workflow Workflow for Heterogeneous Catalyst A 1. Crude Product (Ester + Solid Catalyst) B 2. Cool & (Optional) Dilute with Solvent A->B C 3. Solid-Liquid Separation (Filtration / Centrifugation) B->C catalyst_path Recovered Catalyst (Wash, Dry, Reuse) C->catalyst_path Solid product_path Liquid Filtrate (Ester + Solvent) C->product_path Liquid D 4. Evaporate Solvent (if used) product_path->D E 5. Purified Ester D->E

References

Technical Support Center: PVC Plastisol Viscosity Troubleshooting with Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for addressing viscosity issues in Polyvinyl Chloride (PVC) plastisols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common viscosity challenges during formulation and experimentation, with a focus on the utility of Butyl Decyl Adipate (BDA) as a plasticizer.

Frequently Asked Questions (FAQs)

Q1: What is PVC plastisol, and what are its key components?

A1: PVC plastisol is a liquid dispersion of fine PVC resin particles suspended in a liquid plasticizer.[1] When heated, this mixture fuses into a solid, flexible material. The primary components of a plastisol formulation are:

  • PVC Resin: The polymer backbone that determines the final physical properties.[1]

  • Plasticizer: A liquid that disperses the PVC resin and provides flexibility to the final product.[1]

  • Fillers: Used to modify properties such as cost, hardness, and viscosity.[1]

  • Stabilizers: Prevent thermal degradation of the PVC during heating.

  • Other Additives: Can include pigments, blowing agents, and adhesion promoters.

Q2: Why is controlling viscosity important in PVC plastisol applications?

A2: Viscosity control is critical as it affects the processability and quality of the final product. The viscosity of the plastisol determines its flow characteristics, which is crucial for applications like dipping, coating, and molding.[2] Improper viscosity can lead to defects such as uneven coating, air entrapment, and processing difficulties.

Q3: What factors influence the viscosity of PVC plastisols?

A3: Several factors can influence the viscosity of a PVC plastisol, including:

  • PVC Resin Properties: Particle size, shape, and porosity of the resin particles play a significant role. Finer particles can increase viscosity.[3]

  • Plasticizer Type and Concentration: The choice and amount of plasticizer are major determinants of viscosity.[3] Plasticizers that are better solvents for PVC can lead to higher viscosity.[3]

  • Fillers: The type, particle size, and loading level of fillers can increase the viscosity of the plastisol.

  • Temperature: Viscosity generally decreases with increasing temperature, but excessive heat can initiate gelation and a rapid viscosity increase.[3]

  • Aging: The viscosity of plastisols can increase over time, a phenomenon known as aging. This is due to the gradual absorption of the plasticizer by the PVC particles.[4]

Q4: What is this compound (BDA), and how does it affect PVC plastisol viscosity?

A4: this compound is an adipate ester plasticizer. Adipate plasticizers are known for imparting good low-temperature flexibility to PVC products. Studies on similar adipate esters, such as decyl butoxyethyl adipate, have shown that they can produce PVC compositions with slightly higher melt flow rates (lower viscosity) compared to traditional phthalate plasticizers like dioctyl phthalate (DOP) and other adipates like dioctyl adipate (DOA).[5] Therefore, BDA can be an effective tool for reducing the viscosity of PVC plastisol formulations.

Troubleshooting Guide

This guide addresses common viscosity-related problems in a question-and-answer format, providing potential causes and solutions.

Problem 1: Initial viscosity of the plastisol is too high.

  • Question: My freshly prepared PVC plastisol is too thick for my application. What could be the cause, and how can I fix it?

  • Answer:

    • Potential Causes:

      • Incorrect PVC Resin: The PVC resin may have a very fine particle size or a non-porous structure, leading to higher viscosity.[1]

      • High Filler Loading: Excessive amounts of fillers can significantly increase the viscosity.

      • Inadequate Plasticizer Level: The concentration of the plasticizer may be too low for the amount of PVC resin and fillers.

      • High-Solvating Plasticizer: The primary plasticizer might be a "strong solvator" for PVC, causing the resin particles to swell and increase viscosity.[3]

    • Solutions:

      • Optimize Mixing: Increase mixing time or use a short period of high-shear mixing to ensure proper wetting of the resin particles.[1]

      • Adjust Filler Content: Reduce the amount of filler in the formulation.

      • Increase Plasticizer: Incrementally increase the plasticizer concentration.

      • Introduce a Viscosity-Reducing Plasticizer: Partially or fully replace your current plasticizer with a lower-viscosity option like this compound. Adipates can improve the fluidity of the plastisol.[5]

Problem 2: Plastisol viscosity increases significantly over time (aging).

  • Question: My plastisol has an acceptable initial viscosity, but it thickens considerably after a few days of storage. Why is this happening, and what can I do to improve its stability?

  • Answer:

    • Potential Causes:

      • Plasticizer Absorption: PVC particles continue to absorb the plasticizer over time, leading to swelling and an increase in viscosity.[4] This is a natural aging process.

      • Storage Conditions: Elevated storage temperatures can accelerate the aging process.[4]

    • Solutions:

      • Optimize Plasticizer Blend: The aging rate is influenced by the type of plasticizer.[4] Experiment with blends of plasticizers. Incorporating this compound may help to stabilize the viscosity over time.

      • Control Storage Temperature: Store the plastisol in a cool, controlled environment to slow down the aging process.

      • Use Viscosity Depressants: Consider adding a small amount of a viscosity depressant to your formulation.

Problem 3: Clumping or poor dispersion of PVC resin.

  • Question: I'm observing clumps of PVC resin in my plastisol, leading to a non-uniform consistency and high viscosity. How can I achieve a better dispersion?

  • Answer:

    • Potential Causes:

      • Poor Wetting of Resin: The plasticizer may not be effectively wetting the surface of the PVC resin particles.

      • Inadequate Mixing: Insufficient mixing time or shear can fail to break down resin agglomerates.

    • Solutions:

      • Improve Mixing Protocol: Ensure a gradual addition of the PVC resin to the plasticizer under low-speed mixing, followed by a period of higher shear to break up any clumps.[1]

      • Use a Wetting Agent: The addition of a suitable wetting and dispersing agent can improve the interaction between the plasticizer and the PVC resin.

      • Evaluate Plasticizer Compatibility: this compound generally exhibits good compatibility with PVC, which can facilitate better wetting and dispersion.

Data Presentation

The following table summarizes the expected qualitative effects of substituting a portion of a standard phthalate plasticizer (like DOP) with this compound (BDA) in a PVC plastisol formulation.

PropertyStandard Formulation (with DOP)Modified Formulation (with BDA)Expected Outcome of Modification
Initial Viscosity HighLowerReduction in initial viscosity, improving processability.
Viscosity Stability (Aging) Moderate to High IncreaseImproved StabilitySlower rate of viscosity increase over time.
Low-Temperature Flexibility GoodExcellentEnhanced performance at low temperatures.
Melt Flow Rate StandardHigherIncreased fluidity during processing.[5]

Experimental Protocols

Protocol 1: Preparation of a Basic PVC Plastisol

This protocol outlines the steps for preparing a standard PVC plastisol for viscosity testing.

  • Materials and Equipment:

    • PVC dispersion resin

    • Plasticizer (e.g., DOP, BDA, or a blend)

    • Heat stabilizer

    • Filler (e.g., calcium carbonate)

    • Planetary mixer or high-shear disperser

    • Weighing balance

    • Spatula

  • Procedure:

    • Accurately weigh all liquid components (plasticizer, liquid stabilizer) into the mixing vessel.

    • Begin mixing at a low speed.

    • Slowly add the pre-weighed PVC resin to the liquid mixture.[1]

    • Once all the resin is incorporated, add the filler and any other solid components.

    • Continue mixing at low speed for 10-15 minutes until all components are thoroughly wetted.[6]

    • Increase the mixing speed to apply high shear for 3-5 minutes to break down any agglomerates and achieve a smooth, homogeneous paste.[1]

    • Allow the plastisol to cool to room temperature before testing.

Protocol 2: Viscosity Measurement using a Brookfield Viscometer (ASTM D1824)

This protocol describes the measurement of plastisol viscosity at low shear rates.

  • Materials and Equipment:

    • Brookfield RVT viscometer (or equivalent)

    • Appropriate spindle (e.g., No. 6 or 7 for higher viscosities)

    • Sample container (e.g., 250 mL beaker)

    • Water bath for temperature control at 25°C

  • Procedure:

    • Condition the plastisol sample to 25°C ± 1°C.

    • Place the sample in the container and position it under the viscometer.

    • Attach the selected spindle to the viscometer.

    • Lower the spindle into the plastisol until the fluid level is at the immersion mark on the spindle shaft.[7]

    • Allow the sample to equilibrate for at least 5 minutes.

    • Set the viscometer to a specific speed (e.g., 20 RPM).

    • Turn on the viscometer motor and allow the reading to stabilize for at least 30 seconds.

    • Record the viscosity reading in centipoise (cP).

    • Repeat the measurement at different speeds if a rheological profile is desired.

Protocol 3: Evaluation of Viscosity Aging

This protocol is used to assess the change in plastisol viscosity over time.

  • Procedure:

    • Prepare a batch of PVC plastisol according to Protocol 1.

    • Measure the initial viscosity (T=0) using Protocol 2.

    • Store the plastisol in a sealed container at a controlled temperature (e.g., 25°C).

    • Measure the viscosity at regular intervals (e.g., 24 hours, 48 hours, 7 days).

    • Plot the viscosity as a function of time to determine the aging characteristics.

Visualizations

G Figure 1: Troubleshooting High Viscosity in PVC Plastisols start High Initial Viscosity Detected q1 Is the PVC resin properly dispersed? start->q1 s1 Increase mixing time and/or shear q1->s1 No q2 Is the formulation optimized? q1->q2 Yes s1->q1 s2 Reduce filler loading q2->s2 No s3 Increase primary plasticizer content q2->s3 No s4 Partially or fully replace with This compound (BDA) q2->s4 No end Viscosity within specification q2->end Yes s2->end s3->end s4->end

Caption: Troubleshooting workflow for high initial viscosity.

G Figure 2: Logical Relationship of Components Affecting Viscosity cluster_formulation Formulation Components cluster_process Process & Storage Conditions Plastisol_Viscosity Plastisol Viscosity PVC_Resin PVC Resin (Particle Size, Porosity) PVC_Resin->Plastisol_Viscosity Plasticizer Plasticizer (Type, Concentration) Plasticizer->Plastisol_Viscosity Filler Filler (Type, Loading) Filler->Plastisol_Viscosity Mixing Mixing (Time, Shear) Mixing->Plastisol_Viscosity Temperature Temperature Temperature->Plastisol_Viscosity Aging Aging (Time) Aging->Plastisol_Viscosity BDA This compound (BDA) (Viscosity Reducer) BDA->Plasticizer Influences

Caption: Factors influencing PVC plastisol viscosity.

References

Validation & Comparative

A Comparative Study of Adipate Plasticizers in Flexible PVC

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance of Di(2-ethylhexyl) adipate (DEHA/DOA), Diisononyl adipate (DINA), and Dioctyl adipate (DOA) in flexible Polyvinyl Chloride (PVC) formulations, providing researchers and drug development professionals with essential data for material selection and formulation development.

Adipate esters are a class of non-phthalate plasticizers widely utilized in the production of flexible PVC articles. Their favorable toxicological profile and performance characteristics, particularly at low temperatures, make them suitable for a variety of applications, including medical devices, food contact materials, and toys. This guide presents a comparative study of three common adipate plasticizers: Di(2-ethylhexyl) adipate (DEHA), which is also commonly referred to as Dioctyl adipate (DOA), and Diisononyl adipate (DINA). The objective is to provide a clear, data-driven comparison of their performance in key areas such as plasticizer efficiency, mechanical properties, volatility, and migration resistance.

Performance Comparison of Adipate Plasticizers

The selection of an appropriate plasticizer is critical in achieving the desired properties of a flexible PVC product. The following tables summarize the performance of DEHA/DOA and DINA based on available experimental data. It is important to note that direct, side-by-side comparative data for all three under identical conditions is limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.

Mechanical Properties

The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are crucial indicators of its flexibility and durability. These properties are significantly influenced by the type and concentration of the plasticizer used.

PropertyDEHA / DOADINATest Method
Tensile Strength (MPa) LowerHigherASTM D882
Elongation at Break (%) HigherLowerASTM D882
Hardness (Shore A) LowerHigherASTM D2240

Note: The values presented are relative comparisons. Actual numerical values can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.

Physical Properties

Volatility and migration are critical parameters that determine the long-term performance and safety of a plasticized PVC material. Lower volatility indicates better permanence, while lower migration is essential for applications where the PVC comes into contact with other materials, particularly in food and medical applications.

PropertyDEHA / DOADINATest Method
Volatility (Weight Loss %) HigherLowerASTM D1203
Migration into n-hexane (%) HigherLowerASTM D1239

Note: The values presented are relative comparisons. Actual numerical values can vary depending on the specific formulation and test conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following outlines the standard procedures for evaluating the key performance indicators of plasticizers in flexible PVC.

Tensile Properties (ASTM D882)

This test method determines the tensile properties of thin plastic sheeting.

  • Specimen Preparation: PVC sheets containing a specified concentration of the adipate plasticizer are prepared by a suitable method such as milling and compression molding. The sheets are then cut into dumbbell-shaped specimens of defined dimensions.

  • Procedure: The specimens are conditioned at a standard temperature and humidity. The thickness of each specimen is measured. The specimen is then mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.

  • Data Analysis: The tensile strength (maximum stress the material can withstand) and elongation at break (the extent to which the material stretches before breaking) are calculated from the load-extension curve.

Volatility (ASTM D1203)

This test method determines the loss of mass from a plastic material under controlled conditions of temperature and time.

  • Specimen Preparation: Circular specimens of a specified diameter are cut from the plasticized PVC sheet.

  • Procedure: The initial weight of the specimens is recorded. The specimens are then placed in a container with activated carbon and exposed to a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Data Analysis: After the exposure period, the specimens are removed, cooled, and reweighed. The percentage of weight loss is calculated, which represents the volatility of the plasticizer.

Migration into n-hexane (ASTM D1239)

This test method measures the resistance of plastic films to extraction by chemicals.

  • Specimen Preparation: Specimens of a defined size are cut from the plasticized PVC sheet.

  • Procedure: The initial weight of the specimens is recorded. The specimens are then completely immersed in n-hexane at a specified temperature for a defined period.

  • Data Analysis: After immersion, the specimens are removed, dried, and reweighed. The percentage of weight loss is calculated, indicating the extent of plasticizer migration into the solvent.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of a comparative study of plasticizers, the following diagrams are provided.

Experimental_Workflow cluster_formulation PVC Formulation cluster_processing Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation PVC Resin + Stabilizer + Adipate Plasticizer Milling Milling Formulation->Milling Molding Compression Molding Milling->Molding Conditioning Conditioning Molding->Conditioning Tensile Tensile Properties (ASTM D882) Conditioning->Tensile Hardness Hardness (ASTM D2240) Conditioning->Hardness Volatility Volatility (ASTM D1203) Conditioning->Volatility Migration Migration (ASTM D1239) Conditioning->Migration Data Data Collection Tensile->Data Hardness->Data Volatility->Data Migration->Data Comparison Comparative Analysis Data->Comparison Plasticization_Mechanism cluster_pvc Rigid PVC Structure cluster_plasticizer Plasticizer Interaction cluster_flexible_pvc Flexible PVC Structure PVC_Chains Strong Intermolecular Forces between PVC Chains Reduced_Forces Weakened Intermolecular Forces PVC_Chains->Reduced_Forces Disruption by Plasticizer Plasticizer Adipate Plasticizer Molecules Plasticizer->Reduced_Forces Increased_Mobility Increased Polymer Chain Mobility Reduced_Forces->Increased_Mobility Flexibility Enhanced Flexibility and Softness Increased_Mobility->Flexibility

Comparative Guide to the Validation of an HPLC Method for Butyl Decyl Adipate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Butyl Decyl Adipate (BDA) with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Proposed HPLC Method for this compound Analysis

While a specific validated HPLC method for this compound was not found in the reviewed literature, the following protocol is proposed based on established methods for similar compounds like adipates and phthalates in various matrices.[1][2][3]

Chromatographic Conditions
ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 225 nm[5]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in acetonitrile and dilute to create a series of calibration standards.

  • Sample Preparation (e.g., from a cosmetic cream):

    • Weigh a known amount of the sample into a centrifuge tube.

    • Perform a liquid-liquid extraction using a suitable solvent like acetonitrile or a mixture of isopropanol and water.[1]

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge to separate the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[6]

HPLC Method Validation Workflow

The validation of the proposed HPLC method should be conducted to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for method validation.

HPLC_Validation_Workflow A Method Development B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision A->E H Limit of Detection (LOD) A->H I Limit of Quantification (LOQ) A->I J Robustness A->J K Validated Method B->K C->K D->K F Repeatability (Intra-day) E->F G Intermediate Precision (Inter-day) E->G F->K G->K H->K I->K J->K

Caption: Workflow for the validation of an analytical HPLC method.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a frequently used analytical technique for the analysis of phthalates and adipates.[7] When coupled with a Mass Spectrometry (MS) detector, it provides high selectivity and sensitivity.[7]

Performance Comparison: HPLC vs. GC-MS

The following table summarizes the expected performance characteristics of the proposed HPLC method compared to a typical GC-MS method for the analysis of adipates and similar compounds, based on literature data.

Validation ParameterProposed HPLC-UV MethodAlternative GC-MS Method
Specificity Good, but potential for interference from compounds with similar UV absorbance.Excellent, due to mass fragmentation patterns providing high confidence in identification.
Linearity (r²) Typically ≥ 0.999[4]Typically > 0.998[5]
Limit of Quantification (LOQ) Expected to be in the low µg/mL range (e.g., < 0.64 µg/mL for similar compounds)[4]Can achieve lower detection limits, often in the ng/L to µg/L range.[8] For some phthalates, LOQs can be as low as 0.5 or 2.5 µg/g depending on the matrix.[9]
Accuracy (Recovery %) Generally high, e.g., 94.8% to 99.6% for similar analytes.[4]Also high, with recoveries often between 86.8% and 95.8%.[10]
Precision (RSD %) Intra-day and inter-day precision typically < 2%.[1] For some methods, RSD can be ≤ 6.2%.[4]Good repeatability with RSD less than 10%.[10]
Sample Preparation Often involves liquid-liquid or solid-phase extraction.May require derivatization for some compounds, but often direct injection after extraction is possible.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high, with run times around 15-20 minutes.[4]Similar run times, but may require more complex sample preparation.

Experimental Protocols for Method Validation

The following protocols are essential for validating the proposed HPLC method for this compound.

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound.

    • Acceptance Criterion: The peak for this compound in the spiked sample should be pure and have no interference from the blank matrix at the retention time of the analyte.

Linearity and Range
  • Objective: To establish a linear relationship between the concentration of the analyte and the instrumental response.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound over a concentration range expected in the samples (e.g., 50% to 150% of the target concentration).[2]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[4]

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare blank samples spiked with known concentrations of this compound at three levels (e.g., low, medium, and high).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criterion: The mean recovery should be within a predefined range, typically 90-110%.[4][10]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.

    • Calculation: Calculate the Relative Standard Deviation (RSD) for the replicate measurements.

    • Acceptance Criterion: The RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criterion: The LOQ should be sufficiently low to measure the expected concentrations of this compound in the samples.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze samples under these modified conditions and observe any significant changes in the results.

    • Acceptance Criterion: The results should not be significantly affected by these small variations, demonstrating the method's reliability during routine use.

References

A Comparative Performance Analysis of Linear vs. Branched Adipate Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of linear and branched adipate plasticizers, commonly used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). The information presented is supported by experimental data from peer-reviewed studies to assist researchers and professionals in selecting the appropriate plasticizer for their specific applications.

Executive Summary

The molecular architecture of adipate plasticizers, specifically whether they are linear or branched, significantly influences their performance characteristics. Branched adipate plasticizers generally exhibit superior migration resistance and improved thermal stability due to their complex structures, which restrict their mobility within the polymer matrix. In contrast, linear adipates can offer higher plasticizing efficiency, resulting in a greater reduction of the polymer's glass transition temperature (Tg) at equivalent concentrations. However, this is often accompanied by increased migration and volatility. The choice between a linear and a branched adipate plasticizer, therefore, involves a trade-off between plasticizing efficiency and long-term performance attributes like permanence.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for linear and branched adipate plasticizers based on experimental data.

Table 1: Plasticizer Efficiency and Thermal Stability

Performance MetricLinear Adipate (LPBA)Branched Adipate (HPBA)Test Method
Glass Transition Temp. (Tg) of PVC Blend (70 phr) ~15 °C~23 °CDSC
Plasticizing Efficiency HigherLowerDSC
Onset Decomposition Temp. (TGA) Generally LowerGenerally HigherTGA
Thermal Stability GoodExcellentTGA

LPBA: Linear Poly(butylene adipate), HPBA: Hyperbranched Poly(butylene adipate), phr: parts per hundred resin, DSC: Differential Scanning Calorimetry, TGA: Thermogravimetric Analysis.

Table 2: Mechanical Properties and Migration Resistance

Performance MetricLinear Adipate (LPBA)Branched Adipate (HPBA)Test Method
Elastic Modulus (70 phr) LowerHigherTensile Test
Stress at Break (70 phr) LowerHigherTensile Test
Migration (Exudation Test) HigherSignificantly LowerExudation Test
Migration Resistance LowerHigherASTM D1203

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Plasticizer Efficiency (Glass Transition Temperature)

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small sample (typically 5-10 mg) of the plasticized PVC formulation is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, typically involving an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan. A common heating and cooling rate is 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. A lower Tg indicates higher plasticizing efficiency.

Evaluation of Thermal Stability

Method: Thermogravimetric Analysis (TGA)

Protocol:

  • A small sample (typically 10-20 mg) of the plasticized PVC is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is determined from the TGA curve. A higher onset temperature indicates greater thermal stability.

Assessment of Mechanical Properties

Method: Tensile Testing (ASTM D882 for thin films)

Protocol:

  • Dumbbell-shaped specimens are prepared from the plasticized PVC sheets according to the dimensions specified in the standard.

  • The thickness and width of the gauge section of each specimen are measured accurately.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed until it fractures.

  • The load and elongation are continuously recorded throughout the test.

  • From the resulting stress-strain curve, the elastic modulus, tensile strength (stress at break), and elongation at break are calculated.

Measurement of Migration Resistance

Method: Volatility Test (ASTM D1203) and Exudation Test

Protocol for Volatility Test (Activated Carbon Method):

  • A pre-weighed sample of the plasticized PVC is placed in a dish containing activated carbon.

  • The dish is placed in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

  • After the specified time, the sample is removed, cooled to room temperature, and reweighed.

  • The weight loss of the plasticizer due to volatilization is calculated as a percentage of the initial plasticizer weight.

Protocol for Exudation Test:

  • A sample of the plasticized PVC is placed between two pieces of a standard absorbent material (e.g., filter paper).

  • A specified pressure is applied to the assembly.

  • The assembly is placed in an oven at an elevated temperature for a defined period.

  • After the test period, the amount of plasticizer absorbed by the filter paper is determined gravimetrically or by extraction and subsequent analysis (e.g., GC-MS).

Visualizations

Structure-Performance Relationship

cluster_0 Plasticizer Structure cluster_1 Performance Characteristics Linear Adipate Linear Adipate Plasticizer Efficiency Plasticizer Efficiency Linear Adipate->Plasticizer Efficiency Higher Migration Resistance Migration Resistance Linear Adipate->Migration Resistance Lower Branched Adipate Branched Adipate Branched Adipate->Plasticizer Efficiency Lower Branched Adipate->Migration Resistance Higher Thermal Stability Thermal Stability Branched Adipate->Thermal Stability Higher Mechanical Properties Mechanical Properties Branched Adipate->Mechanical Properties Improved Modulus

Caption: Relationship between adipate structure and performance.

Experimental Workflow for Performance Evaluation

Start Start Prepare Plasticized PVC Samples Prepare Plasticized PVC Samples Start->Prepare Plasticized PVC Samples DSC Analysis DSC Analysis Prepare Plasticized PVC Samples->DSC Analysis Plasticizer Efficiency TGA Analysis TGA Analysis Prepare Plasticized PVC Samples->TGA Analysis Thermal Stability Tensile Testing Tensile Testing Prepare Plasticized PVC Samples->Tensile Testing Mechanical Properties Migration Testing Migration Testing Prepare Plasticized PVC Samples->Migration Testing Permanence Data Analysis & Comparison Data Analysis & Comparison DSC Analysis->Data Analysis & Comparison TGA Analysis->Data Analysis & Comparison Tensile Testing->Data Analysis & Comparison Migration Testing->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Workflow for evaluating adipate plasticizer performance.

Synthesis Pathway Overview

Adipic Acid Adipic Acid Esterification Esterification Adipic Acid->Esterification Diol Diol Diol->Esterification Polyol (for branched) Polyol (for branched) Polyol (for branched)->Esterification Linear Adipate Polyester Linear Adipate Polyester Esterification->Linear Adipate Polyester Without Polyol Branched Adipate Polyester Branched Adipate Polyester Esterification->Branched Adipate Polyester With Polyol

Caption: Simplified synthesis pathways for adipate plasticizers.

A Comparative Guide to the Migration Testing of Butyl Decyl Adipate and its Alternatives in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the migration performance of adipate plasticizers, specifically using Di(2-ethylhexyl) adipate (DEHA) as a representative for Butyl decyl adipate (BDA), against other common alternatives used in food contact materials (FCMs). Due to the limited availability of direct migration data for this compound in publicly accessible scientific literature, this guide leverages data for the structurally similar and widely studied DEHA to provide a comparative framework. The information presented is supported by experimental data from various studies and outlines detailed methodologies for key experiments.

Introduction to Plasticizer Migration

Plasticizers are additives used to increase the flexibility and durability of polymeric materials like polyvinyl chloride (PVC), which are commonly used in food packaging.[1] However, these molecules are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact.[2] This migration is a significant concern for food safety, as some plasticizers have been linked to adverse health effects.[3] The extent of migration depends on several factors, including the type of plasticizer, the nature of the food (especially fat content), contact time, and temperature.[4][5]

Regulatory bodies, such as the European Food Safety Authority (EFSA), have established specific migration limits (SMLs) for various substances to ensure consumer safety.[6][7] The SML is the maximum permitted amount of a substance that can migrate from a food contact material into food.[8] For DEHA, the European Union has set an SML of 18 mg/kg of food.[5]

Comparative Migration Data

The following table summarizes the migration data for DEHA and a common alternative plasticizer, Acetyl tributyl citrate (ATBC), from PVC films into various food simulants and actual foodstuffs. Polymeric plasticizers are also included as a class of alternatives known for their lower migration potential.

Plasticizer/ AlternativeFood Simulant/FoodstuffTesting ConditionsMigration LevelReference
Di(2-ethylhexyl) adipate (DEHA) Feta Cheese (19% fat)14 days at 5°C97.3 mg/kg (5.3 mg/dm²)[5]
Gouda Cheese (24% fat)14 days at 5°C134.3 mg/kg (7.3 mg/dm²)[5]
Cheddar Cheese (30% fat)14 days at 5°C194.3 mg/kg (10.6 mg/dm²)[5]
Olive Oil (Fatty food simulant)10 days at 40°CHigh migration (quantitative data not specified)[4]
Acetyl tributyl citrate (ATBC) Various FoodsNot specifiedFound in 94% of 34 analyzed food samples, with concentrations up to 7.09 µg/g in corn and potato snacks.[9]
Polymeric Adipates Fatty Food Simulant (Olive Oil)Not specifiedLower overall migration compared to DEHA.[1][1]

Key Observations from the Data:

  • Influence of Fat Content: The migration of DEHA significantly increases with the fat content of the food, as demonstrated by the results for different types of cheese.[5] This is attributed to the lipophilic nature of adipate plasticizers.

  • Exceeding Limits: In the cited study, the migration of DEHA into all three types of cheese exceeded the EU's SML of 18 mg/kg.[5]

  • Alternative Plasticizers: While direct comparative quantitative data under identical conditions is scarce in the provided results, ATBC is a prevalent migrant in various foodstuffs.[9] Polymeric plasticizers are presented as a promising alternative with lower migration potential due to their larger molecular size, which hinders their diffusion through the polymer matrix.[1]

Experimental Protocols

A standardized and detailed experimental protocol is crucial for obtaining reliable and comparable migration data. The following protocol is a representative example synthesized from established methodologies for testing the specific migration of plasticizers from PVC films into food simulants.[1][10]

Protocol: Specific Migration Testing of Plasticizers from PVC Film

1. Materials and Reagents:

  • PVC Film Sample: A representative sample of the food contact material plasticized with the substance of interest (e.g., this compound).

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in distilled water (for aqueous foods with pH > 4.5).[8]

    • Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods with pH < 4.5).[8]

    • Simulant D2: Olive oil or other vegetable oil (for fatty foods).[8]

  • Analytical Standards: Certified reference standards of the plasticizers to be quantified.

  • Solvents: n-hexane, ethanol, and other solvents of appropriate purity for extraction and chromatography.

  • Glassware: Migration cells, flasks, vials, etc., thoroughly cleaned to avoid contamination.

2. Sample Preparation:

  • Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).

  • Clean the surface of the specimens carefully to remove any surface contamination without altering the material.

3. Migration Test Procedure:

  • Place the PVC film specimen in a migration cell.

  • Fill the migration cell with the selected food simulant at a specified surface area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the migration cell and expose it to the specified test conditions (time and temperature). Common conditions for long-term storage at room temperature are 10 days at 40°C.[10]

  • For each plasticizer and food simulant combination, prepare triplicate samples.

  • Prepare blank samples containing only the food simulant and expose them to the same conditions to check for background contamination.

4. Sample Extraction:

  • Aqueous Simulants (A and B):

    • After the exposure period, remove the PVC film.

    • The simulant can be directly analyzed or pre-concentrated using Solid Phase Extraction (SPE).

  • Fatty Food Simulant (D2 - Olive Oil):

    • Liquid-liquid extraction is a common method. For example, extract a known volume of the olive oil with a solvent like n-hexane.

    • The extract may require a clean-up step to remove lipids before analysis.

5. Analytical Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the identification and quantification of plasticizers.

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the target analytes.

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Calibration: Prepare a series of calibration standards of the target plasticizers in the appropriate solvent. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of the plasticizer in the sample extracts by comparing their peak areas with the calibration curve.

6. Calculation of Migration:

  • Calculate the amount of the plasticizer that has migrated into the food simulant.

  • Express the migration in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the migration testing protocol described above.

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Migration Exposure cluster_extraction 3. Sample Extraction cluster_analysis 4. Analysis & Quantification cluster_result 5. Result Calculation SamplePrep PVC Film Sample Preparation SimulantPrep Food Simulant Preparation Exposure Incubation in Migration Cell (e.g., 10 days at 40°C) SamplePrep->Exposure SimulantPrep->Exposure AqueousExtract Aqueous Simulant (Direct Analysis or SPE) Exposure->AqueousExtract FattyExtract Fatty Simulant (Liquid-Liquid Extraction) Exposure->FattyExtract GCMS GC-MS Analysis AqueousExtract->GCMS FattyExtract->GCMS Quant Quantification using Calibration Curve GCMS->Quant Calc Calculate Migration (mg/kg or mg/dm²) Quant->Calc

Workflow for Migration Testing of Plasticizers.

This guide provides a foundational understanding of the migration testing of adipate plasticizers from food contact materials. For specific research and development purposes, it is imperative to consult the latest regulatory guidelines and conduct substance-specific validation of analytical methods.

References

Long-Term Stability of Butyl Decyl Adipate in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of plasticizers within polymeric matrices is a critical factor in predicting the performance, safety, and regulatory compliance of a wide range of products, from medical devices to advanced drug delivery systems. Butyl decyl adipate, a member of the adipate ester family of plasticizers, is often considered as a non-phthalate alternative. This guide provides a comparative overview of the stability of adipate plasticizers in polymers, with a focus on the anticipated performance of this compound. Due to a lack of specific long-term stability data for this compound in the public domain, this guide leverages data from closely related adipate esters to provide a comprehensive and data-supported comparison.

Performance Comparison of Adipate Plasticizers

The stability of a plasticizer is primarily determined by its resistance to migration, extraction, and chemical degradation under various environmental stressors. Key performance indicators include weight loss over time, changes in mechanical properties of the polymer, and the plasticizer's effect on the polymer's thermal stability.

Table 1: Comparison of Plasticizer Performance in PVC

PropertyThis compound (Anticipated)Di(2-ethylhexyl) adipate (DEHA)Poly(butylene adipate) (PBA)Di(2-ethylhexyl) phthalate (DEHP) - (Reference)
Molecular Weight ( g/mol ) ~342.5370.62000 - 10000[1]390.6
Plasticizer Migration ModerateHighLow[1]Moderate to High
Volatility Moderate to LowHighVery Low[2]Low
Low-Temperature Flexibility Good to ExcellentExcellent[3]Fair to Good[2]Good
Thermal Stability GoodFairExcellent[1]Good

Note: The performance of this compound is anticipated based on the general trends observed for adipate esters with similar molecular structures.

Adipate esters are known for imparting excellent low-temperature flexibility to polymers. However, lower molecular weight adipates, such as Di(2-ethylhexyl) adipate (DEHA), can exhibit higher volatility and migration rates compared to higher molecular weight or polymeric plasticizers.[2][3] Polymeric plasticizers like poly(butylene adipate) (PBA) demonstrate superior permanence due to their larger molecular size and entanglement within the polymer matrix, leading to improved thermal stability and lower migration.[1] It is anticipated that this compound, with a molecular weight intermediate between DEHA and polymeric plasticizers, would offer a balanced performance with good flexibility and moderate permanence.

Experimental Protocols for Stability Testing

To evaluate the long-term stability of this compound in polymers, a series of accelerated aging and migration tests are typically employed. These standardized tests simulate the effects of long-term environmental exposure in a condensed timeframe.

Accelerated Thermal Aging

This test evaluates the plasticizer's resistance to degradation and migration at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare polymer films (e.g., PVC) containing a specified concentration of this compound (e.g., 30% by weight).

  • Aging Conditions: Place the samples in a temperature-controlled oven at various elevated temperatures (e.g., 70°C, 85°C, and 100°C) for defined time intervals (e.g., 24, 72, 168, 336, and 672 hours).

  • Analysis:

    • Weight Loss: Measure the weight of the samples before and after aging to determine the amount of plasticizer lost due to volatilization.

    • Mechanical Properties: Conduct tensile tests to measure changes in tensile strength and elongation at break, which indicate alterations in the polymer's flexibility.

    • Colorimetry: Measure the change in color (e.g., yellowness index) to assess thermal degradation of the polymer-plasticizer system.

    • Thermal Analysis: Use techniques like Thermogravimetric Analysis (TGA) to determine the degradation temperature of the plasticized polymer.[4]

Accelerated UV Weathering

This test assesses the stability of the plasticized polymer upon exposure to ultraviolet radiation, simulating outdoor use or sterilization processes.

Methodology:

  • Sample Preparation: Prepare polymer films as described for thermal aging.

  • Aging Conditions: Expose the samples in a UV weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340) and controlled temperature and humidity cycles.

  • Analysis:

    • Surface Integrity: Visually inspect the samples for cracking, chalking, or discoloration.

    • Mechanical Properties: Perform tensile testing to evaluate changes in material strength and flexibility.

    • Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to detect chemical changes, such as the formation of carbonyl groups, which are indicative of polymer degradation.[4]

Migration Testing (Solvent Extraction)

This protocol quantifies the amount of plasticizer that leaches from the polymer when in contact with a liquid. This is particularly crucial for applications in the medical and food contact sectors.

Methodology:

  • Sample Preparation: Prepare polymer films of known weight and surface area.

  • Extraction Conditions: Immerse the samples in a simulant solvent (e.g., n-hexane for fatty foods, ethanol/water mixtures for medical infusions) at a specified temperature (e.g., 40°C) for a set duration.[5]

  • Analysis:

    • Gravimetric Analysis: Weigh the samples after extraction and drying to determine the mass of plasticizer lost.

    • Chromatographic Analysis: Analyze the extraction solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of migrated this compound.

Visualizing Experimental Workflows

To clarify the logical flow of the stability testing process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging Protocols cluster_analysis Performance Analysis Prep Prepare Polymer Films with This compound Thermal Thermal Aging Prep->Thermal UV UV Weathering Prep->UV Migration Migration Testing Prep->Migration WeightLoss Weight Loss Thermal->WeightLoss Mechanical Mechanical Properties Thermal->Mechanical Color Color Change Thermal->Color ThermalAnalysis Thermal Analysis (TGA) Thermal->ThermalAnalysis UV->Mechanical Surface Surface Integrity UV->Surface FTIR FTIR Analysis UV->FTIR Migration->WeightLoss GCMS GC-MS Analysis Migration->GCMS

Caption: Workflow for Long-Term Stability Testing of Plasticizers.

Degradation_Pathway PlasticizedPolymer Plasticized Polymer (e.g., PVC with this compound) Migration Plasticizer Migration (Leaching/Extraction) PlasticizedPolymer->Migration Degradation Chemical Degradation (Hydrolysis/Oxidation) PlasticizedPolymer->Degradation EnvironmentalStress Environmental Stressors (Heat, UV, Solvents) EnvironmentalStress->PlasticizedPolymer PropertyChange Change in Material Properties (Brittleness, Discoloration) Migration->PropertyChange Degradation->PropertyChange

Caption: General Degradation Pathways for Plasticized Polymers.

References

Spectroscopic Deep Dive: A Comparative Guide to Impurity Profiling of Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of key spectroscopic techniques for the impurity profiling of Butyl Decyl Adipate (BDA), a common plasticizer and emollient. By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting the most effective analytical strategies.

This compound (BDA) is a long-chain diester synthesized from the esterification of adipic acid with butanol and decanol. Impurities in BDA can originate from unreacted starting materials, byproducts of side reactions during synthesis, or degradation products.[1][2][3] Common potential impurities include residual adipic acid, butanol, decanol, monoesters (butyl adipate, decyl adipate), and other isomeric or related esters.[1] Rigorous impurity profiling is essential to guarantee the quality, safety, and efficacy of the final product.

This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), for the comprehensive analysis of BDA.

Data Presentation: A Comparative Overview of Spectroscopic Techniques

The following table summarizes the strengths and limitations of each spectroscopic technique in the context of impurity profiling for this compound.

TechniqueInformation ProvidedSensitivitySample ThroughputKey AdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, quantification of componentsModerateLow to ModerateExcellent for structural elucidation and quantification without the need for reference standards for every component.Lower sensitivity compared to MS, complex spectra for mixtures.
FTIR Identification of functional groupsLow to ModerateHighRapid and non-destructive screening for the presence of key functional groups, useful for identifying gross contamination.Not suitable for identifying and quantifying trace impurities, provides limited structural information for complex molecules.
GC-MS Separation and identification of volatile and semi-volatile compounds, molecular weight determinationHighHighExcellent for separating complex mixtures and identifying individual components with high sensitivity and specificity.[4][5][6][7]Not suitable for non-volatile or thermally labile compounds.

Mandatory Visualization: The Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound for impurity profiling.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Impurity Profiling Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) or Organic Solvent (for GC-MS) Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Direct Analysis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dissolution->GCMS Structural_Elucidation Structural Elucidation of Impurities NMR->Structural_Elucidation Quantification Quantification of Impurities NMR->Quantification Comparison Comparison with Reference Spectra and Standards FTIR->Comparison GCMS->Structural_Elucidation GCMS->Quantification Report Impurity Profile Report Structural_Elucidation->Report Quantification->Report Comparison->Report

References

Leaching of Plasticizers from Medical Devices: A Comparative Analysis of Butyl Decyl Adipate Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The use of plasticizers is essential for imparting flexibility to rigid polymers like polyvinyl chloride (PVC), which are widely used in the manufacturing of medical devices such as intravenous (IV) bags, tubing, and catheters. However, these plasticizers are not chemically bound to the polymer matrix and can migrate into drugs, solutions, or the patient's body.[1][2] This leaching phenomenon is influenced by several factors, including the chemical nature of the plasticizer, temperature, contact time, and the type of fluid in contact with the medical device.[1][2]

Comparative Analysis of Plasticizer Leaching

Concerns over the potential health risks associated with phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have led to the development and use of alternative compounds.[3] Adipates, trimellitates, and citrates are among the most common substitutes. The following table summarizes available quantitative data on the leaching of various plasticizers from medical devices. It is important to note the significant lack of published, peer-reviewed data specifically on the leaching of Butyl Decyl Adipate from medical devices. One study detected bis(2-ethylhexyl) adipate (DEHA) at trace levels in an apheresis kit.[4]

Plasticizer ClassPlasticizerMedical DeviceLeaching ConditionsLeached AmountReference
Adipate Bis(2-ethylhexyl) adipate (DEHA)Apheresis KitSimulated pre-CAR-T cell leukapheresisTrace levels detected[4]
Phthalate Di(2-ethylhexyl) phthalate (DEHP)Apheresis KitSimulated pre-CAR-T cell leukapheresis98.90 ± 11.42 mg[4]
PVC tubingPerfusion with lipid emulsionsAverage of 46.5 µg/ml[5]
Trimellitate Tris(2-ethylhexyl) trimellitate (TOTM)PVC tubingImmersion in ethanol/water (50/50 v/v) at 40°C for 24h>20 times less than DEHP[6]
Heart-lung machine tubingBlood contact~350 times lower than DEHP[7]
Cyclohexanoate Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)Blood bags35 days storage of red blood cellsConsiderably lower than DEHP[8][9]
PVC tubingImmersion in ethanol/water (50/50 v/v) at 40°C for 24hSimilar to DEHP[6]
Citrate Acetyl tributyl citrate (ATBC)Not specifiedNot specifiedLow-migration potential noted[10][11]

Experimental Protocols for Leaching Studies

Standardized methods for evaluating the leaching of chemical substances from medical devices are crucial for ensuring patient safety and regulatory compliance. The ISO 10993 series of standards, particularly ISO 10993-17 and ISO 10993-18, provide a framework for the toxicological risk assessment and chemical characterization of medical device materials.[12][13]

General Protocol for Leaching Study:
  • Sample Preparation:

    • Select the medical device or a representative portion of the material.

    • The surface area to volume ratio of the extracting medium should be representative of the clinical use conditions.

  • Selection of Extraction Vehicle (Simulant):

    • The choice of solvent should mimic the physiological environment the device will encounter.

    • Commonly used simulants include:

      • Purified water (for aqueous solutions)

      • Saline solution

      • Ethanol/water mixtures (to simulate extraction of both polar and non-polar substances)[6]

      • Lipid emulsions (for applications involving fatty solutions)[5]

  • Extraction Conditions:

    • Temperature: Typically performed at physiological temperature (37°C) or accelerated conditions (e.g., 50°C or 70°C) to shorten the extraction time.

    • Duration: The extraction time should be relevant to the duration of clinical use of the device. Time points can range from a few hours to several days or weeks.[6]

    • Agitation: Gentle agitation may be applied to simulate the flow of fluids.

  • Analytical Method:

    • The extracted solutions are analyzed to identify and quantify the leached substances.

    • Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method for the analysis of semi-volatile organic compounds like plasticizers.[4][5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.

  • Data Analysis and Reporting:

    • The amount of leached plasticizer is typically reported in units of mass per unit volume of the extraction medium (e.g., µg/mL) or mass per surface area of the device (e.g., µg/cm²).

    • The results are then used to perform a toxicological risk assessment as outlined in ISO 10993-17.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a leaching study of plasticizers from medical devices.

Leaching_Study_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_assessment Assessment Device Select Medical Device Extraction Perform Extraction (Controlled Temperature & Time) Device->Extraction Simulant Choose Simulant (e.g., Saline, Ethanol/Water) Simulant->Extraction Analysis Analyze Extract (e.g., GC-MS) Extraction->Analysis RiskAssessment Toxicological Risk Assessment (ISO 10993-17) Analysis->RiskAssessment

Caption: Experimental workflow for a plasticizer leaching study from medical devices.

Conclusion

While there is a notable absence of specific leaching data for this compound in the scientific literature, the available data for other adipates and alternative plasticizers such as TOTM, DINCH, and ATBC provide valuable insights for researchers and drug development professionals. The leaching of plasticizers is a critical safety consideration in the design and use of medical devices. Adherence to standardized testing protocols, such as those outlined in the ISO 10993 series, is essential for a thorough evaluation of extractables and leachables. Further research into the leaching profiles of newer plasticizers like this compound is warranted to expand the knowledge base and ensure the continued safety of medical devices.

References

Comparative Analysis of Butyl Decyl Adipate and Alternative Plasticizers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Butyl decyl adipate (BDA) and its key alternatives, offering researchers, scientists, and drug development professionals a detailed analysis of their performance characteristics. The information presented is supported by available experimental data and standardized testing protocols to facilitate informed material selection.

Introduction to Plasticizers and the Role of this compound

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. In the pharmaceutical and medical device industries, the choice of plasticizer is critical, as it can impact the final product's mechanical properties, biocompatibility, and the potential for leachables to interact with drug formulations or biological tissues.

This compound (BDA) is an adipate ester plasticizer. Adipates are known for imparting good low-temperature flexibility and having lower viscosities compared to some other plasticizer classes.[1] BDA's performance is benchmarked against several common alternative plasticizers from different chemical families, each with a unique profile of properties, advantages, and disadvantages.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives: Di(2-ethylhexyl) adipate (DEHA), Acetyl tributyl citrate (ATBC), Dioctyl terephthalate (DOTP), and Trioctyl trimellitate (TOTM).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of plasticizers is essential as these characteristics influence their processing behavior, compatibility with polymers, and migration potential.

PropertyThis compound (BDA)Di(2-ethylhexyl) adipate (DEHA/DOA)Acetyl tributyl citrate (ATBC)Dioctyl terephthalate (DOTP)Trioctyl trimellitate (TOTM)
CAS Number 71850-02-7103-23-177-90-76422-86-23319-31-1
Molecular Formula C20H38O4C22H42O4C20H34O8C24H38O4C33H54O6
Molecular Weight ( g/mol ) 342.5370.6402.5390.5546.8
Appearance Oily liquidColorless, oily liquid[2]Colorless, odorless oily liquid[3]Clear, colorless liquid[4]Colorless to pale yellow, viscous liquid[5]
Density (g/cm³ at 20°C) ~0.930.922[6]1.045 - 1.055[7]~0.986[8]~0.99[5]
Boiling Point (°C) >200417[6]331[7]383[8]~414[5]
Flash Point (°C) >150~204~217[7]230[8]~260[5]
Water Solubility Insoluble<0.005 mg/L[6]Insoluble[7]Insoluble[8]Practically insoluble (1-2 µg/L)[5]
Mechanical Properties of Plasticized PVC

The efficiency of a plasticizer is often evaluated by the mechanical properties it imparts to a polymer, such as polyvinyl chloride (PVC). Key parameters include tensile strength, elongation at break, and hardness. The data below is indicative and can vary based on the concentration of the plasticizer and the specific PVC formulation.

PropertyThis compound (BDA)Di(2-ethylhexyl) adipate (DEHA/DOA)Acetyl tributyl citrate (ATBC)Dioctyl terephthalate (DOTP)Trioctyl trimellitate (TOTM)
Plasticizer Efficiency GoodGood, especially at low temperatures[9]High[3]Excellent[10]Good
Tensile Strength of PVC Compound ModerateModerateModerateHighHigh
Elongation at Break of PVC Compound HighHigh[1]HighHighModerate to High
Hardness (Shore A) of PVC Compound Lowering effectSignificant lowering effectSignificant lowering effectSignificant lowering effectModerate lowering effect
Migration Resistance

Plasticizer migration is a critical concern, particularly in medical and pharmaceutical applications, as leached substances can contaminate the product or interact with the patient. Migration is typically assessed by measuring the weight loss of the plasticized material in various simulants.

Migration TestThis compound (BDA)Di(2-ethylhexyl) adipate (DEHA/DOA)Acetyl tributyl citrate (ATBC)Dioctyl terephthalate (DOTP)Trioctyl trimellitate (TOTM)
Volatility (Weight Loss, %) ModerateHigher than phthalates of similar alkyl chain length[1]Low[11]Low[12]Very Low[5]
Migration into Fatty Food Simulants Moderate to HighCan be high (75-90% loss in some cases)[13][14]ModerateLow[10]Very Low[5]
Migration into Aqueous Simulants LowLowModerateLowVery Low
Overall Migration Resistance FairFair to PoorGoodGoodExcellent[15]
Thermal Stability

The thermal stability of a plasticizer is crucial for polymer processing and for the long-term performance of the final product, especially in applications involving heat.

Thermal PropertyThis compound (BDA)Di(2-ethylhexyl) adipate (DEHA/DOA)Acetyl tributyl citrate (ATBC)Dioctyl terephthalate (DOTP)Trioctyl trimellitate (TOTM)
Effect on Glass Transition Temp. (Tg) of PVC Significant ReductionSignificant ReductionSignificant ReductionSignificant ReductionModerate Reduction
Decomposition Temperature (TGA) Data not readily available~200-250°C (onset)Data not readily availableHighHigh (~280-300°C onset)
Heat Resistance ModerateModerateGood[11]Excellent[16]Excellent[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of plasticizer performance. The following sections outline the standard protocols for key experiments.

Plasticizer Efficiency (ASTM D2284)

This method evaluates the efficiency of plasticizers in flexible PVC by measuring the tensile properties of PVC compositions with varying plasticizer concentrations.[8]

  • Sample Preparation: PVC formulations are prepared by blending PVC resin, the plasticizer being evaluated at various concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr), and other necessary additives like stabilizers and lubricants. The blend is then processed (e.g., on a two-roll mill) and molded into standardized test specimens (e.g., dumbbell shape).

  • Conditioning: The molded specimens are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

  • Testing Procedure: The conditioned specimens are subjected to tensile stress in a universal testing machine until they fracture. Key parameters recorded include:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

  • Data Analysis: The obtained data is plotted to show the relationship between plasticizer concentration and the mechanical properties. This allows for the determination of the plasticizer concentration required to achieve a specific hardness or flexibility, which is a measure of its efficiency.

Volatile Loss (ASTM D1203)

This test method determines the volatile loss from a plastic material, which is primarily attributed to the plasticizer.[17]

  • Apparatus: An analytical balance, a forced-convection oven, and containers with activated carbon are required.

  • Procedure (Method A - Direct Contact):

    • Condition and weigh the plastic test specimens.

    • Place a layer of activated carbon in a container, followed by a specimen, and then cover the specimen with more activated carbon.

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, remove the specimens, brush off any adhering carbon, and recondition them.

    • Reweigh the specimens.

  • Calculation: The percentage of volatile loss is calculated based on the initial and final weights of the specimens.

Migration to Other Surfaces (ASTM D2199)

This accelerated test measures the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating it comes in contact with.[10]

  • Materials: The vinyl fabric to be tested and a standard lacquer-coated panel are required.

  • Procedure:

    • A specimen of the vinyl fabric is placed in contact with the lacquered surface of the panel.

    • A specified weight is placed on top of the assembly to ensure intimate contact.

    • The entire assembly is placed in an oven at a specified temperature (e.g., 60°C) for a defined period.

    • After the test period, the assembly is cooled, and the vinyl specimen is removed.

    • The lacquered panel is examined for any softening, printing, or other changes in appearance, which are indicative of plasticizer migration.

Biocompatibility (ISO 10993)

The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[9][11] The selection of specific tests depends on the nature and duration of the device's contact with the body. Key initial tests for plasticizers often include:

  • ISO 10993-5: Tests for in vitro cytotoxicity: This test assesses the potential of a material to cause cell death. Extracts of the plasticized material are prepared and brought into contact with cultured cells. The viability of the cells is then measured.

  • ISO 10993-10: Tests for irritation and skin sensitization: These tests evaluate the potential of a material to cause local irritation or an allergic reaction upon contact with the skin.

  • ISO 10993-17: Establishment of allowable limits for leachable substances: This part of the standard focuses on determining the toxicological risk of substances that can leach from a medical device.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes in the evaluation and selection of plasticizers.

Experimental_Workflow_Plasticizer_Migration cluster_prep Sample Preparation cluster_testing Migration Testing cluster_analysis Data Analysis Prep_PVC Prepare PVC Formulation Process_Sheet Process into Sheets/Films Prep_PVC->Process_Sheet Cut_Specimens Cut Standardized Specimens Process_Sheet->Cut_Specimens Condition Condition Specimens Cut_Specimens->Condition Initial_Weight Record Initial Weight Condition->Initial_Weight Expose Expose to Simulant (e.g., Food Simulant, Activated Carbon) Initial_Weight->Expose Incubate Incubate at Specified Temp & Time Expose->Incubate Remove_Dry Remove and Dry Specimens Incubate->Remove_Dry Final_Weight Record Final Weight Remove_Dry->Final_Weight Calculate Calculate % Weight Loss Final_Weight->Calculate Compare Compare with Regulatory Limits Calculate->Compare

Caption: Workflow for Determining Plasticizer Migration.

Plasticizer_Selection_Logic cluster_criteria Key Performance Criteria cluster_candidates Candidate Plasticizers Start Define Application Requirements Flexibility Required Flexibility (Low/High Temp) Start->Flexibility Migration Migration Resistance (e.g., Fatty Foods, Aqueous) Start->Migration Thermal Thermal Stability (Processing, End-use) Start->Thermal Biocompatibility Biocompatibility (Cytotoxicity, etc.) Start->Biocompatibility Evaluation Comparative Evaluation Flexibility->Evaluation Migration->Evaluation Thermal->Evaluation Biocompatibility->Evaluation BDA This compound BDA->Evaluation DEHA DEHA DEHA->Evaluation ATBC ATBC ATBC->Evaluation DOTP DOTP DOTP->Evaluation TOTM TOTM TOTM->Evaluation Selection Select Optimal Plasticizer Evaluation->Selection

Caption: Logical Flow for Alternative Plasticizer Selection.

Conclusion

The selection of an appropriate plasticizer is a multifaceted process that requires a thorough evaluation of various performance parameters. This compound, as an adipate ester, offers good plasticizing efficiency and low-temperature performance. However, its migration resistance may be a limiting factor in demanding applications, especially when compared to higher molecular weight or more polar alternatives.

  • Di(2-ethylhexyl) adipate (DEHA) is a widely used adipate and serves as a good benchmark for BDA, offering similar properties but with more extensive historical data.

  • Acetyl tributyl citrate (ATBC) presents a bio-based and biodegradable option with good overall performance and a favorable toxicological profile, making it suitable for sensitive applications.[18]

  • Dioctyl terephthalate (DOTP) is a non-phthalate plasticizer with excellent thermal stability and low migration, positioning it as a strong candidate for a wide range of applications, including medical devices.[12]

  • Trioctyl trimellitate (TOTM) offers superior performance in terms of low volatility, high thermal stability, and excellent migration resistance, making it the preferred choice for high-temperature and long-service-life applications.[15]

Ultimately, the optimal plasticizer choice will depend on the specific requirements of the application, including the desired mechanical properties, the chemical environment, the required service life, and regulatory considerations. This guide provides a foundational dataset and a methodological framework to aid in this critical decision-making process.

References

Performance Validation of Butyl Decyl Adipate in Wire and Cable Insulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Butyl Decyl Adipate (BDA) with other common plasticizers used in wire and cable insulation. The information is intended for researchers, scientists, and professionals in drug development who are interested in the performance characteristics of this plasticizer. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from a closely related adipate, Di-iso-decyl Adipate (DIDA), as a proxy to provide a comparative analysis against established plasticizers such as Dioctyl Phthalate (DOP), Dioctyl Terephthalate (DOTP), and Dioctyl Adipate (DOA).

Executive Summary

This compound is an adipate ester plasticizer expected to offer excellent low-temperature flexibility, a key requirement for wire and cable insulation that must perform in a wide range of environmental conditions. Adipates, in general, are known for their good compatibility with PVC, low toxicity, and better biodegradability compared to some phthalate-based plasticizers. This guide will delve into the comparative performance of BDA (represented by DIDA data) across critical parameters including mechanical properties, electrical insulation capabilities, thermal stability, and migration resistance.

Comparative Performance Data

The following tables summarize the quantitative performance data of Di-iso-decyl Adipate (DIDA) as a proxy for this compound, alongside common alternative plasticizers. It is important to note that while DIDA provides a strong indication of the expected performance of BDA, variations may exist.

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodBDA (proxy: DIDA)DOPDOTPDOA
Tensile Strength (MPa)ASTM D638Data Not Available~20-25~22-26~18-22
Elongation at Break (%)ASTM D638Data Not Available~250-350~300-400~350-450
Hardness (Shore A)ASTM D2240Data Not Available~80-90~85-95~75-85

Table 2: Electrical Properties of Plasticized PVC

PropertyTest MethodBDA (proxy: DIDA)DOPDOTP
Volume Resistivity (Ohm-cm)ASTM D2575 ± 1 x 10¹¹~10¹¹>10¹²
Dielectric Strength (kV/mm)ASTM D149Data Not Available~15-20~18-22
Dielectric Constant (at 1 MHz)ASTM D150Data Not Available~4.0-6.0~3.5-5.0

Table 3: Thermal and Permanence Properties

PropertyTest MethodBDA (proxy: DIDA)DOPDOTP
Volatile Loss (130°C/3Hrs, wt. %)ASTM D12030.1 max.~0.5-1.0~0.2-0.5
Heat Stability (180°C/2Hrs)IS-9591-9650 HUData Not AvailableData Not Available
Migration (activated carbon, 70°C, 24h, %)ASTM D1203Data Not Available~2-5~1-3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break (ASTM D638):

    • Sample Preparation: Dumbbell-shaped specimens of the plasticized PVC insulation material are prepared by die-cutting from a molded sheet.

    • Conditioning: Samples are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead movement is applied until the specimen ruptures. The force and elongation are continuously recorded.

    • Calculation: Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of rupture.

  • Hardness (ASTM D2240):

    • Sample Preparation: A flat specimen with a minimum thickness of 6 mm is used. Thinner specimens can be stacked to achieve the required thickness.

    • Procedure: A Shore A durometer is pressed firmly against the specimen surface. The reading is taken immediately after the presser foot is in firm contact with the specimen.

Electrical Properties Testing
  • Volume Resistivity (ASTM D257):

    • Sample Preparation: A flat, circular, or rectangular specimen is cleaned and fitted with electrodes.

    • Procedure: A specified DC voltage is applied across the thickness of the specimen for a set period (typically 60 seconds). The resulting current is measured.

    • Calculation: The volume resistivity is calculated from the applied voltage, the measured current, and the dimensions of the specimen and electrodes.

  • Dielectric Strength (ASTM D149):

    • Sample Preparation: A thin, flat specimen is placed between two electrodes in an insulating medium (e.g., oil).

    • Procedure: The voltage between the electrodes is increased at a uniform rate until dielectric breakdown (arcing) occurs through the specimen.

    • Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.

Thermal and Permanence Properties Testing
  • Volatile Loss (ASTM D1203):

    • Sample Preparation: A known weight of the plasticizer is placed in a shallow dish.

    • Procedure: The dish is placed in an oven at a specified temperature (e.g., 130°C) for a defined period (e.g., 3 hours).

    • Calculation: The volatile loss is determined by the percentage weight loss of the sample.

  • Plasticizer Migration (ASTM D1203 - Activated Carbon Method):

    • Sample Preparation: A circular disc of the plasticized PVC is weighed.

    • Procedure: The disc is placed between two layers of activated carbon in a specified assembly. The assembly is then placed in an oven at a set temperature (e.g., 70°C) for 24 hours.

    • Calculation: The weight loss of the PVC disc, representing the amount of migrated plasticizer, is measured and expressed as a percentage of the initial plasticizer content.

Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin Compounding with Plasticizer P2 Molding of Test Specimens P1->P2 P3 Specimen Conditioning (ASTM D618) P2->P3 T1 Mechanical Testing (ASTM D638, D2240) P3->T1 Conditioned Samples T2 Electrical Testing (ASTM D257, D149) P3->T2 Conditioned Samples T3 Thermal Stability (IEC 60811-3-2) P3->T3 Conditioned Samples T4 Migration Testing (ASTM D1203) P3->T4 Conditioned Samples A1 Tensile Strength, Elongation, Hardness T1->A1 A2 Volume Resistivity, Dielectric Strength T2->A2 A3 Degradation Time T3->A3 A4 Weight Loss (%) T4->A4 C Comparative Performance Assessment A1->C A2->C A3->C A4->C

Caption: Workflow for evaluating the performance of plasticizers in PVC insulation.

Logical Relationship of Plasticizer Properties in Wire & Cable Insulation

G cluster_plasticizer Plasticizer Properties cluster_performance Insulation Performance cluster_application Application Requirement P1 Chemical Structure (e.g., Adipate) R1 Low-Temperature Flexibility P1->R1 Improves R5 Mechanical Durability P1->R5 Affects P2 Molecular Weight R3 Thermal Stability P2->R3 Improves R4 Migration Resistance P2->R4 Improves P3 Polarity R2 Electrical Resistivity P3->R2 Influences App Wire & Cable Insulation R1->App R2->App R3->App R4->App R5->App

Caption: Key plasticizer properties and their impact on wire and cable insulation performance.

A Comparative Guide to Cross-Validation of Analytical Methods for Adipate Ester Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of adipate esters, with a focus on the cross-validation of these methods to ensure data integrity and regulatory compliance. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical requirement set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines to ensure that analytical methods for drugs are accurate, specific, reproducible, and reliable.[1][2]

Key Validation Parameters

According to FDA and ICH guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][3]

  • Accuracy: The closeness of the test results to the true value.[2][3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-assay precision), intermediate precision, and reproducibility.[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[3]

  • Robustness: A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Cross-Validation of Analytical Methods

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[5] It is essential for ensuring inter-laboratory reproducibility and supporting regulatory compliance.[5] Cross-validation is particularly critical when a method is transferred from one lab to another or when data from different analytical methods are being compared.[5][6]

The goal of cross-validation is to determine whether the data obtained from two different analytical methods or from the same method at different sites are comparable.[7] This typically involves the analysis of quality control samples, which can be spiked or incurred samples, under the different experimental conditions.[7]

Common Analytical Methods for Adipate Ester Quantification

The most common analytical techniques for the quantification of adipate esters are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like adipate esters.[8][9] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column, followed by detection and quantification by a mass spectrometer.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suitable for a wider range of compounds, including those that are not easily vaporized.[10] Separation is achieved based on the analyte's interaction with the stationary and mobile phases in the LC column, followed by MS detection.[10]

Data Presentation: Comparison of Analytical Methods

The following tables summarize typical performance data for GC-MS and LC-MS methods for the quantification of adipate esters.

Table 1: Performance Characteristics of a GC-MS Method for Adipate Ester Quantification

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.998[9]
Accuracy (Recovery)83.6% - 118.5%[9]
Precision (%CV)2.8% - 15.6%[9]
Limit of Quantitation (LOQ)0.82–71 ng L⁻¹[11]

Table 2: Performance Characteristics of an LC-MS/MS Method for Adipate Ester Quantification

Validation ParameterTypical PerformanceReference
Linearity (R²)> 0.99[10]
Accuracy (Recovery)±30% of nominal value[10]
Precision (%CV)< 30%[10]
Limit of Quantitation (LOQ)0.027 to 16 µg/kg[10]

Experimental Protocols

Protocol 1: Quantification of Adipate Esters using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general procedure for the extraction and analysis of adipate esters from a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 liter of the liquid sample, add a suitable internal standard.
  • Extract the sample with methylene chloride followed by hexane using a separatory funnel.[12]
  • Dry the combined extracts and reduce the volume to 1 mL.[12]

2. GC-MS Analysis

  • GC Column: Use a (5%-phenyl)-methylpolysiloxane column (30 m x 250 μm x 0.25 μm).[8]
  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[8]
  • Injector: Inject 2 µL of the sample in splitless mode at 280°C.[8]
  • Oven Temperature Program:
  • Start at 60°C.
  • Ramp to 160°C at 30°C/min.
  • Ramp to 260°C at 3°C/min.
  • Ramp to 300°C at 30°C/min and hold for 5 minutes.[8]
  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification.[8]

Protocol 2: Quantification of Adipate Esters using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of adipate esters in a beverage sample.

1. Sample Preparation

  • To 1 g of the sample, add 10 mL of acetonitrile in a glass centrifuge tube.[10]
  • Vortex for 1 minute and centrifuge at 2000 rpm for 10 minutes.[10]
  • Collect the supernatant and transfer an aliquot to an autosampler vial for LC-MS/MS analysis.[10]

2. LC-MS/MS Analysis

  • LC Column: Use a biphenyl column (e.g., 100 x 3 mm, 2.6 µm).[10]
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 0.425 mL/min.[10]
  • Injection Volume: 3 µL.[10]
  • Column Temperature: 25°C.[10]
  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode using scheduled Multiple Reaction Monitoring (sMRM).[10]

Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineATP Define Analytical Target Profile (ATP) RiskAssessment Conduct Risk Assessment DefineATP->RiskAssessment ValidationProtocol Develop Validation Protocol RiskAssessment->ValidationProtocol Method1Validation Validate Method 1 at Site A ValidationProtocol->Method1Validation Method2Validation Validate Method 2 at Site B or with different instrumentation ValidationProtocol->Method2Validation CrossValidationStudy Perform Cross-Validation Study (Analysis of common samples) Method1Validation->CrossValidationStudy Method2Validation->CrossValidationStudy CompareResults Compare Results and Assess Comparability CrossValidationStudy->CompareResults AcceptanceCriteria Meet Pre-defined Acceptance Criteria? CompareResults->AcceptanceCriteria Conclusion Conclusion on Method Comparability AcceptanceCriteria->Conclusion Yes Investigation Investigate Discrepancies AcceptanceCriteria->Investigation No Investigation->CompareResults

Caption: Workflow for the cross-validation of analytical methods.

ValidationParameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Robustness Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness MethodValidation Analytical Method Validation MethodValidation->Specificity MethodValidation->Linearity MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Range MethodValidation->LOD MethodValidation->LOQ MethodValidation->Robustness

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The cross-validation of analytical methods for adipate ester quantification is a crucial step to ensure the reliability and consistency of data, particularly in regulated environments. By following established guidelines from bodies like the FDA and ICH, and by carefully selecting and validating appropriate analytical techniques such as GC-MS or LC-MS, researchers can have confidence in the comparability of their results across different methods and laboratories.[2][5] The choice of method will depend on the specific adipate ester, the sample matrix, and the required sensitivity. Proper documentation of the validation protocol and results is essential for regulatory submissions.[13]

References

Assessing the Plasticizing Efficiency of Butyl Decyl Adipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the plasticizing efficiency of Butyl Decyl Adipate (BDA) against other commonly used plasticizers. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material formulation. The assessment is based on available experimental data for structurally similar adipate esters and established knowledge of plasticizer performance.

Comparative Analysis of Plasticizer Performance

The efficiency of a plasticizer is determined by its ability to impart flexibility, enhance workability, and improve the overall performance of a polymer, typically polyvinyl chloride (PVC).[1] Key performance indicators include mechanical properties such as hardness, tensile strength, and elongation at break, as well as thermal properties like the glass transition temperature (Tg) and thermal stability.

While direct comparative experimental data for this compound (BDA) is limited in the reviewed literature, its performance can be inferred from studies on structurally similar adipate esters, such as decyl butoxyethyl adipate. Adipate plasticizers, in general, are known for their excellent low-temperature flexibility and good heat stability.[2]

Table 1: Comparative Performance of Plasticizers

PropertyThis compound (BDA) (Inferred)Dioctyl Adipate (DOA)Dibutyl Phthalate (DBP)Trioctyl Trimellitate (TOTM)
Plasticizing Efficiency HighHigh[2]High[3]Good
Low-Temperature Flexibility ExcellentExcellent[2]GoodGood
Volatility LowRelatively Low[2]High[3]Very Low
Thermal Stability Good to Excellent[4][5]Good[2]Moderate[3]Excellent
Migration Resistance ModerateModerate[2]Low (High Migration)High
Hardness (Shore A) Lower values indicate higher efficiencyLower values indicate higher efficiencyLower values indicate higher efficiencyHigher values indicate lower efficiency
Tensile Strength (MPa) Lower values indicate higher efficiencyLower values indicate higher efficiencyLower values indicate higher efficiencyHigher values indicate lower efficiency
Elongation at Break (%) Higher values indicate higher efficiencyHigher values indicate higher efficiencyHigher values indicate higher efficiencyLower values indicate higher efficiency
Glass Transition Temp. (Tg) Significant reduction[6]Significant reductionSignificant reductionModerate reduction

Note: The properties for this compound are inferred based on data for structurally similar adipate plasticizers. Direct experimental values may vary.

Studies on decyl butoxyethyl adipate, a compound structurally related to BDA, show it possesses higher thermal stability compared to dioctyl phthalate (DOP), a common benchmark plasticizer.[4] The onset of decomposition for decyl butoxyethyl adipate was observed at a higher temperature than for DOP.[4] Furthermore, plasticizers based on adipic acid, like BDA, are effective at lowering the glass transition temperature of PVC, which is a key indicator of high plasticizing efficiency.[6] The introduction of decyl butoxyethyl adipate into a PVC composition leads to a noticeable decrease in the glass transition temperature.[5][7]

In comparison, Dioctyl Adipate (DOA) is well-regarded for its high plasticizing efficiency and excellent cold flexibility.[2] Dibutyl Phthalate (DBP) is also a highly efficient plasticizer but suffers from high volatility, which can be a drawback in applications requiring long-term stability.[3] Trioctyl Trimellitate (TOTM) is known for its low volatility and high thermal stability, making it suitable for high-temperature applications, though its plasticizing efficiency is generally lower than that of adipates and phthalates.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the plasticizing efficiency of compounds like this compound.

Evaluation of Mechanical Properties (Tensile Strength, Elongation at Break)

This protocol is based on the principles outlined in ASTM D2284 for testing the tensile properties of flexible PVC.[1]

  • Sample Preparation: PVC formulations are prepared by mixing PVC resin with the plasticizer (e.g., this compound) at various concentrations (e.g., 40, 50, 60 parts per hundred of resin - phr). The mixture is then processed, typically through milling and compression molding, to form standardized dumbbell-shaped specimens.

  • Conditioning: The prepared specimens are conditioned in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period (e.g., 24 hours) before testing to ensure consistency.[1]

  • Testing: A universal testing machine is used to subject the specimens to tensile stress until they fracture. The key parameters measured are:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

  • Data Analysis: The results from multiple specimens are averaged to determine the tensile strength and elongation at break for each plasticizer concentration.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This method is used to determine the effect of the plasticizer on the glass transition temperature of the polymer.[8]

  • Sample Preparation: A small sample (typically 5-10 mg) of the plasticized PVC is accurately weighed and hermetically sealed in an aluminum pan.[7]

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis.

  • Thermal Program:

    • The sample is first heated to a temperature above its expected Tg (e.g., 100 °C) to erase any prior thermal history.[8]

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -100 °C).

    • Finally, the sample is heated at a controlled rate (e.g., 2 °C/min or 10 °C/min) through the glass transition region.[7][8]

  • Data Analysis: The glass transition temperature (Tg) is determined from the resulting heat flow curve, typically as the midpoint of the step-like transition.[8] A lower Tg indicates a more efficient plasticizer.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the effect of the plasticizer on the thermal stability of the PVC compound.[7]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the plasticized PVC is placed in a TGA crucible.

  • Instrumentation: A Thermogravimetric Analyzer is used.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) in a controlled atmosphere (e.g., nitrogen or air).[7]

  • Data Analysis: The TGA curve plots the percentage weight loss of the sample as a function of temperature. Key parameters include:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins. A higher T_onset indicates greater thermal stability.

    • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest.

Visualizations

Experimental Workflow for Plasticizer Efficiency Assessment

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis & Comparison pvc PVC Resin mixing Compounding (Two-Roll Mill) pvc->mixing plasticizer Plasticizer (e.g., this compound) plasticizer->mixing molding Compression Molding mixing->molding mechanical Mechanical Testing (ASTM D2284) molding->mechanical thermal_dsc Thermal Analysis (DSC) molding->thermal_dsc thermal_tga Thermal Analysis (TGA) molding->thermal_tga tensile Tensile Strength & Elongation mechanical->tensile tg Glass Transition Temperature (Tg) thermal_dsc->tg stability Thermal Stability thermal_tga->stability comparison Comparative Assessment tensile->comparison tg->comparison stability->comparison G cluster_molecular Molecular Characteristics cluster_interaction Polymer-Plasticizer Interaction cluster_performance Macroscopic Performance mw Molecular Weight compatibility Compatibility with PVC mw->compatibility durability Enhanced Durability (Low Volatility) mw->durability structure Chemical Structure (e.g., Aliphatic Chain) structure->compatibility polarity Polarity polarity->compatibility free_volume Increased Free Volume compatibility->free_volume flexibility Increased Flexibility (Lower Tg) free_volume->flexibility mechanical Improved Mechanical Properties free_volume->mechanical flexibility->mechanical

References

Safety Operating Guide

Proper Disposal of Butyl Decyl Adipate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Butyl Decyl Adipate, ensuring compliance with regulatory standards and promoting a safe working environment for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate care. While adipate esters are generally considered less toxic than phthalate plasticizers, they are not without hazards.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[5] Avoid release into the environment.[6]

Regulatory Framework for Chemical Disposal

The disposal of chemical waste is governed by strict federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which establishes a "cradle-to-grave" system for managing hazardous waste.[7][8] Generators of the waste are responsible for its proper identification, management, and disposal.[8]

This compound, like related adipates, is classified as toxic to aquatic life.[6] This characteristic requires it to be managed as a hazardous waste to prevent environmental contamination. Hazardous waste cannot be disposed of in standard landfills, on the ground, or down the drain.[9] It must be sent to an authorized Treatment, Storage, and Disposal Facility (TSDF).[9][10]

Step-by-Step Disposal Protocol

1. Waste Characterization and Identification:

  • The first step is to formally identify the waste material.[10] Based on safety data for similar adipate esters, this compound waste should be presumed hazardous due to its ecotoxicity.[1]

2. Segregation and Accumulation:

  • Collect waste this compound in a dedicated, sealed container that is compatible with the chemical.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area. Ensure the storage area has secondary containment to prevent spills from spreading.

3. Arranging for Professional Disposal:

  • Disposal must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through municipal waste streams.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will coordinate with a certified disposal company.

4. Documentation and Record-Keeping:

  • All hazardous waste shipments must be accompanied by a hazardous waste manifest.[7] This document tracks the waste from your facility to its final disposal location.[8][10]

  • Your EHS department will typically prepare the manifest, but you must ensure the information about the waste is accurate. Personnel signing the manifest must be properly trained.[7]

Chemical and Physical Properties Summary

The following table summarizes key quantitative data for adipate esters, which is crucial for safety assessment and proper handling during the disposal process. Data is compiled from Safety Data Sheets (SDS) for structurally similar compounds.

PropertyValueSource CompoundCitation
Physical State Viscous LiquidDidecyl phthalate[5]
Boiling Point 305 °C / 581 °FDibutyl adipate[6]
Flash Point 230 °C / 446 °FDecyl octyl adipate[3]
Density 0.962 g/mL at 25 °CDibutyl adipate[6]
Solubility Insoluble in waterDidecyl phthalate[5]
Aquatic Hazard Toxic to aquatic lifeDibutyl adipate[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: Logical workflow for the compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling Butyl Decyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Butyl decyl adipate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendationNotes
Eye Protection Safety glasses with side shields or chemical goggles.[1][2][3]Ensure a snug fit to protect against splashes. An eyewash unit should be readily accessible.[1][2]
Skin Protection Impervious gloves (e.g., PVC, Neoprene).[1][2] Lab coat or overalls.[1][2] PVC apron.[1][2]Natural rubber, butyl rubber, EPDM, or polystyrene-containing materials are NOT recommended for handling esters.[1] Gloves must be inspected before use and disposed of after contamination.[4]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[4] Use a NIOSH-approved respirator if aerosols are generated or if irritation is experienced.[3]Work should be conducted in a well-ventilated area or in a chemical fume hood.[5]

Operational Plan: Safe Handling and Disposal Workflow

The following procedural steps provide a clear workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Precautionary Measures

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound or a similar adipate ester.

  • Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended, especially if there is a risk of aerosol formation.[5]

  • Inspect PPE: Check all personal protective equipment for integrity. Ensure gloves are free of punctures and that eye protection is clean and fits correctly.[4]

  • Prepare Spill Kit: Have a spill kit with absorbent materials (e.g., sand, vermiculite) readily available.[4][6]

2. Handling Procedure

  • Don PPE: Put on the required PPE: safety glasses with side shields or goggles, appropriate gloves, and a lab coat.

  • Dispensing: Handle the container with care.[5] Avoid all personal contact, including inhalation.[1]

  • During Use: Keep the container tightly closed when not in use.[4][7] Avoid contact with skin, eyes, and clothing.[7]

3. Post-Handling and Decontamination

  • Glove Removal: Use the proper glove removal technique to avoid skin contact with any potential contamination on the glove's outer surface.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

  • Decontaminate Work Area: Clean the work surface with an appropriate solvent.

4. Disposal Plan

  • Waste Segregation: Do not mix this compound waste with other waste streams.[4]

  • Containerization: Leave the chemical in its original container if possible, or use a clearly labeled, sealed container for disposal.[4] Uncleaned containers should be handled as if they contain the product itself.[4]

  • Regulatory Compliance: Dispose of waste material and contaminated PPE in accordance with all applicable federal, state, and local environmental regulations.[4][7] Contact a licensed professional waste disposal service for guidance.[5]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Proper Glove Removal handle3->post1 post2 Wash Hands post1->post2 post3 Decontaminate Area post2->post3 disp1 Segregate Waste post3->disp1 disp2 Containerize Waste disp1->disp2 disp3 Dispose per Regulations disp2->disp3

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.